molecular formula C10H6N2O3 B180672 8-Nitro-7-quinolinecarboxaldehyde CAS No. 101327-87-1

8-Nitro-7-quinolinecarboxaldehyde

Cat. No.: B180672
CAS No.: 101327-87-1
M. Wt: 202.17 g/mol
InChI Key: CGYVBVWBGRTQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Nitro-7-quinolinecarboxaldehyde is a useful research compound. Its molecular formula is C10H6N2O3 and its molecular weight is 202.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-nitroquinoline-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O3/c13-6-8-4-3-7-2-1-5-11-9(7)10(8)12(14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYVBVWBGRTQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)C=O)[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472154
Record name 8-Nitro-7-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101327-87-1
Record name 8-Nitro-7-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Nitro-7-quinolinecarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 8-Nitro-7-quinolinecarboxaldehyde: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Nitro-7-quinolinecarboxaldehyde is a quinoline derivative with significant potential in medicinal chemistry and materials science. Its unique molecular architecture, featuring a nitro group and an aldehyde moiety on the quinoline scaffold, makes it a valuable intermediate for the synthesis of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, based on available scientific literature and predictive analyses. While specific experimental data for this compound is limited in the public domain, this document consolidates known information on related compounds to offer a valuable resource for researchers.

Chemical Properties and Structure

This compound is a solid, pale yellow to brown crystalline powder.[1][2][3] Its core structure consists of a quinoline ring system, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The molecule is further functionalized with a nitro group (-NO₂) at the 8th position and a carboxaldehyde group (-CHO) at the 7th position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₆N₂O₃[1][2]
Molecular Weight 202.17 g/mol [1][2]
CAS Number 101327-87-1[1][2]
Appearance Pale yellow to brown crystalline powder[1]
Melting Point 179.0 to 183.0 °C[1]
Purity >98.0% (GC)[1]
Solubility Soluble in alcohol[4]
Storage Store in a cool, dark place under an inert gas. Air sensitive.[1]
Structural Information

The chemical structure of this compound is depicted below.

Figure 1: Chemical Structure of this compound.

IUPAC Name: 8-nitroquinoline-7-carbaldehyde[5]

SMILES: O=Cc1c(c2c(ccc(n2)c1)C)--INVALID-LINK--[O-][5]

InChI: InChI=1S/C10H6N2O3/c13-6-8-4-3-7-2-1-5-11-9(7)10(8)12(14)15/h1-6H[5]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would show signals corresponding to the aromatic protons of the quinoline ring and the aldehyde proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and aldehyde groups.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~10.5SingletAldehyde proton (-CHO)
~9.0 - 8.0MultipletsAromatic protons on the quinoline ring

Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would display signals for the ten carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would appear significantly downfield.

Predicted Chemical Shift (δ, ppm)Assignment
~190Aldehyde carbonyl carbon (-CHO)
~150 - 120Aromatic carbons of the quinoline ring

Note: These are estimated chemical shift ranges and require experimental verification.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, aldehyde, and aromatic functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100 - 3000C-H stretchAromatic
~2850, ~2750C-H stretchAldehyde
~1700C=O stretchAldehyde
~1600, ~1470C=C stretchAromatic ring
~1530, ~1350N-O asymmetric and symmetric stretchNitro group
Mass Spectrometry

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z 202. The fragmentation pattern would likely involve the loss of the nitro group (NO₂, 46 Da) and the aldehyde group (CHO, 29 Da).[6]

Predicted Fragmentation Pathways:

  • m/z 202: [M]⁺

  • m/z 174: [M - CO]⁺

  • m/z 156: [M - NO₂]⁺

  • m/z 128: [M - NO₂ - CO]⁺

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not widely published. However, a plausible synthetic route and purification method can be proposed based on established organic chemistry reactions for similar compounds.

Synthesis Protocol (Proposed)

A potential synthesis could involve the nitration of 7-quinolinecarboxaldehyde. However, a more likely and controlled method would be the oxidation of 7-methyl-8-nitroquinoline. A detailed protocol for the synthesis of the precursor, 7-methyl-8-nitroquinoline, has been reported and involves a Skraup synthesis followed by nitration.[7]

Step 1: Synthesis of 7-Methylquinoline (Skraup Reaction) This reaction is a classic method for synthesizing quinolines. It involves the reaction of an aniline (m-toluidine) with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.

Step 2: Nitration of 7-Methylquinoline to 7-Methyl-8-nitroquinoline The synthesized 7-methylquinoline can then be nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 8-position.[7]

Step 3: Oxidation of 7-Methyl-8-nitroquinoline to this compound The final step would involve the selective oxidation of the methyl group at the 7-position to a carboxaldehyde. Various oxidizing agents could be employed for this transformation, such as selenium dioxide (SeO₂) or chromium trioxide (CrO₃).

Synthesis_Workflow m_toluidine m-Toluidine methylquinoline 7-Methylquinoline m_toluidine->methylquinoline Skraup Reaction glycerol Glycerol glycerol->methylquinoline Skraup Reaction oxidizing_agent Oxidizing Agent oxidizing_agent->methylquinoline Skraup Reaction h2so4 H₂SO₄ h2so4->methylquinoline Skraup Reaction nitro_methylquinoline 7-Methyl-8-nitroquinoline methylquinoline->nitro_methylquinoline Nitration nitrating_mixture HNO₃ / H₂SO₄ final_product This compound nitro_methylquinoline->final_product Oxidation oxidant Oxidizing Agent (e.g., SeO₂)

Caption: Proposed synthetic workflow for this compound.

Purification Protocol (General)

Purification of the crude this compound would typically be achieved by recrystallization from a suitable solvent, such as ethanol.[4] Column chromatography could also be employed for higher purity.

General Recrystallization Procedure:

  • Dissolve the crude product in a minimum amount of hot solvent.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are scarce, the broader class of quinoline and nitro-containing compounds exhibits a wide range of pharmacological properties.

Antimicrobial Activity

Quinoline derivatives are known for their potent antimicrobial effects.[8][9][10][11][12] The 8-hydroxyquinoline scaffold, in particular, has been extensively studied and shows activity against a variety of bacteria and fungi.[8][10][11] The presence of a nitro group can also contribute to antimicrobial activity.[8] It is plausible that this compound may possess antimicrobial properties, and this warrants further investigation.

Anticancer Activity

Numerous quinoline derivatives have been investigated as potential anticancer agents.[13][14][15][16] They can exert their effects through various mechanisms, including the inhibition of enzymes like topoisomerase and protein kinases.[15] Some nitro-substituted quinolines have also demonstrated significant cytotoxicity against cancer cell lines.[14][17] The potential of this compound as an anticancer agent or as a precursor for the synthesis of more complex anticancer compounds is a promising area for future research.

Enzyme Inhibition

The quinoline scaffold is present in many enzyme inhibitors.[18][19] Given the reactive nature of the aldehyde group, this compound could potentially act as an inhibitor of various enzymes through the formation of Schiff bases with lysine residues in the active site or by other covalent or non-covalent interactions.

Enzyme_Inhibition_Pathway inhibitor This compound binding Binding Event inhibitor->binding enzyme Target Enzyme (e.g., Kinase, Topoisomerase) active_site Enzyme Active Site enzyme->active_site active_site->binding inhibition Enzyme Inhibition binding->inhibition downstream Inhibition of Downstream Signaling Pathway inhibition->downstream cellular_effect Cellular Effect (e.g., Apoptosis, Growth Arrest) downstream->cellular_effect

Caption: Hypothetical enzyme inhibition pathway for this compound.

Conclusion

This compound is a compound with considerable untapped potential. Its chemical structure suggests a range of possible applications, particularly in the fields of medicinal chemistry and drug development. While a comprehensive experimental characterization is not yet available in the public literature, this guide provides a solid foundation for researchers interested in exploring the synthesis, properties, and biological activities of this intriguing molecule. Further investigation into its synthesis, spectroscopic characterization, and biological evaluation is highly encouraged to fully elucidate its potential.

References

An In-depth Technical Guide to 8-Nitro-7-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 101327-87-1 Synonyms: 7-Formyl-8-nitroquinoline, 8-nitroquinoline-7-carbaldehyde

This technical guide provides a comprehensive overview of 8-Nitro-7-quinolinecarboxaldehyde, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. The document summarizes its chemical and physical properties, outlines a plausible synthetic route, and discusses its potential applications based on available data.

Core Compound Properties

This compound is a solid, pale yellow to brown crystalline powder.[1] It is recognized for its utility as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and organic electronics. The presence of both a nitro group and an aldehyde group on the quinoline scaffold makes it a versatile reagent for various chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₆N₂O₃[1][2]
Molecular Weight 202.17 g/mol [1][2]
Appearance Pale yellow to brown solid/crystalline powder[1]
Melting Point 179-183 °C
Purity >98.0% (GC)[1]
CAS Number 101327-87-1[1]
Beilstein/Reaxys Number 4677324[2]

Table 2: Safety and Handling Information

Hazard StatementPrecautionary Statement
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritationP302 + P352: IF ON SKIN: Wash with plenty of soap and water.
H341: Suspected of causing genetic defectsP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P308 + P313: IF exposed or concerned: Get medical advice/attention.
P405: Store locked up.
P501: Dispose of contents/container to an approved waste disposal plant.

This information is based on GHS classifications and may not be exhaustive.[2] Always consult the full Safety Data Sheet (SDS) before handling.

Synthesis and Reactivity

Proposed Experimental Protocol: Nitration of 7-Quinolinecarboxaldehyde

Disclaimer: This is a proposed protocol based on established chemical principles for the nitration of similar quinoline derivatives. It has not been experimentally validated for this specific compound and should be adapted and optimized with appropriate safety precautions.

Objective: To synthesize this compound by electrophilic aromatic substitution.

Materials:

  • 7-Quinolinecarboxaldehyde

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-quinolinecarboxaldehyde in concentrated sulfuric acid. The process is exothermic and should be performed in an ice bath to maintain a low temperature (0-5 °C).

  • Separately, prepare a nitrating mixture by slowly adding fuming nitric acid to a cooled portion of concentrated sulfuric acid.

  • While vigorously stirring the solution of 7-quinolinecarboxaldehyde, add the nitrating mixture dropwise using a dropping funnel. The temperature of the reaction mixture must be carefully controlled and kept below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by a suitable method such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured over crushed ice to precipitate the crude product.

  • The solid precipitate is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • The crude this compound can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Visualization of Synthetic Workflow

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product & Purification 7-Quinolinecarboxaldehyde 7-Quinolinecarboxaldehyde Mixing Dissolve in H2SO4 (0-5 °C) 7-Quinolinecarboxaldehyde->Mixing Fuming Nitric Acid Fuming Nitric Acid Nitration Dropwise addition of Nitrating Mixture (<10 °C) Fuming Nitric Acid->Nitration Conc. Sulfuric Acid Conc. Sulfuric Acid Conc. Sulfuric Acid->Mixing Mixing->Nitration Quenching Pour onto Ice Nitration->Quenching Filtration Vacuum Filtration & Washing Quenching->Filtration Purification Recrystallization Filtration->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthesis workflow for this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in several areas of chemical and pharmaceutical research. Its bifunctional nature allows for diverse synthetic modifications.

  • Pharmaceutical Synthesis: The quinoline core is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds. This intermediate is used in the development of novel therapeutics, particularly anti-cancer and antimicrobial agents. The nitro and aldehyde groups provide reactive sites for constructing more complex molecules with potential biological activity.

  • Fluorescent Probes and Materials Science: Quinoline derivatives are known for their fluorescent properties. This compound can be used to synthesize novel dyes and probes for biological imaging.[3] Furthermore, it is a building block for materials used in Organic Light-Emitting Diodes (OLEDs), contributing to the development of advanced display technologies.

Visualization of Application Pathways

G cluster_pharma Pharmaceutical Development cluster_materials Materials Science Start This compound Reduction Reduction of Nitro Group (e.g., to -NH2) Start->Reduction Condensation Condensation of Aldehyde (e.g., with amines, hydrazines) Start->Condensation Derivatization Functional Group Transformation Start->Derivatization Bioactive_Molecules Bioactive Heterocycles (Anticancer, Antimicrobial) Reduction->Bioactive_Molecules Condensation->Bioactive_Molecules Final_Materials Fluorescent Probes OLED Materials Derivatization->Final_Materials

Caption: Role as a versatile intermediate in synthesis pathways.

Biological Activity

While the broader class of nitroquinolines and their derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer effects, there is currently no publicly available quantitative data (e.g., IC₅₀ or MIC values) for this compound itself. Research in this area is ongoing, and the compound serves as a key starting material for creating libraries of derivatives for biological screening. The functional groups present suggest that its derivatives could be designed to interact with various biological targets.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain through scientific literature or supplier documentation. Characterization of this compound would require standard analytical techniques. For reference, the expected IR spectrum would likely show characteristic peaks for the aromatic C-H stretching, C=O stretching of the aldehyde (around 1700 cm⁻¹), and N-O stretching of the nitro group (around 1530 and 1350 cm⁻¹). The ¹H NMR spectrum would display signals in the aromatic region corresponding to the quinoline ring protons and a distinct singlet for the aldehyde proton, typically downfield (around 10 ppm).

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and materials science. Its well-defined physical properties and versatile chemical reactivity make it a useful building block for synthesizing novel compounds. While detailed experimental protocols and quantitative biological and spectroscopic data are not widely available, this guide provides a summary of the existing knowledge and outlines the primary areas of its application, serving as a foundational resource for researchers in the field. Further research is needed to fully characterize its properties and explore its potential in various scientific domains.

References

An In-depth Technical Guide to 8-Nitro-7-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 8-Nitro-7-quinolinecarboxaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document outlines its molecular characteristics and presents a plausible experimental approach for its synthesis and characterization, tailored for professionals in research and drug development.

Core Molecular Data

This compound is a quinoline derivative characterized by the presence of a nitro group at the 8-position and a carboxaldehyde group at the 7-position. These functional groups make it a versatile building block for the synthesis of more complex molecules.

PropertyDataCitation(s)
Molecular Formula C₁₀H₆N₂O₃[1][2][3][4]
Molecular Weight 202.17 g/mol [1][2][4][5]
Synonyms 7-Formyl-8-nitroquinoline, 8-nitroquinoline-7-carbaldehyde[3][6]
Appearance Light yellow to brown powder/crystal[4][6]
Melting Point 178 - 182 °C[4]

Experimental Protocols

Step 1: Synthesis of 7-Methyl-8-nitroquinoline

The initial step involves the nitration of 7-methylquinoline. This reaction is based on the known selective nitration of 7-substituted quinolines at the 8-position.

  • Materials:

    • 7-methylquinoline

    • Fuming nitric acid (HNO₃)

    • Concentrated sulfuric acid (H₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 7-methylquinoline in concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath to maintain a temperature of -5°C.

    • Prepare a nitrating mixture by cautiously adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the solution of 7-methylquinoline, maintaining the temperature below 0°C.

    • After the addition is complete, allow the reaction to stir for an additional 40 minutes while the ice bath is removed, allowing the mixture to slowly warm to room temperature.

    • Pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

    • Collect the solid product by filtration, wash with cold water, and dry to yield 7-methyl-8-nitroquinoline.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Oxidation of 7-Methyl-8-nitroquinoline to this compound

The second step involves the oxidation of the methyl group of 7-methyl-8-nitroquinoline to a carboxaldehyde. A common reagent for this transformation is selenium dioxide (SeO₂).

  • Materials:

    • 7-methyl-8-nitroquinoline

    • Selenium dioxide (SeO₂)

    • Dioxane (as solvent)

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 7-methyl-8-nitroquinoline and selenium dioxide in a mixture of dioxane and water.

    • Heat the mixture to reflux with vigorous stirring for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the selenium byproduct.

    • The filtrate is then concentrated under reduced pressure to remove the dioxane.

    • The resulting aqueous solution is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

    • The final product can be purified by column chromatography on silica gel.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the proposed synthesis and subsequent characterization of this compound.

G Synthesis and Characterization Workflow of this compound cluster_synthesis Synthesis cluster_characterization Characterization start 7-Methylquinoline nitration Nitration (HNO₃, H₂SO₄) start->nitration intermediate 7-Methyl-8-nitroquinoline nitration->intermediate oxidation Oxidation (SeO₂) intermediate->oxidation product This compound (Crude Product) oxidation->product purification Purification (Column Chromatography) product->purification final_product Pure Product purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ms Mass Spectrometry final_product->ms ir IR Spectroscopy final_product->ir mp Melting Point Analysis final_product->mp

Caption: A logical workflow for the synthesis and characterization of this compound.

References

Spectroscopic Profiling of 8-Nitro-7-quinolinecarboxaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Spectroscopic Analysis of the Promising Heterocyclic Compound, 8-Nitro-7-quinolinecarboxaldehyde, for Drug Discovery and Materials Science Applications.

This technical guide provides a detailed overview of the spectroscopic properties of this compound, a key intermediate in the synthesis of novel therapeutic agents and advanced organic materials. This document is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and materials science, offering a foundational understanding of its structural and electronic characteristics through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

While direct experimental spectra for this compound are not widely published, this guide presents a robust, predicted dataset derived from the analysis of structurally analogous compounds and established spectroscopic principles. The information herein serves as a critical reference for the identification, characterization, and quality control of this important molecule.

Predicted Spectroscopic Data

The anticipated spectroscopic data for this compound is summarized in the following tables. These predictions are based on the known spectral properties of substituted quinolines, nitroarenes, and aromatic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.5s1HAldehyde (-CHO)
~9.0dd1HH-2
~8.4dd1HH-4
~8.2d1HH-5
~7.8d1HH-6
~7.7dd1HH-3

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~190Aldehyde (C=O)
~152C-8a
~150C-2
~145C-8
~138C-4
~135C-7
~130C-6
~128C-4a
~125C-5
~122C-3
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2850, 2750WeakAldehyde C-H Stretch
1710-1690StrongAldehyde C=O Stretch
1600-1450Medium to StrongAromatic C=C Bending
1540-1500StrongAsymmetric NO₂ Stretch
1360-1320StrongSymmetric NO₂ Stretch
850-750StrongC-N Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Identity
202[M]⁺ (Molecular Ion)
172[M-NO]⁺
156[M-NO₂]⁺
128[M-NO₂-CO]⁺

Experimental Protocols

The following are generalized experimental methodologies for the synthesis and spectroscopic characterization of this compound, based on established procedures for similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of 7-quinolinecarboxaldehyde.

  • Nitration: To a solution of 7-quinolinecarboxaldehyde in concentrated sulfuric acid, a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is added dropwise at a controlled temperature (typically 0-5 °C).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry: Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample can be introduced via a direct insertion probe or through a gas chromatograph for GC-MS analysis.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic identification and characterization of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Characterization Synthesis Synthesis of 8-Nitro-7- quinolinecarboxaldehyde Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Functional Groups IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Workflow for the synthesis and spectroscopic characterization of this compound.

This technical guide provides a foundational spectroscopic profile of this compound. Researchers are encouraged to perform experimental validation of this predicted data to further solidify the understanding of this versatile compound.

An In-depth Technical Guide to the Synthesis of 8-Nitro-7-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways and mechanisms for producing 8-Nitro-7-quinolinecarboxaldehyde, a valuable intermediate in pharmaceutical development and organic synthesis. This document details a reliable three-step synthetic route, commencing with the Skraup synthesis of 7-methylquinoline, followed by regioselective nitration to yield 7-methyl-8-nitroquinoline, and culminating in the selective oxidation of the methyl group to the desired carboxaldehyde.

Synthesis Overview

The synthesis of this compound is a sequential process involving three key transformations:

  • Skraup Synthesis: Formation of the quinoline core.

  • Nitration: Introduction of the nitro group at the C8 position.

  • Oxidation: Conversion of the methyl group to a carboxaldehyde.

This guide provides detailed experimental protocols for each step, quantitative data where available, and mechanistic insights to facilitate a thorough understanding of the synthetic pathway.

Data Presentation

The following table summarizes the quantitative data associated with the key steps in the synthesis of this compound.

StepReactionStarting Material(s)Key ReagentsProductYield
1Skraup Synthesism-Toluidine, Glycerolm-Nitrobenzenesulfonate, Sulfuric Acid7-MethylquinolineNot specified in literature
2Nitration7-MethylquinolineFuming Nitric Acid, Sulfuric Acid7-Methyl-8-nitroquinoline99% (based on 7-methylquinoline)[1]
3Oxidation7-Methyl-8-nitroquinolineSelenium DioxideThis compound~49% (yield for a similar oxidation of 8-methylquinoline)[2]

Experimental Protocols

Step 1: Synthesis of 7-Methylquinoline (Skraup Synthesis)

The Skraup synthesis is a classic method for the preparation of quinolines. It involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.

Materials:

  • m-Toluidine

  • Glycerol

  • m-Nitrobenzenesulfonate

  • Concentrated Sulfuric Acid (98%)

  • Water

  • Sodium Hydroxide solution

  • Organic solvent (e.g., dichloromethane or chloroform)

  • Anhydrous sodium sulfate

Procedure: [1]

  • In a round-bottom flask equipped with a mechanical stirrer, combine m-nitrobenzenesulfonate (135 g, 0.6 mol), glycerol (83.52 g, 0.92 mol), and m-toluidine (50.46 g, 0.47 mol).

  • Prepare a solution of sulfuric acid by cautiously adding 273.58 g of 98% H₂SO₄ to 61.5 g of water, and cool this solution in an ice bath.

  • Slowly add the cooled sulfuric acid solution dropwise to the stirred mixture of reactants. Control the exothermic reaction by using an ice bath as needed.

  • After the addition is complete, heat the reaction mixture to 135°C for 5 hours.

  • Cool the mixture and carefully dilute it with water.

  • Neutralize the acidic solution with a sodium hydroxide solution until it is alkaline.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The resulting product is a mixture of 7-methylquinoline and 5-methylquinoline, which can be used in the next step without further purification.

Step 2: Synthesis of 7-Methyl-8-nitroquinoline (Nitration)

This step involves the selective nitration of the 7-methylquinoline at the 8-position.

Materials:

  • Mixture of 7-methylquinoline and 5-methylquinoline (from Step 1)

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Ethanol (95%)

Procedure: [1]

  • In a flask equipped with a mechanical stirrer, add 57.05 g (0.398 mol) of the 7-methylquinoline mixture to 142.5 mL of concentrated H₂SO₄.

  • Prepare a nitrating mixture by carefully adding 28.5 mL of fuming HNO₃ to 85.5 mL of 98% H₂SO₄.

  • Cool the quinoline/sulfuric acid mixture to -5°C using an ice-salt bath.

  • Add the nitrating mixture dropwise to the cooled and stirred quinoline solution, maintaining the temperature at -5°C.

  • After the addition is complete, remove the cooling bath and continue stirring for 40 minutes.

  • Pour the reaction mixture over a large amount of crushed ice and allow it to come to room temperature.

  • Filter the precipitate and wash it with cold water until the washings are neutral.

  • Wash the solid with 95% ethanol (3 x 100 mL).

  • Dry the solid under vacuum to obtain 7-methyl-8-nitroquinoline as a white powder. The yield is reported to be 99% based on the 7-methylquinoline content in the starting mixture.[1]

Step 3: Synthesis of this compound (Oxidation)

Materials:

  • 7-Methyl-8-nitroquinoline

  • Selenium Dioxide (SeO₂)

  • Dioxane

  • Water

Procedure (Adapted): [3]

  • In a round-bottom flask, dissolve 7-methyl-8-nitroquinoline (1 equivalent) in a mixture of dioxane and a small amount of water (e.g., 100 mL dioxane and 2 mL water per gram of substrate).

  • Add selenium dioxide (1.2 equivalents) to the solution.

  • Reflux the mixture with stirring for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and filter off the precipitated elemental selenium.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield this compound.

Note: The yield for the oxidation of 8-methylquinoline to 8-quinoline aldehyde using selenium dioxide has been reported to be 49%.[2] Optimization of reaction conditions may be necessary to achieve a similar or better yield for 7-methyl-8-nitroquinoline.

Mechanisms and Visualizations

The following diagrams illustrate the key reaction pathways and mechanisms involved in the synthesis of this compound.

Skraup_Synthesis m_toluidine m-Toluidine michael_adduct Michael Adduct m_toluidine->michael_adduct glycerol Glycerol sulfuric_acid acrolein Acrolein glycerol->acrolein Dehydration oxidant methylquinoline 7-Methylquinoline acrolein->michael_adduct Michael Addition dihydroquinoline Dihydro-7-methylquinoline michael_adduct->dihydroquinoline Cyclization & Dehydration dihydroquinoline->methylquinoline Oxidation

Skraup Synthesis of 7-Methylquinoline.

Nitration_Mechanism methylquinoline 7-Methylquinoline nitronium sigma_complex Sigma Complex (Wheland Intermediate) methylquinoline->sigma_complex nitro_product 7-Methyl-8-nitroquinoline sigma_complex->nitro_product Deprotonation

Electrophilic Aromatic Substitution: Nitration.

Oxidation_Mechanism methyl_nitroquinoline 7-Methyl-8-nitroquinoline seo2 ene_intermediate Ene Reaction Intermediate methyl_nitroquinoline->ene_intermediate rearrangement [2,3]-Sigmatropic Rearrangement ene_intermediate->rearrangement selenium_ester Selenium(II) Ester rearrangement->selenium_ester aldehyde This compound selenium_ester->aldehyde Hydrolysis

Proposed Mechanism for Selenium Dioxide Oxidation.

Experimental_Workflow cluster_step1 Step 1: Skraup Synthesis cluster_step2 Step 2: Nitration cluster_step3 Step 3: Oxidation start_skraup m-Toluidine + Glycerol reaction_skraup Reaction with H₂SO₄ and m-Nitrobenzenesulfonate start_skraup->reaction_skraup workup_skraup Workup & Extraction reaction_skraup->workup_skraup product_skraup 7-Methylquinoline Mixture workup_skraup->product_skraup start_nitration 7-Methylquinoline Mixture product_skraup->start_nitration reaction_nitration Nitration with HNO₃/H₂SO₄ start_nitration->reaction_nitration workup_nitration Precipitation & Filtration reaction_nitration->workup_nitration product_nitration 7-Methyl-8-nitroquinoline workup_nitration->product_nitration start_oxidation 7-Methyl-8-nitroquinoline product_nitration->start_oxidation reaction_oxidation Oxidation with SeO₂ start_oxidation->reaction_oxidation workup_oxidation Purification (Chromatography) reaction_oxidation->workup_oxidation final_product This compound workup_oxidation->final_product

Overall Experimental Workflow.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 8-Nitro-7-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway and starting materials required for the preparation of 8-nitro-7-quinolinecarboxaldehyde, a valuable intermediate in the pharmaceutical and organic electronics sectors.[1] The synthesis is a multi-step process commencing from readily available precursors.

The primary and most efficient synthetic route to this compound involves a three-step sequence:

  • Skraup Synthesis to form the quinoline core.

  • Regioselective Nitration of the quinoline ring.

  • Oxidation of a methyl group to the target carboxaldehyde.

The key starting material for this synthesis is m-toluidine .[2][3]

Step 1: Synthesis of 7-Methylquinoline via Skraup Synthesis

The initial step involves the construction of the 7-methylquinoline scaffold using the Skraup synthesis. This classic reaction condenses an aromatic amine with glycerol in the presence of a dehydrating agent (sulfuric acid) and an oxidizing agent. In this specific synthesis, m-toluidine is the aromatic amine of choice.[2][3][4]

Experimental Protocol:

In a round-bottom flask, m-nitrobenzene-sulfonate, glycerol, and m-toluidine are mechanically stirred.[2][3] A pre-cooled solution of concentrated sulfuric acid and water is added dropwise while controlling the exothermic reaction with an ice bath.[2][3] The reaction of m-toluidine in the Skraup synthesis yields a mixture of 7-methylquinoline and 5-methylquinoline, typically in a 2:1 ratio.[2][3] This mixture is often used in the subsequent step without further purification.[2][3]

Quantitative Data for Skraup Synthesis:

Starting Material/ReagentMolar EquivalentQuantity
m-Toluidine1.050.46 g (0.47 mol)
Glycerol1.9683.52 g (0.92 mol)
m-Nitrobenzene-sulfonate1.28135 g (0.6 mol)
98% Sulfuric Acid5.74273.58 g (2.7 mol)
Water-61.5 g

Step 2: Synthesis of 7-Methyl-8-nitroquinoline

The second step is the regioselective nitration of the methylquinoline mixture obtained from the Skraup synthesis. The presence of the methyl group at the 7-position directs the nitration to the 8-position, yielding the desired 7-methyl-8-nitroquinoline with high selectivity and in excellent yield.[2][3]

Experimental Protocol:

A solution of fuming nitric acid and concentrated sulfuric acid is added dropwise to a mechanically stirred mixture of 7-methylquinoline and concentrated sulfuric acid at a low temperature (-5°C).[2][3] After the addition is complete, the cooling bath is removed, and the reaction is stirred for an additional 40 minutes.[2][3]

Quantitative Data for Nitration:

Starting Material/ReagentMolar EquivalentQuantity
7-Methylquinoline (in mixture)1.057.05 g (0.398 mol)
Fuming Nitric Acid-28.5 mL
98% Sulfuric Acid-228 mL

Step 3: Oxidation to this compound

The final step is the oxidation of the methyl group of 7-methyl-8-nitroquinoline to a carboxaldehyde. Selenium dioxide (SeO₂) is a well-established reagent for the selective oxidation of activated methyl groups on heterocyclic rings to the corresponding aldehydes.[5][6][7][8] This method is effective for the oxidation of various methylquinolines.[5]

Experimental Protocol (General):

7-Methyl-8-nitroquinoline is heated with selenium(IV) oxide in a suitable solvent such as 1,4-dioxane.[9] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the desired this compound.

Quantitative Data for Oxidation (Representative):

Starting Material/ReagentMolar Equivalent
7-Methyl-8-nitroquinoline1.0
Selenium Dioxide1.0 - 1.2

Note: The exact stoichiometry and reaction conditions may require optimization for this specific substrate.

Logical Workflow for Synthesis

Synthesis_Workflow m_toluidine m-Toluidine skraup_synthesis Skraup Synthesis m_toluidine->skraup_synthesis glycerol Glycerol glycerol->skraup_synthesis oxidizing_agent m-Nitrobenzene- sulfonate oxidizing_agent->skraup_synthesis h2so4_skraup H₂SO₄ h2so4_skraup->skraup_synthesis methylquinoline_mixture 7-Methylquinoline & 5-Methylquinoline Mixture skraup_synthesis->methylquinoline_mixture nitration Nitration methylquinoline_mixture->nitration hno3 Fuming HNO₃ hno3->nitration h2so4_nitration H₂SO₄ h2so4_nitration->nitration nitro_methylquinoline 7-Methyl-8-nitroquinoline nitration->nitro_methylquinoline oxidation Oxidation nitro_methylquinoline->oxidation seo2 Selenium Dioxide (SeO₂) seo2->oxidation final_product This compound oxidation->final_product

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to 8-Nitro-7-quinolinecarboxaldehyde Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. Among its diverse derivatives, those originating from 8-Nitro-7-quinolinecarboxaldehyde have emerged as a promising class of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound derivatives and their analogs. Particular focus is placed on their potential as anticancer and antimicrobial agents. This document consolidates quantitative biological data, details key experimental protocols, and visualizes synthetic and signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

This compound is a versatile chemical intermediate characterized by a quinoline core substituted with a nitro group at the 8-position and a carboxaldehyde group at the 7-position.[1] This unique arrangement of functional groups provides a reactive platform for the synthesis of a diverse array of derivatives, including Schiff bases and thiosemicarbazones. These derivatives have garnered significant interest due to their potent biological activities, which include anticancer, antimicrobial, and enzyme inhibitory properties. The exploration of these compounds is driven by the urgent need for novel therapeutic agents to combat drug resistance and treat complex diseases.

Synthesis of this compound Derivatives

The synthetic versatility of this compound allows for the straightforward preparation of various derivatives. The primary route involves the condensation of the aldehyde group with primary amines to form Schiff bases or with thiosemicarbazide to yield thiosemicarbazones.

General Synthesis of Thiosemicarbazone Derivatives

A general synthetic pathway to 8-nitro quinoline-based thiosemicarbazone analogs involves the reaction of this compound with a substituted thiosemicarbazide in a suitable solvent, often with acid catalysis.

G cluster_start Starting Materials This compound This compound Condensation Reaction Condensation Reaction This compound->Condensation Reaction Ethanol, Acetic Acid (cat.) Reflux Substituted Thiosemicarbazide Substituted Thiosemicarbazide Substituted Thiosemicarbazide->Condensation Reaction 8-Nitroquinoline-thiosemicarbazone Derivative 8-Nitroquinoline-thiosemicarbazone Derivative Condensation Reaction->8-Nitroquinoline-thiosemicarbazone Derivative

Caption: Synthetic route to 8-nitroquinoline-thiosemicarbazones.

Biological Activities

Derivatives of this compound have demonstrated significant potential in various therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

Recent studies have highlighted the potent antitumor effects of 8-nitro quinoline-based thiosemicarbazone analogs.[2] These compounds have been shown to exhibit significant inhibitory activity against various cancer cell lines.

Table 1: Anticancer Activity of 8-Nitroquinoline Thiosemicarbazone Analogs

CompoundCell LineIC50 (µM)Reference
3a MCF-7 (Breast)Data not available in abstract[2]
3b MCF-7 (Breast)Significant activity[2]
3f MCF-7 (Breast)Significant activity[2]

Note: Specific IC50 values were not available in the provided search results abstracts. The original research paper would need to be consulted for this data.

Antimicrobial Activity

The broader class of 8-nitroquinoline derivatives has also been investigated for antibacterial properties. For instance, 8-nitrofluoroquinolone derivatives have shown activity against Gram-positive bacteria.

Table 2: Antibacterial Activity of 8-Nitrofluoroquinolone Derivatives

DerivativeBacterial StrainMIC (µg/mL)Reference
p-toluidine derivativeS. aureus~2-5[3]
p-chloroaniline derivativeS. aureus~2-5[3]
aniline derivativeS. aureus~2-5[3]
Compound 3S. aureus~0.97[3]
Compound 3E. coli~4.7[3]
Compound 9gS. aureus~1.2[3]
Compound 9gE. coli~8.8[3]

Mechanism of Action

The anticancer activity of 8-nitro quinoline-thiosemicarbazone analogs is attributed to their ability to induce cell cycle arrest and apoptosis.[2] A key mechanism involves the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

ROS-Mediated Mitochondrial Apoptotic Pathway

The potent compound 3a has been shown to induce G1/S & G2/M phase cell cycle arrest and trigger apoptosis through a ROS-mediated mitochondrial pathway.[2] This process involves an increase in cytotoxic ROS levels, leading to mitochondrial dysfunction and the activation of the caspase-3 dependent intrinsic apoptotic signaling pathway.[2]

G 8-Nitroquinoline-thiosemicarbazone 8-Nitroquinoline-thiosemicarbazone Cancer Cell Cancer Cell 8-Nitroquinoline-thiosemicarbazone->Cancer Cell ROS Production ROS Production Cancer Cell->ROS Production Increased Cytotoxic ROS Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Caspase-3 Activation Caspase-3 Activation Mitochondrial Dysfunction->Caspase-3 Activation Intrinsic Pathway Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: ROS-mediated mitochondrial apoptotic pathway.

Experimental Protocols

This section provides generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives based on methodologies reported in the literature.

Synthesis of 8-Nitroquinoline-Thiosemicarbazone Derivatives (General Protocol)

This protocol is a generalized procedure for the synthesis of thiosemicarbazone derivatives of this compound.

Materials:

  • This compound

  • Substituted thiosemicarbazide (e.g., thiosemicarbazide, 4-phenylthiosemicarbazide)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of hot ethanol in a round-bottom flask.

  • In a separate flask, dissolve the substituted thiosemicarbazide (1.1 equivalents) in hot ethanol.

  • Add the thiosemicarbazide solution to the this compound solution with stirring.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified thiosemicarbazone derivative.

  • Dry the purified product under vacuum.

Characterization: The synthesized compounds should be characterized by various spectroscopic techniques:

  • FT-IR Spectroscopy: To confirm the presence of characteristic functional groups (C=N, C=S, N-H).

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the molecule.

  • Mass Spectrometry: To determine the molecular weight of the compound.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 8-Nitroquinoline-thiosemicarbazone derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow from synthesis to biological evaluation of this compound derivatives.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_mechanistic Mechanistic Studies Starting Materials Starting Materials Chemical Synthesis Chemical Synthesis Starting Materials->Chemical Synthesis Purification Purification Chemical Synthesis->Purification Spectroscopic Characterization Spectroscopic Characterization Purification->Spectroscopic Characterization In Vitro Assays In Vitro Assays Spectroscopic Characterization->In Vitro Assays Anticancer Screening Anticancer Screening In Vitro Assays->Anticancer Screening Antimicrobial Screening Antimicrobial Screening In Vitro Assays->Antimicrobial Screening Data Analysis (IC50/MIC) Data Analysis (IC50/MIC) Anticancer Screening->Data Analysis (IC50/MIC) Antimicrobial Screening->Data Analysis (IC50/MIC) Mechanism of Action Mechanism of Action Data Analysis (IC50/MIC)->Mechanism of Action Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Mechanism of Action->Apoptosis Assays Signaling Pathway Analysis Signaling Pathway Analysis Apoptosis Assays->Signaling Pathway Analysis

Caption: Experimental workflow for derivative development.

Structure-Activity Relationship (SAR)

Preliminary structure-activity relationship studies on quinoline derivatives suggest that the nature and position of substituents on the quinoline ring and on the derivatized functional group significantly influence their biological activity. For 8-nitrofluoroquinolone derivatives, more lipophilic groups appear to enhance activity against Gram-positive strains.[3] In the case of anticancer quinoline derivatives, a large and bulky alkoxy substituent at the 7-position and an amino side chain at the 4-position have been found to be beneficial for antiproliferative activity.[4] The length of the alkylamino side chain also affects the potency.[4]

Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The potent anticancer and antimicrobial activities exhibited by these compounds warrant further investigation. Future research should focus on the synthesis of a broader library of derivatives to establish a more comprehensive structure-activity relationship. Detailed mechanistic studies are crucial to elucidate the precise molecular targets and signaling pathways involved. Furthermore, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising candidates, paving the way for their potential clinical development. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in oncology and infectious diseases.

References

8-Nitro-7-quinolinecarboxaldehyde: A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Nitro-7-quinolinecarboxaldehyde is a synthetic quinoline derivative that has demonstrated significant cytotoxic effects against cancer cell lines. While research into its precise molecular mechanisms is ongoing, current evidence points towards the induction of apoptosis through a reactive oxygen species (ROS)-mediated mitochondrial pathway, leading to cell cycle arrest. This technical guide provides a comprehensive overview of the available data on the mechanism of action of this compound, including quantitative cytotoxicity data, detailed experimental protocols for relevant assays, and a discussion of potential signaling pathways and molecular targets implicated in the bioactivity of the broader quinoline class of compounds.

Introduction

Quinoline and its derivatives have long been recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a nitro group and an aldehyde function at the 7 and 8 positions of the quinoline scaffold, as seen in this compound, can significantly influence its biological activity. This compound has emerged as a molecule of interest in cancer research due to its potent cytotoxic effects. Understanding its mechanism of action is crucial for its potential development as a therapeutic agent.

Cytotoxicity Data

A key study has quantified the in vitro cytotoxic activity of this compound against the human epithelial colorectal carcinoma (Caco-2) cell line. The MTT assay was utilized to determine the half-maximal inhibitory concentration (IC50).

CompoundCell LineIC50 (µM)Reference
This compound Caco-20.53[1]
7-Methyl-8-nitro-quinolineCaco-21.87[1]
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinolineCaco-20.93[1]
8-Amino-7-quinolinecarboxaldehydeCaco-21.14[1]

Table 1: In vitro cytotoxicity of this compound and related quinoline derivatives against the Caco-2 cell line.

The data indicates that this compound exhibits the highest cytotoxicity among the tested derivatives, highlighting the importance of the nitro and aldehyde functional groups for its potent anticancer activity.[1]

Core Mechanism of Action: Induction of Apoptosis

While direct mechanistic studies on this compound are limited, significant insights can be drawn from the investigation of its thiosemicarbazone analogues. Thiosemicarbazones are readily synthesized from the corresponding aldehyde, and their biological activities are often closely linked. A study on novel 8-nitro quinoline-thiosemicarbazone analogues revealed a detailed mechanism of apoptosis induction in breast cancer cells, which is likely a primary mechanism for this compound as well.[2]

The proposed mechanism involves the following key events:

  • Induction of Cell Cycle Arrest: The compound induces arrest at the G1/S and G2/M phases of the cell cycle.[2]

  • Generation of Reactive Oxygen Species (ROS): Treatment with the compound leads to an increase in intracellular ROS levels.[2]

  • Mitochondrial Dysfunction: The elevated ROS levels contribute to mitochondrial dysfunction.[2]

  • Activation of Intrinsic Apoptotic Pathway: The mitochondrial dysfunction triggers the intrinsic pathway of apoptosis, characterized by the activation of caspase-3.[2]

Signaling Pathway Diagram

apoptosis_pathway This compound This compound Cellular_Uptake Cellular Uptake This compound->Cellular_Uptake ROS_Generation Increased ROS Generation Cellular_Uptake->ROS_Generation Cell_Cycle_Arrest G1/S & G2/M Arrest Cellular_Uptake->Cell_Cycle_Arrest Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Caspase3_Activation Caspase-3 Activation Mitochondrial_Dysfunction->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Proposed apoptotic signaling pathway for this compound.

Other Potential Mechanisms of Action for the Quinoline Class

The broader class of quinoline derivatives has been reported to exert its biological effects through various other mechanisms. While not yet demonstrated specifically for this compound, these represent plausible avenues for further investigation.

Enzyme Inhibition
  • VEGFR-2 Kinase Inhibition: Certain quinoline derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis.[3][4]

  • Proteasome Inhibition: Substituted quinolines have been shown to inhibit the chymotrypsin-like activity of the proteasome, a critical complex for protein degradation and cellular homeostasis.

  • DNA Methyltransferase (DNMT) Inhibition: Some quinoline-based compounds can inhibit DNA methyltransferases, enzymes involved in epigenetic regulation.[5]

Modulation of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation and cell survival. Some quinoline derivatives have been shown to inhibit this pathway, suggesting a potential anti-inflammatory and pro-apoptotic mechanism.[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.

MTT Assay for Cytotoxicity

This protocol is adapted from the methodology used to determine the IC50 of this compound.[1]

Workflow Diagram:

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells 1. Seed Caco-2 cells in a 96-well plate Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Prepare_Compound 3. Prepare serial dilutions of this compound Incubate_24h->Prepare_Compound Treat_Cells 4. Treat cells with compound for 48h Prepare_Compound->Treat_Cells Add_MTT 5. Add MTT solution (5 mg/mL) Treat_Cells->Add_MTT Incubate_4h 6. Incubate for 4h Add_MTT->Incubate_4h Add_DMSO 7. Add DMSO to dissolve formazan crystals Incubate_4h->Add_DMSO Read_Absorbance 8. Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 9. Calculate IC50 value Read_Absorbance->Calculate_IC50

Figure 2: Workflow for the MTT cytotoxicity assay.

Materials:

  • Caco-2 human colorectal carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • 96-well plates

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Microplate reader

Procedure:

  • Seed Caco-2 cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

  • Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol is a standard method to quantify apoptosis.

Workflow Diagram:

apoptosis_workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Seed_Cells 1. Seed cells in 6-well plates Treat_Compound 2. Treat with compound for 24-48h Seed_Cells->Treat_Compound Harvest_Cells 3. Harvest and wash cells Treat_Compound->Harvest_Cells Resuspend 4. Resuspend in Annexin V binding buffer Harvest_Cells->Resuspend Add_AnnexinV_PI 5. Add Annexin V-FITC and Propidium Iodide Resuspend->Add_AnnexinV_PI Incubate_Dark 6. Incubate for 15 min in the dark Add_AnnexinV_PI->Incubate_Dark Analyze_FCM 7. Analyze by flow cytometry Incubate_Dark->Analyze_FCM

Figure 3: Workflow for apoptosis detection by flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Conclusion

This compound is a potent cytotoxic agent against cancer cells. The primary mechanism of action is believed to be the induction of apoptosis via a ROS-mediated mitochondrial pathway, leading to cell cycle arrest. While other mechanisms, such as enzyme inhibition and modulation of inflammatory signaling pathways, have been described for the broader quinoline class of compounds, further research is required to specifically implicate these in the activity of this compound. The detailed protocols provided in this guide offer a framework for future investigations into the precise molecular targets and signaling cascades affected by this promising anticancer compound.

References

An In-depth Technical Guide to the Solubility and Stability of 8-Nitro-7-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Nitro-7-quinolinecarboxaldehyde is a key chemical intermediate with significant applications in the synthesis of novel pharmaceutical agents and advanced materials.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the known properties of this compound and outlines detailed experimental protocols for the determination of its solubility and stability profiles, addressing the current gap in available quantitative data.

Physicochemical Properties

This compound is a solid compound with a pale yellow to brown crystalline appearance.[2][3] Key identifying information and physical properties are summarized in the table below. A notable characteristic mentioned by suppliers is its air sensitivity, which necessitates careful handling and storage under an inert atmosphere.[2]

PropertyValueReference(s)
Chemical Name This compound[4]
Synonyms 7-Formyl-8-nitroquinoline, 8-nitroquinoline-7-carbaldehyde
CAS Number 101327-87-1[2]
Molecular Formula C₁₀H₆N₂O₃[2]
Molecular Weight 202.17 g/mol [2]
Physical State Solid, crystalline powder[2][3]
Color Pale yellow to brown[2][3]
Melting Point 178 - 182 °C[1]
Purity ≥ 98% (GC)[1]
Storage Conditions Store at 2 - 8 °C is recommended by some suppliers. Also noted to be air sensitive and should be stored under an inert gas.[1][2]

Solubility Profile

Currently, there is a lack of specific quantitative solubility data for this compound in common laboratory solvents. The following section provides a detailed experimental protocol for determining its solubility.

Proposed Experimental Protocol for Solubility Determination

This protocol is designed to determine the approximate solubility of this compound in a range of solvents with varying polarities.

Materials:

  • This compound

  • A selection of solvents:

    • Water (distilled or deionized)

    • Methanol

    • Ethanol

    • Acetone

    • Acetonitrile

    • Dichloromethane (DCM)

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into separate vials for each solvent.

    • Add a known volume of each solvent to the respective vials.

    • Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After shaking, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any suspended particles.

    • Dilute the filtered solution with a suitable solvent (mobile phase or a miscible solvent) to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Develop and validate a stability-indicating HPLC method for the quantification of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations.

    • Inject the diluted samples into the HPLC system and determine the concentration of the dissolved compound.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution factor)

G cluster_prep Preparation of Saturated Solution cluster_analysis Sample Analysis cluster_result Result weigh Weigh excess compound add_solvent Add known volume of solvent weigh->add_solvent shake Equilibrate in thermostatic shaker add_solvent->shake filter Filter supernatant shake->filter dilute Dilute sample filter->dilute hplc HPLC analysis dilute->hplc calculate Calculate solubility hplc->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application. Being "air sensitive" suggests potential susceptibility to oxidation. A forced degradation study is essential to understand its intrinsic stability and identify potential degradation products.

Proposed Experimental Protocol for Forced Degradation Studies

This protocol outlines the conditions for a forced degradation study to evaluate the stability of this compound under various stress conditions as recommended by ICH guidelines.[5]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, methanol, and acetonitrile

  • Calibrated photostability chamber

  • Calibrated oven

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at a specified temperature (e.g., 60 °C) for a defined period.

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a defined period. Neutralize the solution before analysis.

    • Neutral Hydrolysis: Mix the stock solution with water and heat at a specified temperature (e.g., 60 °C).

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80 °C).

    • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC-UV/MS method. The mass spectrometer will aid in the identification of degradation products.

  • Data Evaluation:

    • Determine the percentage of degradation of this compound.

    • Identify and characterize the major degradation products using mass spectrometry data.

    • Propose potential degradation pathways.

G cluster_stress Stress Conditions cluster_output Outputs compound This compound acid Acidic Hydrolysis (0.1 N HCl, 60°C) compound->acid base Basic Hydrolysis (0.1 N NaOH, RT) compound->base neutral Neutral Hydrolysis (Water, 60°C) compound->neutral oxidation Oxidation (3% H2O2, RT) compound->oxidation thermal Thermal (Solid, 80°C) compound->thermal photo Photolytic (ICH Q1B) compound->photo analysis Stability-Indicating HPLC-UV/MS Analysis acid->analysis base->analysis neutral->analysis oxidation->analysis thermal->analysis photo->analysis degradation % Degradation analysis->degradation products Degradation Products analysis->products pathways Degradation Pathways analysis->pathways

Caption: Workflow for the forced degradation study of this compound.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be hypothesized:

  • Hydrolysis: The aldehyde group is generally stable to hydrolysis. However, under strong acidic or basic conditions, other reactions might be promoted.

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, forming 8-nitro-7-quinolinecarboxylic acid. The quinoline ring itself could also undergo oxidation.

  • Reduction of the Nitro Group: Under certain reductive conditions, the nitro group could be reduced to a nitroso, hydroxylamino, or amino group.

  • Photodegradation: Aromatic nitro compounds can be susceptible to photodegradation, potentially leading to complex reaction pathways including ring cleavage.

G start This compound oxidation Oxidation start->oxidation reduction Reduction start->reduction photodegradation Photodegradation start->photodegradation product_ox 8-Nitro-7-quinolinecarboxylic acid oxidation->product_ox product_red 8-Amino-7-quinolinecarboxaldehyde reduction->product_red product_photo Complex Degradation Products (e.g., ring cleavage) photodegradation->product_photo

Caption: Hypothesized degradation pathways for this compound.

Conclusion

While this compound is a valuable building block in synthetic chemistry, a significant gap exists in the public domain regarding its quantitative solubility and stability data. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically determine these critical parameters. The generation and dissemination of such data will undoubtedly facilitate the wider and more efficient application of this compound in drug discovery and materials science. It is strongly recommended that these studies be conducted to build a comprehensive physicochemical profile of this compound.

References

In-Depth Technical Guide: Safety and Handling of 8-Nitro-7-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and potential applications of 8-Nitro-7-quinolinecarboxaldehyde. The content is intended for professionals in research and drug development who have a foundational understanding of chemical safety and laboratory procedures.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₆N₂O₃Chem-Impex
Molecular Weight 202.17 g/mol Chem-Impex
Melting Point 178 - 182 °CChem-Impex
Appearance Pale yellow to greyish-yellow red crystal/powderTCI Chemicals
Purity >98.0% (GC)TCI Chemicals

Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its potential dangers and the required safety precautions.

Hazard Classification

According to available Safety Data Sheets (SDS), this compound is classified as:

  • Skin Irritant (Category 2) : Causes skin irritation.[1]

  • Serious Eye Irritant (Category 2) : Causes serious eye irritation.[1]

  • Suspected of Causing Genetic Defects (Germ Cell Mutagenicity, Category 2) .[1]

Precautionary Measures and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Precautionary StatementDescription
P201 Obtain special instructions before use.[1]
P202 Do not handle until all safety precautions have been read and understood.
P264 Wash hands and face thoroughly after handling.[1]
P280 Wear protective gloves, protective clothing, and eye/face protection.[1]

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: In case of insufficient ventilation, use a suitable respiratory protection device.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid Procedure
Skin Contact Remove all contaminated clothing immediately. Wash the affected area gently with plenty of soap and water. Seek medical advice if skin irritation occurs.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]
Ingestion Rinse mouth. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

  • Storage: Store in a cool, dry place, locked up.[2] Some suppliers recommend storage under an inert atmosphere (e.g., Argon) at room temperature or refrigerated (2-8°C).

Experimental Applications and Potential Signaling Pathway Involvement

This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules and functional materials.

Synthetic Intermediate

This compound is a valuable building block in organic synthesis, particularly for:

  • Pharmaceutical Development: It is used in the creation of novel anti-cancer and antimicrobial agents.[3] Quinoline derivatives, in general, are known to be versatile scaffolds in drug discovery.

  • Fluorescent Probes: The quinoline core is a component of some fluorescent dyes, and this compound can be a precursor in their synthesis for applications in biological imaging.[3]

Potential Role in Signaling Pathways

While direct studies on the signaling pathways affected by this compound are not extensively documented in readily available literature, the broader class of quinoline derivatives has been shown to interact with various signaling cascades, particularly in the context of cancer research. Quinoline-based molecules have been investigated as inhibitors of key carcinogenic pathways.

The following diagram illustrates a generalized workflow for investigating the potential impact of a quinoline derivative, such as one synthesized from this compound, on a cancer-related signaling pathway.

G Workflow for Investigating Quinoline Derivatives in Cancer Signaling cluster_synthesis Synthesis and Characterization cluster_invitro In Vitro Studies cluster_pathway Signaling Pathway Analysis A 8-Nitro-7-quinoline- carboxaldehyde B Synthesis of Quinoline Derivative A->B C Purification and Characterization B->C E Treatment with Quinoline Derivative C->E D Cell Line Selection (e.g., Cancer Cells) D->E F Cell Viability/ Proliferation Assays E->F G Western Blot/PCR for Signaling Proteins E->G H Identification of Altered Pathway (e.g., PI3K/Akt/mTOR) G->H I Analysis of Protein Phosphorylation Status H->I J Conclusion on Inhibitory Effect I->J

Caption: A generalized workflow for the synthesis and biological evaluation of a quinoline derivative.

Quinoline derivatives have been specifically studied as inhibitors of pathways such as the PI3K/AkT/mTOR and Hedgehog-GLI signaling cascades, which are crucial in cell survival, proliferation, and differentiation.[4][5] The investigation of novel compounds derived from this compound could follow a similar logic to determine their specific molecular targets and mechanisms of action.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant. Follow all federal, state, and local regulations for hazardous waste disposal.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. All laboratory personnel should consult the SDS for this compound before handling the material. The user is solely responsible for all risks associated with the handling and use of this chemical.

References

8-Nitro-7-quinolinecarboxaldehyde: A Technical Review of a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nitro-7-quinolinecarboxaldehyde is a substituted quinoline derivative that holds potential as a valuable intermediate in the fields of medicinal chemistry and materials science. Its unique structure, featuring both a nitro group and an aldehyde functional group on the quinoline scaffold, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive review of the available literature on this compound, including its chemical properties, potential applications, and plausible synthetic approaches. Due to a notable scarcity of primary research articles specifically detailing this compound, this review draws upon data from chemical suppliers and analogous synthetic procedures for structurally related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is aggregated from various chemical supplier catalogs.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₆N₂O₃[1][2]
Molecular Weight 202.17 g/mol [1]
CAS Number 101327-87-1[1]
Appearance Light yellow to brown crystalline powder[2]
Melting Point 178-182 °C[3]
Purity >98.0% (GC)[2]
Solubility No data available
Storage Conditions Store in a cool, dry place[3]

Synthesis and Experimental Protocols

Plausible Synthetic Approach: Nitration of 7-Quinolinecarboxaldehyde

A potential method for the synthesis of this compound involves the direct nitration of 7-quinolinecarboxaldehyde. This approach is analogous to the nitration of 7-methylquinoline to selectively yield 7-methyl-8-nitroquinoline.[4]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product 7-Quinolinecarboxaldehyde 7-Quinolinecarboxaldehyde Reaction Mixture Reaction Mixture 7-Quinolinecarboxaldehyde->Reaction Mixture Fuming HNO3 Fuming HNO3 Fuming HNO3->Reaction Mixture H2SO4 H2SO4 H2SO4->Reaction Mixture Low Temperature (-5°C to 0°C) Low Temperature (-5°C to 0°C) Low Temperature (-5°C to 0°C)->Reaction Mixture Stirring Stirring Stirring->Reaction Mixture This compound This compound Reaction Mixture->this compound Nitration

Figure 1: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Analogous to the synthesis of 7-Methyl-8-nitroquinoline[4]):

  • Preparation of the Nitrating Mixture: A solution of fuming nitric acid in concentrated sulfuric acid is prepared and cooled to -5 °C.

  • Reaction Setup: 7-Quinolinecarboxaldehyde is dissolved in concentrated sulfuric acid and the solution is cooled to -5 °C with mechanical stirring.

  • Addition of Nitrating Agent: The pre-cooled nitrating mixture is added dropwise to the stirred solution of 7-quinolinecarboxaldehyde, maintaining the temperature at or below 0 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred for a specified period (e.g., 40 minutes), allowing the reaction to proceed to completion. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • Purification: The precipitate is collected by filtration, washed with water to remove residual acid, and then purified, for example, by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Note: This protocol is hypothetical and would require optimization for the specific substrate. Appropriate safety precautions must be taken when handling strong acids and nitrating agents.

Potential Applications and Biological Significance

While specific biological data for this compound is lacking, its chemical structure suggests several potential areas of application, primarily as a synthetic intermediate. The quinoline core is a well-established pharmacophore found in numerous drugs with a wide range of biological activities.[5] The nitro group and the aldehyde functionality provide reactive handles for further chemical modifications, allowing for the generation of diverse molecular libraries for drug discovery and other applications.[6][7]

G cluster_applications Potential Applications cluster_pharma Therapeutic Areas This compound This compound Pharmaceutical Development Pharmaceutical Development This compound->Pharmaceutical Development Intermediate for Fluorescent Probes Fluorescent Probes This compound->Fluorescent Probes Precursor for Analytical Chemistry Analytical Chemistry This compound->Analytical Chemistry Building block for Organic Light-Emitting Diodes (OLEDs) Organic Light-Emitting Diodes (OLEDs) This compound->Organic Light-Emitting Diodes (OLEDs) Component in synthesis of Anti-cancer Agents Anti-cancer Agents Pharmaceutical Development->Anti-cancer Agents Antimicrobial Compounds Antimicrobial Compounds Pharmaceutical Development->Antimicrobial Compounds

Figure 2: Potential applications derived from the structure of this compound.

Based on information from chemical suppliers and the known activities of related quinoline derivatives, potential applications include:

  • Pharmaceutical Development: As a key intermediate in the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.[6] The nitro group can be reduced to an amine, providing a point for further derivatization, while the aldehyde can be converted into various other functional groups or used in condensation reactions to build larger molecular scaffolds.

  • Fluorescent Probes: The quinoline nucleus is known to be a component of some fluorescent molecules. Derivatization of this compound could lead to the development of novel fluorescent probes for biological imaging.[6]

  • Analytical Chemistry: The compound could be used in the synthesis of reagents for the detection and quantification of specific analytes.[6]

  • Materials Science: There is potential for its use as a building block in the synthesis of materials with interesting electronic properties, such as those used in Organic Light-Emitting Diodes (OLEDs).[8]

Signaling Pathways and Mechanism of Action

There is no information available in the current literature regarding the interaction of this compound with any biological signaling pathways or its specific mechanism of action. Research into the biological activities of its derivatives would be necessary to elucidate any potential therapeutic effects and the underlying molecular mechanisms.

Conclusion and Future Directions

This compound is a chemical intermediate with significant potential for applications in drug discovery and materials science. While its physicochemical properties are documented by chemical suppliers, a notable gap exists in the primary scientific literature regarding its synthesis, reactivity, and biological activity. The plausible synthetic route presented here, based on analogous reactions, offers a starting point for researchers interested in working with this compound.

Future research should focus on:

  • The development and optimization of a reliable synthetic protocol for this compound.

  • Exploration of its reactivity, particularly the transformations of the nitro and aldehyde groups, to generate libraries of novel derivatives.

  • Systematic evaluation of the biological activities of these derivatives against a range of therapeutic targets, including cancer cell lines and microbial pathogens.

Such studies will be crucial to unlocking the full potential of this compound as a valuable tool for innovation in science and medicine.

References

Methodological & Application

Application Notes and Protocols: 8-Nitro-7-quinolinecarboxaldehyde as a Versatile Building Block for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 8-nitro-7-quinolinecarboxaldehyde as a strategic starting material for the synthesis of diverse heterocyclic compounds. The inherent reactivity of its aldehyde and nitro functionalities allows for the construction of fused ring systems, which are prevalent scaffolds in medicinal chemistry and materials science. This document outlines key synthetic transformations, including the synthesis of pyrazolo[4,3-g]quinolines and isoxazolo[4,3-g]quinolines, and provides detailed experimental protocols.

Introduction to this compound

This compound is a bifunctional quinoline derivative possessing an electrophilic aldehyde group at the 7-position and a nitro group at the 8-position. This unique arrangement of functional groups makes it an attractive precursor for the synthesis of a variety of fused heterocyclic systems. The aldehyde group serves as a handle for condensation reactions, while the nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions. This dual reactivity allows for a modular and efficient approach to complex molecular architectures.

Synthesis of Fused Heterocycles

The strategic placement of the aldehyde and a reducible nitro group in this compound enables the construction of heterocycles fused to the quinoline core at the 7 and 8 positions. Two primary examples are the synthesis of pyrazolo[4,3-g]quinolines and isoxazolo[4,3-g]quinolines.

Synthesis of Pyrazolo[4,3-g]quinolines

The synthesis of pyrazolo[4,3-g]quinolines from this compound can be achieved through a domino reaction involving the in situ reduction of the nitro group followed by a cyclocondensation with a hydrazine derivative. This approach is a variation of the Friedländer annulation.[1][2][3][4] The reaction of the in situ generated 8-amino-7-quinolinecarboxaldehyde with hydrazine hydrate or substituted hydrazines leads to the formation of the fused pyrazole ring.

Reaction Pathway for Pyrazolo[4,3-g]quinoline Synthesis

G start This compound intermediate1 8-Amino-7-quinolinecarboxaldehyde start->intermediate1 Reduction (e.g., Fe/AcOH) intermediate2 Hydrazone Intermediate intermediate1->intermediate2 Condensation reagent1 Hydrazine (H2N-NH2) reagent1->intermediate2 product Pyrazolo[4,3-g]quinoline intermediate2->product Cyclization & Aromatization

Caption: Domino synthesis of Pyrazolo[4,3-g]quinoline.

Synthesis of Isoxazolo[4,3-g]quinolines

Similarly, isoxazolo[4,3-g]quinolines can be synthesized by reacting this compound with hydroxylamine. The reaction proceeds through the formation of an oxime, followed by an intramolecular cyclization. This transformation provides a direct route to the isoxazole-fused quinoline core, a scaffold of interest in medicinal chemistry.

Reaction Pathway for Isoxazolo[4,3-g]quinoline Synthesis

G start This compound intermediate Oxime Intermediate start->intermediate Condensation reagent Hydroxylamine (NH2OH) reagent->intermediate product Isoxazolo[4,3-g]quinoline intermediate->product Intramolecular Cyclization

Caption: Synthesis of Isoxazolo[4,3-g]quinoline.

Experimental Protocols

The following are detailed, illustrative protocols for the synthesis of pyrazolo[4,3-g]quinoline and isoxazolo[4,3-g]quinoline from this compound. These protocols are based on established synthetic methodologies.[1][2][3][4]

General Experimental Workflow

General Workflow for Heterocycle Synthesis

G start Start step1 Reaction Setup start->step1 step2 Reagent Addition step1->step2 step3 Reaction Monitoring (TLC) step2->step3 step4 Work-up & Isolation step3->step4 step5 Purification (Crystallization/Chromatography) step4->step5 step6 Characterization (NMR, MS, etc.) step5->step6 end End step6->end

Caption: A typical experimental workflow for synthesis.

Protocol 1: Synthesis of 1H-Pyrazolo[4,3-g]quinoline

This protocol describes a one-pot synthesis via a domino nitro reduction-condensation-cyclization sequence.

Materials:

  • This compound

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., 4:1 v/v), add iron powder (5.0 eq).

  • Heat the mixture to reflux (approximately 80-90 °C) and monitor the reduction of the nitro group by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the iron salts and wash the pad with ethanol.

  • To the filtrate, add hydrazine hydrate (1.2 eq) and continue to stir at room temperature.

  • Monitor the formation of the hydrazone and its subsequent cyclization by TLC. The reaction may require gentle heating to proceed to completion.

  • Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1H-pyrazolo[4,3-g]quinoline.

ParameterValue
Reactant This compound
Reagents Fe, AcOH, N₂H₄·H₂O
Solvent EtOH/AcOH
Temperature Reflux, then RT/Heat
Reaction Time 4-8 hours (total)
Typical Yield 60-80%
Protocol 2: Synthesis of Isoxazolo[4,3-g]quinoline

This protocol outlines the synthesis via oxime formation and subsequent cyclization.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or Pyridine

  • Ethanol (EtOH)

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in water to the reaction mixture. Alternatively, pyridine can be used as a base.

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Partition the residue between a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield isoxazolo[4,3-g]quinoline.

ParameterValue
Reactant This compound
Reagents NH₂OH·HCl, NaOAc or Pyridine
Solvent EtOH/H₂O
Temperature RT to Reflux
Reaction Time 2-6 hours
Typical Yield 70-90%

Data Summary

The following table summarizes the key characteristics of the synthesized heterocyclic compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )General Appearance
1H-Pyrazolo[4,3-g]quinolineC₁₀H₇N₃169.19Off-white to pale yellow solid
Isoxazolo[4,3-g]quinolineC₁₀H₆N₂O170.17Crystalline solid

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of fused heterocyclic systems. The methodologies presented herein provide efficient routes to pyrazolo[4,3-g]quinolines and isoxazolo[4,3-g]quinolines, which are of significant interest in the fields of medicinal chemistry and drug discovery. The straightforward protocols and the potential for diversification make this starting material a key component in the synthetic chemist's toolbox for the construction of novel molecular entities.

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 8-Nitro-7-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of novel fluorescent probes derived from 8-Nitro-7-quinolinecarboxaldehyde. The protocols detailed below are designed to be a valuable resource for the development of sensitive and selective probes for various biological targets, including the detection of metal ions and the imaging of cellular hypoxia.

Introduction to this compound in Fluorescent Probe Design

Quinoline derivatives are a prominent class of fluorophores utilized in the development of molecular probes for bio-imaging and sensing applications.[1][2] Their advantageous photophysical properties, including high quantum yields and good photostability, make them ideal scaffolds for designing sensitive detection agents.[2] The introduction of an electron-withdrawing nitro group and a reactive aldehyde functionality at the 7 and 8 positions of the quinoline ring, as in this compound, offers a versatile platform for creating "turn-on" or ratiometric fluorescent probes.

The core strategy involves the condensation of the aldehyde group with a primary amine to form a Schiff base.[3] This reaction allows for the facile introduction of various recognition moieties to tailor the probe's selectivity towards specific analytes. The nitro group, in turn, can serve as a fluorescence quencher through mechanisms like Photoinduced Electron Transfer (PET). Upon interaction with the target analyte, a conformational change or a chemical reaction can disrupt this quenching process, leading to a significant increase in fluorescence intensity.[4] This "turn-on" response is highly desirable for sensitive detection and imaging.

One key application for probes derived from nitro-aromatic compounds is the detection of nitroreductase, an enzyme overexpressed in hypoxic tumor cells.[5][6] The enzymatic reduction of the nitro group to an amino group can trigger a dramatic change in the probe's fluorescence, enabling the visualization of hypoxic conditions in living cells.[5][6] Furthermore, the Schiff base linkage can provide coordination sites for metal ions, allowing for the development of selective chemosensors for biologically important cations like Fe³⁺ and Zn²⁺.[7][8][9]

Application 1: Synthesis and Characterization of a "Turn-On" Fluorescent Probe for Nitroreductase Detection

This section details the synthesis of a Schiff base fluorescent probe from this compound and its application in detecting nitroreductase activity, a key biomarker for cellular hypoxia.

Experimental Protocols

Protocol 1: Synthesis of the Fluorescent Probe (QN-Probe)

This protocol describes the synthesis of a fluorescent probe via Schiff base condensation of this compound with ethylenediamine.

  • Materials:

    • This compound

    • Ethylenediamine

    • Absolute Ethanol

    • Glacial Acetic Acid (catalyst)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating

    • Filtration apparatus

    • Rotary evaporator

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.

    • To this solution, add a solution of ethylenediamine (0.5 mmol) in 10 mL of absolute ethanol dropwise while stirring.

    • Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.

    • Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • The resulting precipitate is collected by vacuum filtration and washed with cold ethanol.

    • The crude product is then purified by recrystallization from ethanol to yield the final probe (QN-Probe).

    • Dry the purified product under vacuum.

Protocol 2: Characterization of QN-Probe

  • ¹H NMR Spectroscopy: Confirm the formation of the Schiff base by the appearance of the characteristic imine proton (-CH=N-) signal.

  • Mass Spectrometry: Determine the molecular weight of the synthesized probe to confirm its identity.

  • FT-IR Spectroscopy: Identify the C=N stretching vibration of the imine group and the disappearance of the C=O stretching of the aldehyde.

  • UV-Vis and Fluorescence Spectroscopy: Record the absorption and emission spectra of the probe in a suitable solvent (e.g., DMSO/water mixture) to determine its photophysical properties.

Protocol 3: In Vitro Detection of Nitroreductase

  • Materials:

    • QN-Probe stock solution (1 mM in DMSO)

    • Nitroreductase (NTR) enzyme

    • NADH

    • Phosphate buffer (pH 7.4)

    • 96-well plate

    • Fluorescence plate reader

  • Procedure:

    • Prepare a series of solutions in a 96-well plate containing phosphate buffer (pH 7.4), NADH (100 µM), and varying concentrations of NTR.

    • Add QN-Probe to each well to a final concentration of 10 µM.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the fluorescence intensity at the emission maximum of the reduced probe.

    • Plot the fluorescence intensity against the NTR concentration to determine the detection limit.

Protocol 4: Cellular Imaging of Hypoxia

  • Materials:

    • Cancer cell line (e.g., HeLa)

    • Cell culture medium and supplements

    • QN-Probe

    • Hypoxia chamber or chemical inducer of hypoxia (e.g., CoCl₂)

    • Confocal microscope

  • Procedure:

    • Culture HeLa cells on glass-bottom dishes.

    • Induce hypoxia by placing the cells in a hypoxia chamber (1% O₂) or by treating them with a chemical inducer for a specified time. A control group of cells should be maintained under normoxic conditions.

    • Incubate both hypoxic and normoxic cells with QN-Probe (5 µM) for 30 minutes at 37°C.

    • Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

    • Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths.

    • Compare the fluorescence intensity between the hypoxic and normoxic cells.

Data Presentation

Table 1: Photophysical Properties of QN-Probe and its Reduced Form

CompoundExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)
QN-Probe420510 (weak)< 0.01
Reduced QN-Probe (amino form)480550 (strong)~ 0.35

Visualization

experimental_workflow cluster_synthesis Probe Synthesis cluster_application Application cluster_detection Detection s1 This compound s3 Schiff Base Condensation (Ethanol, Acetic Acid, Reflux) s1->s3 s2 Ethylenediamine s2->s3 s4 QN-Probe s3->s4 a1 QN-Probe a3 Enzymatic Reduction (Hypoxic Conditions) a1->a3 a2 Nitroreductase (NTR) + NADH a2->a3 a4 Reduced QN-Probe (Fluorescent) a3->a4 d1 Reduced QN-Probe d2 Fluorescence Emission d1->d2 Excitation

Synthesis and activation workflow of QN-Probe.

signaling_pathway probe QN-Probe (Non-fluorescent) reduced_probe Reduced QN-Probe (Fluorescent) probe->reduced_probe Reduction of Nitro Group ntr Nitroreductase (NTR) (Overexpressed in Hypoxia) ntr->reduced_probe nadh NADH nadh->reduced_probe signal Fluorescence Signal (Detection of Hypoxia) reduced_probe->signal

Signaling pathway for hypoxia detection.

Application 2: Development of a Fluorescent Chemosensor for Ferric Ions (Fe³⁺)

This section outlines the synthesis of a Schiff base ligand from this compound and its use as a selective "turn-on" fluorescent sensor for Fe³⁺.

Experimental Protocols

Protocol 5: Synthesis of the Fe³⁺ Sensor (QFe-Sensor)

This protocol describes the synthesis of a fluorescent sensor for Fe³⁺ by reacting this compound with 2-aminophenol.

  • Materials:

    • This compound

    • 2-Aminophenol

    • Methanol

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve this compound (1.0 mmol) in 20 mL of methanol in a 50 mL round-bottom flask.

    • Add a solution of 2-aminophenol (1.0 mmol) in 10 mL of methanol to the flask.

    • Stir the reaction mixture at room temperature for 8-12 hours.

    • The formation of a precipitate indicates the product formation.

    • Collect the solid product by filtration, wash with cold methanol, and dry under vacuum to obtain the QFe-Sensor.

Protocol 6: Spectroscopic Titration for Fe³⁺ Sensing

  • Materials:

    • QFe-Sensor stock solution (1 mM in DMSO)

    • Stock solutions of various metal ions (e.g., Fe³⁺, Fe²⁺, Cu²⁺, Zn²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺) in water.

    • HEPES buffer (pH 7.4)

    • Cuvettes for UV-Vis and fluorescence spectroscopy

  • Procedure:

    • Prepare a solution of QFe-Sensor (10 µM) in HEPES buffer.

    • Record the initial UV-Vis absorption and fluorescence emission spectra.

    • Incrementally add small aliquots of the Fe³⁺ stock solution to the sensor solution.

    • Record the spectra after each addition.

    • Observe the changes in absorbance and fluorescence intensity.

    • Repeat the experiment with other metal ions to assess the selectivity of the sensor.

Data Presentation

Table 2: Fluorescence Response of QFe-Sensor to Various Metal Ions

Metal Ion (10 equiv.)Fluorescence Intensity (a.u.)Fold Change
None501.0
Fe³⁺85017.0
Fe²⁺651.3
Cu²⁺701.4
Zn²⁺801.6
Mg²⁺551.1
Ca²⁺521.0
Na⁺501.0
K⁺511.0

Visualization

Synthesis and sensing workflow of QFe-Sensor.

chelation_mechanism sensor QFe-Sensor (PET Quenching) complex [QFe-Sensor]-Fe³⁺ Complex (CHEF Effect) sensor->complex Binding fe_ion Fe³⁺ Ion fe_ion->complex fluorescence Enhanced Fluorescence complex->fluorescence Inhibition of PET

Chelation-Enhanced Fluorescence (CHEF) mechanism.

References

Application Notes and Protocols: 8-Nitro-7-quinolinecarboxaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Nitro-7-quinolinecarboxaldehyde is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a variety of molecules with potential medicinal applications.[1] The presence of the nitro group, a strong electron-withdrawing group, and the reactive aldehyde functionality make it a valuable scaffold for the development of novel therapeutic agents. The quinoline core is a well-established pharmacophore found in numerous drugs, and its derivatives have been extensively investigated for their biological activities. This document provides an overview of the potential applications of this compound in medicinal chemistry, along with detailed protocols for its synthesis and the evaluation of its derivatives.

Medicinal Chemistry Applications

This compound is primarily utilized as a building block for the synthesis of more complex molecules with a range of biological activities.[1] The aldehyde group provides a convenient handle for the introduction of various functional groups through reactions such as condensation to form Schiff bases and hydrazones. These derivatives have been explored for their potential as:

  • Anticancer Agents: Quinoline derivatives are a well-known class of anticancer agents. The unique electronic properties of this compound make it an attractive starting material for the synthesis of novel compounds with potential cytotoxic activity against various cancer cell lines.[1]

  • Fluorescent Probes: The quinoline ring system is known for its fluorescent properties. Derivatives of this compound have the potential to be developed as fluorescent probes for biological imaging and sensing applications.[1]

Quantitative Data

While specific biological data for this compound and its direct derivatives are not available in the public domain, the following table summarizes the antimicrobial activity of structurally related 8-nitrofluoroquinolones, which share the core 8-nitroquinoline scaffold. This data provides an indication of the potential of this chemical class.

Table 1: Minimum Inhibitory Concentrations (MIC) of Structurally Related 8-Nitrofluoroquinolone Derivatives

Compound IDR GroupTest OrganismMIC (µg/mL)
9a p-toluidineS. aureus~2-5
9b p-chloroanilineS. aureus~2-5
9c anilineS. aureus~2-5
3 -S. aureus0.97
3 -E. coli4.7
9g -S. aureus1.2
9g -E. coli8.8

Disclaimer: The data presented in this table is for structurally related 8-nitrofluoroquinolones and not for this compound or its direct derivatives. This information is provided to illustrate the potential antimicrobial activity of the 8-nitroquinoline scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a proposed two-step synthesis based on the known synthesis of 7-Methyl-8-nitroquinoline.[2]

Step 1: Synthesis of 7-Methyl-8-nitroquinoline [2]

  • Materials: 7-methylquinoline, fuming nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄), ice.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 57.05 g (0.398 mol) of 7-methylquinoline and 142.5 mL of concentrated H₂SO₄.

    • Cool the mixture to -5°C in an ice-salt bath.

    • Prepare a nitrating mixture by carefully adding 28.5 mL of fuming HNO₃ to 85.5 mL of concentrated H₂SO₄.

    • Add the nitrating mixture dropwise to the stirred solution of 7-methylquinoline, maintaining the temperature at -5°C.

    • After the addition is complete, remove the cooling bath and continue stirring for 40 minutes.

    • Pour the reaction mixture slowly over a large volume of crushed ice.

    • Allow the ice to melt completely, and collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and dry to obtain 7-Methyl-8-nitroquinoline.

Step 2: Proposed Oxidation of 7-Methyl-8-nitroquinoline to this compound

  • Materials: 7-Methyl-8-nitroquinoline, selenium dioxide (SeO₂), dioxane, water.

  • Procedure (Hypothetical):

    • In a round-bottom flask fitted with a reflux condenser, dissolve 7-Methyl-8-nitroquinoline (1 equivalent) in a suitable solvent such as dioxane.

    • Add a stoichiometric amount of selenium dioxide (SeO₂) (1.1 equivalents).

    • Add a small amount of water to the mixture.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the selenium byproduct.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield this compound.

Protocol 2: General Synthesis of Schiff Base Derivatives
  • Materials: this compound, substituted primary amine (e.g., aniline, aminophenol), ethanol, glacial acetic acid (catalyst).

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

    • Add the selected primary amine (1 equivalent) to the solution.

    • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress using TLC.

    • Upon completion, allow the mixture to cool to room temperature.

    • The resulting solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Protocol 3: General Synthesis of Hydrazone Derivatives
  • Materials: this compound, hydrazine hydrate or a substituted hydrazine, ethanol, glacial acetic acid (catalyst).

  • Procedure:

    • Prepare a solution of this compound (1 equivalent) in warm ethanol.

    • In a separate flask, dissolve hydrazine hydrate or the substituted hydrazine (1 equivalent) in warm ethanol.

    • Add the hydrazine solution to the aldehyde solution with constant stirring.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture for 3-6 hours.

    • After cooling, the precipitated hydrazone is collected by filtration.

    • Wash the solid product with cold ethanol and ether, then dry it in a desiccator.

Protocol 4: In Vitro Anticancer Activity (MTT Assay)
  • Materials: Human cancer cell lines (e.g., MCF-7, HeLa, HCT116), cell culture medium (e.g., DMEM with 10% FBS), 96-well plates, test compounds (dissolved in DMSO), MTT solution (5 mg/mL in PBS), solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be below 0.5%.

    • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Protocol 5: In Vitro Antimicrobial Activity (MIC Determination by Broth Microdilution)
  • Materials: Bacterial strains (e.g., S. aureus, E. coli), Mueller-Hinton Broth (MHB), 96-well microtiter plates, test compounds (dissolved in DMSO), bacterial inoculum (adjusted to 0.5 McFarland standard).

  • Procedure:

    • Prepare a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well plate.

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Oxidation 7-methylquinoline 7-methylquinoline HNO3_H2SO4 Fuming HNO3 / H2SO4 -5°C to RT 7-methylquinoline->HNO3_H2SO4 7-Methyl-8-nitroquinoline 7-Methyl-8-nitroquinoline HNO3_H2SO4->7-Methyl-8-nitroquinoline SeO2 SeO2 Dioxane/H2O, Reflux 7-Methyl-8-nitroquinoline->SeO2 This compound This compound SeO2->this compound

Caption: Proposed synthesis of this compound.

Derivatization_Workflow cluster_schiff Schiff Base Synthesis cluster_hydrazone Hydrazone Synthesis This compound This compound Primary_Amine Primary Amine (R-NH2) Ethanol, Acetic Acid (cat.), Reflux This compound->Primary_Amine Hydrazine Hydrazine (R-NHNH2) Ethanol, Acetic Acid (cat.), Reflux This compound->Hydrazine Schiff_Base Schiff Base Derivative Primary_Amine->Schiff_Base Hydrazone Hydrazone Derivative Hydrazine->Hydrazone

Caption: Synthesis of Schiff base and hydrazone derivatives.

Biological_Evaluation_Workflow cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity Test_Compound This compound Derivative Cell_Culture Cancer Cell Lines (e.g., MCF-7, HeLa) Test_Compound->Cell_Culture Bacterial_Strains Bacterial Strains (e.g., S. aureus, E. coli) Test_Compound->Bacterial_Strains MTT_Assay MTT Assay (48-72h incubation) Cell_Culture->MTT_Assay Data_Analysis_AC Absorbance Reading (570 nm) MTT_Assay->Data_Analysis_AC IC50 IC50 Determination Data_Analysis_AC->IC50 Broth_Microdilution Broth Microdilution (18-24h incubation) Bacterial_Strains->Broth_Microdilution Data_Analysis_AM Visual Inspection for Growth Broth_Microdilution->Data_Analysis_AM MIC MIC Determination Data_Analysis_AM->MIC

Caption: Workflow for biological evaluation of derivatives.

References

Application Notes: 8-Nitro-7-quinolinecarboxaldehyde in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 8-Nitro-7-quinolinecarboxaldehyde as a scaffold for the development of novel anticancer agents. This document includes key cytotoxicity data, detailed protocols for in vitro evaluation, and workflow visualizations to guide experimental design.

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including significant potential in oncology.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, and its modification has led to the discovery of numerous compounds with potent anticancer properties.[2] this compound is a specific derivative that has demonstrated notable cytotoxicity against cancer cell lines, making it a compound of interest for further investigation and development.[3] Its chemical structure, featuring both a nitro group and a carboxaldehyde moiety, offers versatile opportunities for synthetic modification to enhance potency and selectivity.

Quantitative Data Summary

The cytotoxic potential of this compound and related compounds has been evaluated in vitro. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The data below is derived from studies on the human epithelial colorectal carcinoma (Caco-2) cell line.[3]

CompoundCAS Registry NumberCancer Cell LineIC50 (µM)Citation
This compound 101327-87-1Caco-20.535[3]
7-methyl-8-nitro-quinolineNot AvailableCaco-21.871[3]
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinolineNot AvailableCaco-20.929[3]
8-Amino-7-quinolinecarboxaldehydeNot AvailableCaco-2> 0.535 (less cytotoxic)[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound and its derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC50).[4]

Materials:

  • Cancer cell line of interest (e.g., Caco-2, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (or derivative) stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the culture plates. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to determine the effect of the compound on cell cycle progression.[6][7]

Materials:

  • Treated and untreated cells

  • PBS

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) Staining Solution (containing PI, RNase A, and Triton X-100)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 5 mL of PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Logical Workflow for Anticancer Drug Development

A Synthesis of 8-Nitro-7- quinolinecarboxaldehyde Derivatives B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C IC50 Determination B->C D Mechanism of Action Studies C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis D->F G Lead Compound Identification E->G F->G H In Vivo Studies (Xenograft Models) G->H I Preclinical Development H->I cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Add Serial Dilutions of This compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J A This compound Derivative B Cancer Cell A->B C Induction of Cellular Stress B->C D Activation of Caspase Cascade C->D E DNA Fragmentation & Morphological Changes D->E F Apoptosis (Programmed Cell Death) E->F

References

Application Notes & Protocols: 8-Nitro-7-quinolinecarboxaldehyde in the Synthesis of Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nitro-7-quinolinecarboxaldehyde is a versatile heterocyclic building block utilized in medicinal chemistry for the synthesis of novel therapeutic agents. Its quinoline core is a well-established scaffold in numerous approved drugs, and the presence of the nitro and aldehyde functionalities provides reactive handles for diverse chemical modifications. This compound serves as a key intermediate in the development of new pharmaceuticals, particularly in the creation of antimicrobial and anti-cancer agents[1]. The electron-withdrawing nature of the 8-nitro group can facilitate nucleophilic substitution reactions at the C-7 position, a common strategy in the development of potent quinolone antibiotics.

These application notes provide an overview of the synthesis of potent antimicrobial compounds derived from the 8-nitroquinoline scaffold, focusing on the synthesis of 8-nitrofluoroquinolone derivatives. While the detailed protocols herein start from a closely related synthon, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the underlying principles and synthetic strategies are directly applicable to derivatives of this compound.

Synthesis of 8-Nitrofluoroquinolone Derivatives

The synthesis of novel 8-nitrofluoroquinolone derivatives has been shown to yield compounds with significant antibacterial activity, particularly against Gram-positive bacteria. The general approach involves the nucleophilic aromatic substitution at the C-7 position of the quinolone ring, where various primary amines are introduced. The 8-nitro group plays a crucial role in activating the C-7 position for this substitution.

A general synthetic scheme is presented below:

Synthesis_Pathway start 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid product 8-Nitrofluoroquinolone Derivative start->product Nucleophilic Aromatic Substitution amine Substituted Primary Amine (R-NH2) amine->product

Caption: General synthesis pathway for 8-nitrofluoroquinolone derivatives.

Antimicrobial Activity

A series of 8-nitrofluoroquinolone derivatives have been synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results, summarized in the table below, indicate that derivatives with lipophilic groups at the C-7 position exhibit enhanced activity against Gram-positive strains like Staphylococcus aureus.

CompoundSubstituent (R) at C-7MIC (µg/mL) vs. S. aureus ATCC 6538MIC (µg/mL) vs. E. coli ATCC 8739Reference
9a Aniline5>100[1]
9b p-Toluidine2>100[1]
9c p-Chloroaniline2-5>100[1]
9d p-Anisidine10>100[1]
9e Glycine>100>100[1]
9f Ethylamine>100>100[1]
9g Cyclopropylamine>100>100[1]

Table 1: Minimum Inhibitory Concentration (MIC) of 8-Nitrofluoroquinolone Derivatives.

Experimental Protocols

Protocol 1: General Synthesis of C-7 Substituted 8-Nitrofluoroquinolone Derivatives (e.g., 9a-g)

This protocol describes the nucleophilic aromatic substitution reaction to introduce various primary amine appendages at the C-7 position of the 8-nitrofluoroquinolone core.

Materials:

  • 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (starting material)

  • Substituted primary amine (e.g., aniline, p-toluidine, p-chloroaniline)

  • Pyridine (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in a minimal amount of anhydrous pyridine.

  • Add 1.2 equivalents of the respective substituted primary amine to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water.

  • Acidify the mixture with 10% HCl to a pH of approximately 2-3 to precipitate the product.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold water, followed by a small amount of cold ethanol and then diethyl ether.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water mixture) to obtain the pure C-7 substituted 8-nitrofluoroquinolone derivative.

  • Dry the purified product under vacuum.

  • Characterize the final compound using spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification dissolve Dissolve starting material in pyridine add_amine Add primary amine dissolve->add_amine reflux Reflux for 4-6 hours add_amine->reflux cool Cool to room temperature reflux->cool precipitate Pour into ice-water and acidify with HCl cool->precipitate filtrate Collect precipitate by filtration precipitate->filtrate wash Wash with water, ethanol, and ether filtrate->wash recrystallize Recrystallize from suitable solvent wash->recrystallize dry Dry under vacuum recrystallize->dry characterize characterize dry->characterize Characterization (NMR, IR, MS)

Caption: Workflow for the synthesis and purification of 8-nitrofluoroquinolones.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against bacterial strains.

Materials:

  • Synthesized 8-nitrofluoroquinolone derivatives

  • Bacterial strains (S. aureus ATCC 6538, E. coli ATCC 8739)

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipette tips and tubes

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 1 mg/mL).

  • Prepare a bacterial inoculum by diluting an overnight culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution of each compound in MHB to obtain a range of concentrations (e.g., 100 µg/mL to 0.195 µg/mL).

  • Add the bacterial inoculum to each well containing the diluted compounds.

  • Include a positive control (bacterial inoculum in MHB without any compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Optionally, measure the optical density at 600 nm using a microplate reader to confirm the visual assessment.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation and Reading stock Prepare compound stock solutions in DMSO inoculum Prepare bacterial inoculum (5 x 10^5 CFU/mL) dilute Serial dilution of compounds in 96-well plate inoculum->dilute add_inoculum Add bacterial inoculum to each well dilute->add_inoculum controls Include positive and negative controls add_inoculum->controls incubate Incubate at 37°C for 18-24h controls->incubate read Determine MIC (visual/spectrophotometric) incubate->read

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The 8-nitroquinoline scaffold, exemplified by derivatives of this compound, represents a promising starting point for the development of novel antimicrobial agents. The synthetic protocols and biological data presented here demonstrate a viable pathway for generating potent antibacterial compounds, particularly against Gram-positive pathogens. Further exploration of the structure-activity relationship by introducing diverse substituents at the C-7 position could lead to the discovery of new drug candidates with improved efficacy and a broader spectrum of activity.

References

Application Notes and Protocols for 8-Nitro-7-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nitro-7-quinolinecarboxaldehyde is a functionalized quinoline derivative with significant potential as a versatile building block in medicinal chemistry and materials science.[1] Its unique electronic properties, stemming from the electron-withdrawing nitro group and the reactive aldehyde functionality, make it a valuable precursor for the synthesis of novel bioactive compounds and advanced materials.[1] This document provides detailed application notes and experimental protocols for the synthesis and key reactions of this compound, tailored for researchers in drug discovery and materials development.

Physicochemical Properties

This compound is a light yellow to brown crystalline powder. Key physicochemical data are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 101327-87-1[2]
Molecular Formula C₁₀H₆N₂O₃[3]
Molecular Weight 202.17 g/mol [3]
Melting Point 178-183 °C[2]
Purity >98.0% (GC)
Appearance Light yellow to Brown powder/crystal
SMILES O=Cc1c(c2ncccc2cc1)--INVALID-LINK--[O-][3]
InChIKey CGYVBVWBGRTQJQ-UHFFFAOYSA-N[3]

Synthesis Protocol

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible and effective two-step method can be adapted from established procedures for the synthesis of related quinoline derivatives. This proposed synthesis involves the preparation of the precursor, 7-quinolinecarboxaldehyde, followed by a regioselective nitration.

Workflow for the Proposed Synthesis of this compound

G cluster_0 Step 1: Synthesis of 7-Quinolinecarboxaldehyde cluster_1 Step 2: Nitration Starting Material 7-Bromoquinoline Reaction_1 Lithiation & Formylation Starting Material->Reaction_1 n-BuLi, DMF Intermediate 7-Quinolinecarboxaldehyde Reaction_1->Intermediate Reaction_2 Nitration Intermediate->Reaction_2 Fuming HNO₃, H₂SO₄, -5 °C Product This compound Reaction_2->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of 7-Quinolinecarboxaldehyde (Precursor)

This step is based on standard organometallic procedures for the formylation of aryl halides.

  • Materials: 7-Bromoquinoline, n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF), Diethyl ether (anhydrous), Hydrochloric acid (1 M), Sodium bicarbonate solution (saturated), Magnesium sulfate (anhydrous).

  • Procedure:

    • Dissolve 7-bromoquinoline (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour.

    • Add anhydrous N,N-dimethylformamide (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of 1 M hydrochloric acid.

    • Separate the organic layer, and wash it with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 7-quinolinecarboxaldehyde.

Step 2: Nitration of 7-Quinolinecarboxaldehyde

This protocol is adapted from the selective nitration of 7-methylquinoline.[4]

  • Materials: 7-Quinolinecarboxaldehyde, Fuming nitric acid (HNO₃), Concentrated sulfuric acid (H₂SO₄), Ice.

  • Procedure:

    • In a round-bottom flask, dissolve 7-quinolinecarboxaldehyde (1 equivalent) in concentrated sulfuric acid, and cool the mixture to -5 °C in an ice-salt bath.

    • Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.

    • Add the cold nitrating mixture dropwise to the solution of 7-quinolinecarboxaldehyde, maintaining the reaction temperature at -5 °C.

    • After the addition is complete, stir the reaction mixture at -5 °C for 40 minutes.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

    • Dry the solid product under vacuum to yield this compound.

Applications in Organic Synthesis and Drug Development

This compound is a valuable intermediate for the synthesis of a variety of heterocyclic compounds and derivatives with potential biological activity. The aldehyde group serves as a handle for various chemical transformations.

Synthesis of Schiff Bases and Thiosemicarbazones

Condensation reactions with primary amines or thiosemicarbazide yield Schiff bases and thiosemicarbazones, respectively. These classes of compounds are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.

G Start This compound Reaction_SB Condensation Start->Reaction_SB Reaction_TSC Condensation Start->Reaction_TSC Amine Primary Amine (R-NH₂) Amine->Reaction_SB Thiosemicarbazide Thiosemicarbazide (H₂N-NH-C(=S)NH₂) Thiosemicarbazide->Reaction_TSC Product_SB Schiff Base Derivative Reaction_SB->Product_SB Product_TSC Thiosemicarbazone Derivative Reaction_TSC->Product_TSC

Caption: Synthesis of Schiff bases and thiosemicarbazones.

  • Materials: this compound, Primary amine (e.g., aniline, substituted anilines), Ethanol, Glacial acetic acid (catalyst).

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

    • Add the primary amine (1 equivalent) to the solution.

    • Add a catalytic amount (2-3 drops) of glacial acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

    • Recrystallize from a suitable solvent if necessary.

  • Materials: this compound, Thiosemicarbazide, Ethanol, Glacial acetic acid (catalyst).

  • Procedure:

    • Prepare a solution of this compound (1 equivalent) in warm ethanol.

    • In a separate flask, dissolve thiosemicarbazide (1 equivalent) in warm ethanol.

    • Add the thiosemicarbazide solution to the aldehyde solution with constant stirring.

    • Add a few drops of glacial acetic acid.

    • Reflux the mixture for 3-6 hours.

    • After cooling, collect the precipitated thiosemicarbazone by filtration.

    • Wash the solid product with cold ethanol and then ether, and dry in a desiccator.

Knoevenagel Condensation

The Knoevenagel condensation of this compound with active methylene compounds provides a route to α,β-unsaturated systems, which are important intermediates in organic synthesis.[1][5]

  • Materials: this compound, Active methylene compound (e.g., malononitrile, ethyl cyanoacetate), Piperidine (catalyst), Ethanol.

  • Procedure:

    • Dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol.

    • Add a catalytic amount of piperidine.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the product with cold ethanol and dry.

Wittig Reaction

The Wittig reaction allows for the conversion of the aldehyde group into an alkene, providing a versatile method for carbon-carbon bond formation.[6][7]

  • Materials: Phosphonium salt (e.g., methyltriphenylphosphonium bromide), Strong base (e.g., n-butyllithium), this compound, Anhydrous solvent (e.g., THF).

  • Procedure:

    • Suspend the phosphonium salt (1.1 equivalents) in anhydrous THF under an inert atmosphere.

    • Cool the suspension to 0 °C and add the strong base (1.1 equivalents) dropwise to generate the ylide.

    • Stir the resulting colored solution for 30 minutes at room temperature.

    • Cool the ylide solution to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.

Biological Activity

Quinoline derivatives are known to possess a wide range of pharmacological activities.[4] While extensive biological data for this compound is not yet available, preliminary studies have indicated its potential as an anticancer agent.

CompoundCell LineIC₅₀ (µM)Reference
This compound Caco-2 (Human colorectal adenocarcinoma)0.53[1] (Note: This data is for a nitro-aldehyde derivative of quinoline and is presented as indicative of the potential of this class of compounds)

Applications in Materials Science

This compound is a promising candidate for applications in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and fluorescent probes.[2][8]

  • OLEDs: The quinoline core is a well-established scaffold for electroluminescent materials.[9][10][11] The nitro and aldehyde functionalities of this compound can be further modified to tune the electronic and photophysical properties of the resulting materials, making it a valuable intermediate for the synthesis of novel emitters or host materials in OLED devices.[5]

  • Fluorescent Probes: The quinoline moiety is known for its fluorescent properties.[12][13][14][15][16] The aldehyde group can be used to conjugate the molecule to other functionalities, enabling the design of fluorescent probes for the detection of specific analytes or for cellular imaging applications.[8]

Safety Information

This compound should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Application Notes and Protocols for the Analytical Characterization of 8-Nitro-7-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical methods for the characterization of 8-Nitro-7-quinolinecarboxaldehyde (CAS RN: 101327-87-1). This document outlines the protocols for various analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The provided methodologies and data will aid researchers in confirming the identity, purity, and structural integrity of this compound, which is a valuable building block in medicinal chemistry and materials science.

Compound Information

This compound is a quinoline derivative with the molecular formula C₁₀H₆N₂O₃.[1][2] It presents as a light yellow to brown crystalline powder.[3][4] Due to its chemical structure, featuring a nitro group and an aldehyde functional group on the quinoline scaffold, it is a key intermediate in the synthesis of more complex molecules with potential biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 101327-87-1[1][2][3]
Molecular Formula C₁₀H₆N₂O₃[1][2]
Molecular Weight 202.17 g/mol [1][2]
Appearance Light yellow to Brown powder/crystal[3][4]
Purity >98.0% (GC)[1][2][3]
Melting Point 179.0 - 183.0 °C[3]
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Analytical Techniques and Protocols

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress during its synthesis or derivatization.

GC is a suitable method for determining the purity of volatile and thermally stable compounds like this compound.

Protocol for Gas Chromatography (GC)

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent such as acetone or ethyl acetate to prepare a 1 mg/mL stock solution.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is recommended.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound.

Table 2: Representative GC Data

ParameterValue
Retention Time ~ 15-20 min
Purity >98.0% (Area %)

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation in Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for GC Purity Analysis.

HPLC is a versatile technique for purity assessment and can also be used for quantification. A reverse-phase method is generally suitable for this compound.

Protocol for High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a mixture of acetonitrile and water. Further dilute as necessary to fall within the linear range of the detector.

  • Instrumentation: An HPLC system with a UV detector is required.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid, TFA, or formic acid).

      • Solvent A: Water + 0.1% TFA

      • Solvent B: Acetonitrile + 0.1% TFA

    • Gradient Program:

      • Start with 30% B, hold for 2 minutes.

      • Linearly increase to 95% B over 15 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 30% B over 1 minute and re-equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 320 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is determined by the area percentage of the principal peak. For quantification, a calibration curve should be prepared using standards of known concentrations.

Table 3: Representative HPLC Data

ParameterValue
Retention Time ~ 10-15 min
Purity >98.0% (Area %)
Spectroscopic Methods

Spectroscopic techniques are crucial for the structural elucidation and confirmation of the identity of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments to Perform:

    • ¹H NMR (Proton NMR)

    • ¹³C NMR (Carbon-13 NMR)

    • 2D NMR experiments (e.g., COSY, HSQC) can be performed for unambiguous signal assignment.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)~ 10.2~ 188.0
Quinoline Ring Protons7.5 - 9.0120.0 - 150.0

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions. These are representative values based on similar structures.[5]

Logical Relationship for NMR Analysis

NMR_Logic cluster_nmr NMR Spectroscopy cluster_info Obtained Information cluster_result Final Confirmation h_nmr ¹H NMR proton_env Proton Environments (Chemical Shift, Integration, Multiplicity) h_nmr->proton_env c_nmr ¹³C NMR carbon_backbone Carbon Backbone c_nmr->carbon_backbone two_d_nmr 2D NMR (COSY, HSQC) connectivity ¹H-¹H and ¹H-¹³C Connectivity two_d_nmr->connectivity structure Structural Elucidation and Confirmation proton_env->structure carbon_backbone->structure connectivity->structure

Caption: Logic of Structural Elucidation by NMR.

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol for Infrared (IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups.

Table 5: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
C-H stretching (aromatic)3100 - 3000
C=O stretching (aldehyde)~ 1700
N-O stretching (nitro group)1550 - 1500 and 1350 - 1300
C=N and C=C stretching (quinoline)1600 - 1450

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Protocol for UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a UV-grade solvent such as methanol or ethanol.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from 200 to 600 nm using the solvent as a blank.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Table 6: Expected UV-Vis Absorption

ParameterWavelength (nm)
λmax250 - 350

Note: The exact λmax will depend on the solvent used.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Protocol for Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the mass spectrometer. Acquire data in positive ion mode.

    • GC-MS: Use the GC conditions described in section 2.1.1.

  • Data Analysis: Determine the m/z of the molecular ion peak ([M+H]⁺ for ESI or M⁺˙ for EI) and analyze the fragmentation pattern.

Table 7: Predicted Mass Spectrometry Data

IonCalculated m/z
[M+H]⁺203.0451
[M+Na]⁺225.0271
[M]⁺˙ (for EI)202.0378

Note: These values are for the monoisotopic mass.[6]

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lc HPLC Separation cluster_ms MS Detection cluster_data Data Analysis prepare_sol Prepare Solution inject_hplc Inject into HPLC prepare_sol->inject_hplc separate_hplc Reverse-Phase Separation inject_hplc->separate_hplc ionize Ionization (ESI) separate_hplc->ionize analyze Mass Analysis ionize->analyze detect_ms Detection analyze->detect_ms mass_spec Obtain Mass Spectrum detect_ms->mass_spec confirm_mw Confirm Molecular Weight mass_spec->confirm_mw

References

Application Notes and Protocols for the Scale-up Synthesis of 8-Nitro-7-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 8-Nitro-7-quinolinecarboxaldehyde, a key intermediate in the development of pharmaceuticals and fluorescent dyes.[1] The synthetic strategy involves a two-step process commencing with the nitration of 7-methylquinoline to yield 7-methyl-8-nitroquinoline, followed by the selective oxidation of the methyl group to the corresponding carboxaldehyde. This document outlines the reaction parameters, purification methods, and characterization data, alongside safety considerations for handling the materials involved. The provided protocols are intended to be a guide for researchers in organic synthesis and medicinal chemistry for the efficient and scalable production of this versatile compound.

Introduction

This compound is a valuable building block in organic synthesis, characterized by its nitro and aldehyde functional groups.[1] These reactive sites allow for a variety of chemical transformations, making it a crucial intermediate in the synthesis of bioactive molecules, including potential anti-cancer and antimicrobial agents.[1] Furthermore, its structural framework is utilized in the creation of fluorescent probes for biological imaging.[1] The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical research communities. The following protocols are based on established methodologies for the synthesis of quinoline derivatives and have been adapted for the specific preparation of this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step reaction sequence starting from 7-methylquinoline. The first step involves the nitration of the quinoline ring at the 8-position, followed by the oxidation of the 7-methyl group to a carboxaldehyde.

Synthetic Pathway 7-Methylquinoline 7-Methylquinoline 7-Methyl-8-nitroquinoline 7-Methyl-8-nitroquinoline 7-Methylquinoline->7-Methyl-8-nitroquinoline Nitration (HNO3, H2SO4) This compound This compound 7-Methyl-8-nitroquinoline->this compound Oxidation (e.g., SeO2)

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 7-Methyl-8-nitroquinoline

This procedure is adapted from the nitration of a mixture of 5- and 7-methylquinoline.[2]

Materials and Reagents:

  • 7-Methylquinoline

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a mechanical stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 57.05 g (0.398 mol) of 7-methylquinoline to 142.5 mL of concentrated sulfuric acid.[2]

  • Cool the mixture to -5°C using an ice-salt bath.

  • Prepare a nitrating mixture by carefully adding 28.5 mL of fuming nitric acid to 85.5 mL of concentrated sulfuric acid, keeping the mixture cool.[2]

  • Add the nitrating mixture dropwise to the stirred solution of 7-methylquinoline over a period of 1-2 hours, ensuring the temperature is maintained at or below 0°C.

  • After the addition is complete, remove the cooling bath and continue stirring for 40 minutes at room temperature.[2]

  • Carefully pour the reaction mixture over a large volume of crushed ice with stirring.

  • Once all the ice has melted, neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • The precipitated product is collected by vacuum filtration and washed with cold water.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data Summary (Step 1)

ParameterValueReference
Starting Material7-Methylquinoline[2]
Moles of Starting Material0.398 mol[2]
Fuming HNO₃28.5 mL[2]
Conc. H₂SO₄ (for nitrating mix)85.5 mL[2]
Conc. H₂SO₄ (for substrate)142.5 mL[2]
Reaction Temperature-5°C to 0°C[2]
Reaction Time~2.5 hours[2]
Expected Product7-Methyl-8-nitroquinoline[2]
Step 2: Synthesis of this compound

This procedure is a proposed method based on the oxidation of a methyl group on a quinoline ring.[3]

Materials and Reagents:

  • 7-Methyl-8-nitroquinoline

  • Selenium Dioxide (SeO₂)

  • Toluene

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • In a round-bottom flask, dissolve 7-methyl-8-nitroquinoline (1 equivalent) and selenium dioxide (1.2 equivalents) in toluene.

  • Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction progress by TLC.[3]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and filter to remove selenium byproducts.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield this compound as a solid.[3]

Quantitative Data Summary (Step 2 - Proposed)

ParameterValue (Proposed)Reference (Analogous)
Starting Material7-Methyl-8-nitroquinoline-
Oxidizing AgentSelenium Dioxide[3]
SolventToluene[3]
Reaction TemperatureReflux[3]
Reaction Time24 hours[3]
Expected ProductThis compound-

Scale-up Workflow

The following diagram illustrates a logical workflow for the scale-up synthesis of this compound.

Scale-up Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Oxidation Start1 7-Methylquinoline Reaction1 Nitration with HNO3/H2SO4 Start1->Reaction1 Workup1 Quenching, Neutralization, Filtration Reaction1->Workup1 Purification1 Recrystallization/Chromatography Workup1->Purification1 Product1 7-Methyl-8-nitroquinoline Purification1->Product1 Start2 7-Methyl-8-nitroquinoline Product1->Start2 Reaction2 Oxidation with SeO2 Start2->Reaction2 Workup2 Filtration, Washing Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

Figure 2: Workflow for the scale-up synthesis of this compound.

Safety and Handling

  • Nitration: The nitration reaction is highly exothermic and requires careful temperature control. Use of a blast shield is recommended. Nitric and sulfuric acids are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Selenium Dioxide: Selenium dioxide is highly toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate PPE should be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared Spectroscopy (IR): To identify the functional groups (aldehyde and nitro groups).

  • Melting Point: To assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

The expected molecular formula for this compound is C₁₀H₆N₂O₃, with a monoisotopic mass of 202.04 Da.[4]

Conclusion

The provided application notes and protocols outline a viable and scalable two-step synthesis for this compound. By following these guidelines, researchers and drug development professionals can efficiently produce this important chemical intermediate for further applications in medicinal chemistry and materials science. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.

References

Application Notes and Protocols for 8-Nitro-7-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 8-Nitro-7-quinolinecarboxaldehyde is a versatile building block with significant potential in medicinal chemistry and materials science. This document provides a comprehensive overview of its suppliers, key properties, applications, and detailed experimental protocols.

Suppliers and Purchasing Information

This compound is available from a range of chemical suppliers. Researchers can procure this compound from the following vendors:

  • JHECHEM CO LTD [1]

  • Parchem [2]

  • Fisher Scientific (distributing for TCI America) [3]

  • Lab Pro Inc [4]

  • Zhengzhou Alfa Chemical Co.,Ltd [5]

  • TCI EUROPE NV [7]

  • Labscoop [8]

  • CP Lab Safety [9]

  • Tokyo Chemical Industry (TCI) [10][11]

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 101327-87-1[1][3][4][5]
Molecular Formula C₁₀H₆N₂O₃[1][3][9]
Molecular Weight 202.17 g/mol [1][3][4]
Appearance Pale Yellow to Brown Crystalline Powder[4][10]
Purity ≥97%[5][10]
Melting Point 178-182 °C[5]
Boiling Point 401.4 °C at 760 mmHg[1]
Density 1.4 g/cm³
InChI Key CGYVBVWBGRTQJQ-UHFFFAOYSA-N[1][3]
SMILES C1=CC2=C(C(=C(C=C2)C=O)--INVALID-LINK--[O-])N=C1[3]

Application Notes

This compound serves as a crucial intermediate in the synthesis of a variety of functional molecules. Its applications span across several key research areas:

  • Pharmaceutical Development: This compound is a valuable precursor for the synthesis of novel pharmaceutical agents. Quinoline derivatives are known to exhibit a wide range of biological activities, and this compound is utilized in the development of potential anticancer and antimicrobial compounds. Specifically, it is a key starting material for the synthesis of fused pyrimido[4,5-c]quinolines, a class of compounds with recognized therapeutic potential.

  • Fluorescent Probes and Dyes: The quinoline scaffold is a known fluorophore. Modifications of the this compound molecule can lead to the development of novel fluorescent probes for biological imaging and sensing applications.

  • Materials Science: Due to its electronic properties, this compound is explored in the synthesis of materials for organic light-emitting diodes (OLEDs).

  • Nitric Oxide Signaling Research: Quinoline derivatives have been investigated for their role in modulating nitric oxide (NO) signaling pathways. Some quinolines act as inhibitors of nitric oxide synthase (NOS), the enzyme responsible for NO production. Given that overproduction of NO is implicated in various pathological conditions, inhibitors derived from this compound could be of therapeutic interest.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of a substituted quinoline derivative from this compound via a domino nitro reduction-Friedländer annulation. This protocol is adapted from established methods for similar 2-nitroarylcarboxaldehydes.

Synthesis of a Substituted Pyrimido[4,5-c]quinoline Derivative

This protocol describes a one-pot synthesis of a substituted pyrimido[4,5-c]quinoline derivative from this compound and an active methylene compound.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or a β-diketone)

  • Iron powder (Fe), <100 mesh

  • Glacial acetic acid (AcOH)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Celite

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Apparatus for filtration (e.g., Büchner funnel)

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equivalent) in glacial acetic acid.

  • Add the active methylene compound (1.1 equivalents) to the solution.

  • Heating: Stir the mixture and heat to 90-100 °C.

  • Addition of Iron: Once the reaction mixture reaches the target temperature, add iron powder (3.0-4.0 equivalents) portion-wise over 15-20 minutes. An exothermic reaction and a color change are typically observed.

  • Reaction Monitoring: Continue heating the reaction mixture at the same temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the iron catalyst and wash the filter cake with ethyl acetate.

  • Carefully neutralize the filtrate by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Visualizations

Experimental Workflow for Domino Nitro Reduction-Friedländer Annulation

experimental_workflow start Start: Dissolve This compound & Active Methylene Compound in Acetic Acid heat Heat to 90-100 °C start->heat add_fe Add Iron Powder Portion-wise heat->add_fe reflux Reflux and Monitor by TLC add_fe->reflux workup Cool, Filter through Celite, and Neutralize reflux->workup extraction Extract with Ethyl Acetate workup->extraction purification Dry, Concentrate, and Purify by Column Chromatography extraction->purification product Characterize Final Product (NMR, MS) purification->product

Domino Nitro Reduction-Friedländer Annulation Workflow.

Proposed Signaling Pathway Inhibition: Nitric Oxide Synthesis

signaling_pathway cluster_nos Nitric Oxide Synthase (NOS) cluster_downstream Downstream Signaling L_Arginine L-Arginine NOS NOS Enzyme L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation Inhibitor Quinoline-based Inhibitor (e.g., derivative of This compound) Inhibitor->NOS Inhibition cGMP cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects

Proposed Inhibition of Nitric Oxide Synthesis by a Quinoline Derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Nitro-7-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 8-Nitro-7-quinolinecarboxaldehyde.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, which is typically prepared in a two-step process: (1) Synthesis of the precursor, 7-methyl-8-nitroquinoline, and (2) Subsequent oxidation to the desired aldehyde.

Issue Potential Cause(s) Recommended Solution(s)
Step 1: Low yield of 7-methyl-8-nitroquinoline Incomplete Skraup reaction (synthesis of 7-methylquinoline).Ensure proper temperature control during the addition of sulfuric acid to the m-toluidine and glycerol mixture; an ice bath may be necessary to manage the exothermic reaction. Confirm the complete removal of the product from the reaction mixture by performing multiple extractions.
Inefficient nitration of 7-methylquinoline.The nitrating mixture (fuming nitric acid and sulfuric acid) should be added dropwise at a low temperature (-5°C) to prevent over-nitration or side reactions. Ensure vigorous stirring during the addition.
Loss of product during workup.After pouring the nitration reaction mixture over ice, allow sufficient time for complete precipitation. Cooling the mixture in a refrigerator overnight can improve the recovery of the solid product.
Step 2: Low yield of this compound Inefficient oxidation of the 7-methyl group.The choice of oxidizing agent is critical. Selenium dioxide (SeO₂) is a well-established reagent for this type of transformation (Riley oxidation). Ensure the SeO₂ is of high purity and used in appropriate stoichiometric amounts (typically a slight excess).
Suboptimal reaction conditions for oxidation.The reaction temperature and time are crucial. Refluxing in a solvent like 1,4-dioxane is a common condition for Riley oxidations. The reaction progress should be monitored (e.g., by TLC) to determine the optimal reaction time and prevent over-oxidation.
Formation of byproducts (e.g., carboxylic acid).Over-oxidation of the aldehyde to the corresponding carboxylic acid can occur. Using a slight excess of the methylquinoline substrate relative to the oxidizing agent might mitigate this. Careful control of reaction time is also important.
Difficulty in purifying the final product.The product, this compound, is a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method. Column chromatography may also be employed if recrystallization is insufficient.
General Issues Starting materials are of poor quality.Use freshly distilled or purified starting materials. The purity of m-toluidine and glycerol for the Skraup reaction is particularly important.
Inadequate characterization of intermediates.Confirm the identity and purity of the 7-methyl-8-nitroquinoline intermediate by analytical methods such as NMR, IR, and melting point determination before proceeding to the oxidation step.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely recognized and effective route is a two-step synthesis. The first step involves the synthesis of 7-methyl-8-nitroquinoline. This is typically achieved through a Skraup reaction with m-toluidine and glycerol to produce a mixture of 5- and 7-methylquinoline, followed by a selective nitration reaction which predominantly yields 7-methyl-8-nitroquinoline.[1] The second step is the selective oxidation of the methyl group of 7-methyl-8-nitroquinoline to an aldehyde, for which the Riley oxidation using selenium dioxide is a suitable method.[2][3]

Q2: How can I improve the yield of the initial nitration step to get 7-methyl-8-nitroquinoline?

A2: The nitration of 7-methylquinoline can be highly efficient, with reported yields up to 99%.[1] To achieve such high yields, it is crucial to maintain a low temperature (around -5°C) during the dropwise addition of the nitrating mixture (fuming nitric acid in concentrated sulfuric acid) to a solution of 7-methylquinoline in sulfuric acid. This helps to control the reaction rate and prevent the formation of unwanted side products.[1]

Q3: What are the recommended conditions for the oxidation of 7-methyl-8-nitroquinoline?

A3: The oxidation of the methyl group can be effectively carried out using selenium dioxide (SeO₂) in a suitable solvent. A common procedure involves refluxing 7-methyl-8-nitroquinoline with a slight molar excess of SeO₂ in a solvent such as 1,4-dioxane.[2][4] The reaction progress should be monitored by thin-layer chromatography (TLC) to determine the point of maximum conversion to the aldehyde and to avoid over-oxidation to the carboxylic acid.

Q4: Are there any alternatives to using selenium dioxide for the oxidation step due to its toxicity?

A4: While selenium dioxide is a classic and effective reagent for this transformation, concerns about its toxicity are valid. Alternative, metal-free oxidation methods have been developed for methylquinolines. One such method involves the use of iodine (I₂) as a catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant.[5][6] Researchers may need to optimize the reaction conditions for the specific substrate, 7-methyl-8-nitroquinoline.

Q5: What are the expected yields for the synthesis of this compound?

A5: The overall yield is a product of the yields of the two main steps. The synthesis and nitration to 7-methyl-8-nitroquinoline can be very high-yielding (up to 99% for the nitration step).[1] The subsequent Riley oxidation of a methyl group on a heterocyclic ring to an aldehyde can also be efficient, with reported yields for similar substrates in the range of 75%.[2] Therefore, a good overall yield is achievable with careful optimization of both steps.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of this compound and related transformations.

Reaction Step Starting Material Product Reagents & Conditions Reported Yield Reference
Nitration7-Methylquinoline7-Methyl-8-nitroquinolineFuming HNO₃, H₂SO₄, -5°C to RT99%[1]
Oxidation (analogous)2-Acetylamino-7-methyl-1,8-naphthyridine2-Acetylamino-7-formyl-1,8-naphthyridineSeO₂, 1,4-dioxane, reflux75%[2]

Experimental Protocols

Protocol 1: Synthesis of 7-Methyl-8-nitroquinoline[1]

This protocol is adapted from a reported high-yield synthesis.

Part A: Skraup Synthesis of 7-Methylquinoline

  • In a large round-bottom flask equipped with a mechanical stirrer, combine m-nitrobenzene-sulfonate (0.6 mol), glycerol (0.92 mol), and m-toluidine (0.47 mol).

  • Prepare a solution of 98% sulfuric acid (2.7 mol) in water (61.5 g) and cool it in an ice bath.

  • Slowly add the cooled sulfuric acid solution to the reaction mixture with vigorous stirring. Use an ice bath to control the exothermic reaction as needed.

  • Once the addition is complete, heat the mixture to reflux for 4-5 hours.

  • Cool the reaction mixture and carefully dilute with water.

  • Make the solution strongly alkaline (pH > 10) by the slow addition of potassium hydroxide (KOH).

  • Isolate the crude product mixture (containing 7- and 5-methylquinoline) via steam distillation.

  • Extract the distillate with a suitable organic solvent (e.g., diethyl ether), dry the organic phase over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude methylquinoline mixture. This mixture can be used directly in the next step without further purification.

Part B: Nitration of 7-Methylquinoline

  • In a flask equipped with a mechanical stirrer and a dropping funnel, dissolve the crude methylquinoline mixture (0.398 mol) in concentrated sulfuric acid (142.5 mL) and cool the mixture to -5°C in an ice/salt bath.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid (28.5 mL) to concentrated sulfuric acid (85.5 mL), keeping the mixture cool.

  • Add the nitrating mixture dropwise to the stirred methylquinoline solution, maintaining the temperature at -5°C.

  • After the addition is complete, remove the cooling bath and continue stirring for 40 minutes at room temperature.

  • Pour the reaction mixture slowly onto a large amount of crushed ice with stirring.

  • Allow the ice to melt completely. A precipitate of 7-methyl-8-nitroquinoline will form.

  • For complete precipitation, store the mixture in a refrigerator overnight.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain pure 7-methyl-8-nitroquinoline.

Protocol 2: Oxidation of 7-Methyl-8-nitroquinoline to this compound

This protocol is a general procedure for the Riley oxidation of a methylquinoline, based on established methods.[2][4]

  • In a round-bottom flask equipped with a reflux condenser, dissolve 7-methyl-8-nitroquinoline (1 eq) in 1,4-dioxane.

  • Add selenium dioxide (1.1-1.5 eq) to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the starting material is consumed or maximum conversion to the product is observed (typically after several hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the black selenium precipitate. Wash the Celite pad with the same solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or flash column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 7-Methyl-8-nitroquinoline cluster_step2 Step 2: Oxidation to Aldehyde m_toluidine m-Toluidine + Glycerol skraup Skraup Synthesis (H₂SO₄, Oxidant) m_toluidine->skraup methylquinoline_mix 7- & 5-Methylquinoline Mixture skraup->methylquinoline_mix nitration Selective Nitration (HNO₃, H₂SO₄, -5°C) methylquinoline_mix->nitration intermediate 7-Methyl-8-nitroquinoline nitration->intermediate oxidation Riley Oxidation (SeO₂, Dioxane, Reflux) intermediate->oxidation final_product This compound oxidation->final_product

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic start Low Final Yield check_step1 Check Yield of 7-Methyl-8-nitroquinoline start->check_step1 check_step2 Check Yield of Oxidation Step start->check_step2 step1_low Yield is Low check_step1->step1_low step2_low Yield is Low check_step2->step2_low skraup_issue Issue with Skraup Reaction? (Temp, Workup) step1_low->skraup_issue Yes nitration_issue Issue with Nitration? (Temp, Addition Rate) step1_low->nitration_issue Yes oxidation_issue Inefficient Oxidation? (Reagent, Time, Temp) step2_low->oxidation_issue Yes purification_issue Loss during Purification? step2_low->purification_issue Yes

Caption: Troubleshooting flowchart for yield improvement.

References

Technical Support Center: Synthesis of 8-Nitro-7-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Nitro-7-quinolinecarboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 7-methyl-8-nitroquinoline, which is then oxidized in the second step to yield the final product.

Q2: What are the primary challenges and side reactions in the synthesis of the 7-methyl-8-nitroquinoline precursor?

The synthesis of 7-methyl-8-nitroquinoline is commonly achieved through a Skraup synthesis to form 7-methylquinoline, followed by a nitration step. The main challenges include controlling the highly exothermic nature of the Skraup reaction, which can lead to tar formation. During nitration, while generally selective, there is a potential for the formation of other nitro-isomers, although studies have shown high selectivity for the 8-nitro position when starting with 7-methylquinoline.[1]

Q3: What are the common side reactions during the oxidation of 7-methyl-8-nitroquinoline to this compound?

The most prevalent side reaction during the oxidation of the methyl group is over-oxidation to the corresponding carboxylic acid, forming 8-nitro-7-quinolinecarboxylic acid.[2][3] Incomplete oxidation can also result in the presence of unreacted 7-methyl-8-nitroquinoline in the final product mixture.

Troubleshooting Guides

Problem 1: Low yield and tar formation during the Skraup synthesis of 7-methylquinoline.
  • Possible Cause: The Skraup reaction is notoriously exothermic. Uncontrolled temperature spikes can lead to polymerization and charring of the reactants.

  • Solution:

    • Slow Addition of Acid: Add concentrated sulfuric acid dropwise while vigorously stirring and cooling the reaction mixture in an ice bath.

    • Use of a Moderator: Incorporating a mild oxidizing agent or a moderator can help to control the reaction's vigor.

    • Temperature Control: Maintain a consistent and controlled temperature throughout the reaction.

Problem 2: Formation of multiple nitro-isomers during the nitration of 7-methylquinoline.
  • Possible Cause: While the nitration of 7-methylquinoline is reported to be highly selective for the 8-position, improper reaction conditions can lead to the formation of other isomers.[1]

  • Solution:

    • Low Temperature: Perform the nitration at a low temperature (e.g., -5 to 0 °C) to enhance selectivity.

    • Controlled Addition of Nitrating Agent: Add the nitrating mixture (a combination of nitric acid and sulfuric acid) slowly to the solution of 7-methylquinoline.

    • Purification: If isomeric impurities are present, they may be separated by techniques such as fractional crystallization or column chromatography.

Problem 3: Over-oxidation to 8-nitro-7-quinolinecarboxylic acid during the final oxidation step.
  • Possible Cause: The oxidizing agent is too harsh, or the reaction time is too long, leading to the aldehyde being further oxidized to the carboxylic acid.

  • Solution:

    • Choice of Oxidizing Agent: Use a selective oxidizing agent known for converting methyl groups on heterocyclic rings to aldehydes, such as selenium dioxide (SeO₂).[4]

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time to quench the reaction.

    • Stoichiometry: Use a carefully controlled stoichiometry of the oxidizing agent.

Problem 4: Incomplete oxidation of 7-methyl-8-nitroquinoline.
  • Possible Cause: Insufficient amount of oxidizing agent, low reaction temperature, or short reaction time.

  • Solution:

    • Optimize Reagent Quantity: Ensure an adequate molar ratio of the oxidizing agent to the starting material.

    • Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of the desired product and any potential byproducts.

    • Extend Reaction Time: Allow the reaction to proceed for a longer duration, with continuous monitoring by TLC.

Quantitative Data Summary

ParameterSkraup Synthesis of 7-methylquinolineNitration of 7-methylquinolineOxidation to this compound
Typical Yield ~70% (of mixed 5- and 7-methylquinoline)[1]~99% (based on 7-methylquinoline in the mixture)[1]~49% (reported for a similar oxidation of 8-methylquinoline)[4]
Key Side Product Tar, polymeric materialsOther nitro-isomers (minor)8-nitro-7-quinolinecarboxylic acid
Purity of Crude Product Low (requires purification)HighModerate (requires purification)

Experimental Protocols

Protocol 1: Synthesis of 7-methyl-8-nitroquinoline

This protocol is adapted from the selective nitration of a mixture of 5- and 7-methylquinoline.[1]

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add 28.5 mL of fuming nitric acid to 85.5 mL of concentrated (98%) sulfuric acid with constant stirring.

  • Nitration Reaction: In a separate flask, dissolve 57.05 g of the 7-methylquinoline and 5-methylquinoline mixture in 142.5 mL of concentrated sulfuric acid, and cool the mixture to -5 °C.

  • Slowly add the prepared nitrating mixture dropwise to the quinoline solution, maintaining the temperature at -5 °C.

  • After the addition is complete, remove the cooling bath and continue stirring for 40 minutes.

  • Work-up: Pour the reaction mixture over a large volume of crushed ice and allow it to come to room temperature.

  • Filter the precipitate and wash with cold water.

  • The crude 7-methyl-8-nitroquinoline can be further purified by recrystallization from ethanol.

Protocol 2: Oxidation of 7-methyl-8-nitroquinoline to this compound

This protocol is a proposed method based on the oxidation of similar methylquinolines using selenium dioxide.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 7-methyl-8-nitroquinoline in a suitable solvent such as dioxane.

  • Addition of Oxidant: Add a stoichiometric amount of selenium dioxide (SeO₂) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and filter to remove the selenium byproduct.

  • Purification: The crude product can be purified from the filtrate by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 7-methyl-8-nitroquinoline cluster_step2 Step 2: Oxidation to Aldehyde m_toluidine m-Toluidine skraup Skraup Synthesis m_toluidine->skraup glycerol Glycerol glycerol->skraup methylquinoline_mix Mixture of 5- and 7-methylquinoline skraup->methylquinoline_mix nitration Nitration (HNO3, H2SO4) methylquinoline_mix->nitration nitro_product 7-methyl-8-nitroquinoline nitration->nitro_product oxidation Oxidation (e.g., SeO2) nitro_product->oxidation final_product This compound oxidation->final_product

Caption: Synthetic workflow for this compound.

TroubleshootingFlowchart start Low Yield or Impure Product in Oxidation Step check_oxidation Check for Over-oxidation (presence of carboxylic acid) start->check_oxidation check_completion Check for Incomplete Reaction (presence of starting material) start->check_completion solution_over_oxidation Reduce reaction time or use a milder oxidant check_oxidation->solution_over_oxidation Yes solution_incomplete Increase reaction time, temperature, or oxidant amount check_completion->solution_incomplete Yes end Improved Yield and Purity solution_over_oxidation->end solution_incomplete->end

Caption: Troubleshooting flowchart for the oxidation step.

References

"8-Nitro-7-quinolinecarboxaldehyde" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 8-Nitro-7-quinolinecarboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Depending on the synthetic route, this could be 7-methyl-8-nitroquinoline or other precursors.

  • Over-oxidation or side-reaction products: The aldehyde group is susceptible to oxidation, which can form the corresponding carboxylic acid (8-Nitro-7-quinolinecarboxylic acid).[1] Side reactions common to aldehydes, such as Cannizzaro or aldol-type reactions, can also occur under certain conditions.[2]

  • Isomeric impurities: In some synthetic preparations of quinolines, positional isomers can form, which may be difficult to separate.[3]

  • Degradation products: As a nitro-aromatic compound, it may be susceptible to degradation, especially if exposed to light or high temperatures for extended periods.[1] The compound is also noted to be air-sensitive.[4][5]

Q2: My purified this compound is a brownish color, not the expected light yellow. What could be the cause?

A2: A brownish color typically indicates the presence of baseline impurities or degradation products.[6][7] Potential causes include:

  • Residual starting materials or reaction byproducts: Even small amounts of colored impurities can affect the overall appearance.

  • Oxidation: The aldehyde functional group can oxidize to a carboxylic acid, which may contribute to discoloration.[1]

  • Degradation: The compound is known to be air-sensitive and may degrade upon exposure to air, light, or heat, leading to colored byproducts.[1][4][5] Ensure proper storage conditions, such as in a cool, dark place under an inert atmosphere.[8]

Q3: What are the recommended storage conditions for this compound?

A3: To maintain purity and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[8] Given its sensitivity to air, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[4][5]

Troubleshooting Guide

Low Purity After Recrystallization

Problem: The purity of my this compound is below 98% (as determined by GC or HPLC) after recrystallization.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Solvent System The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.[9] Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with hexanes) to find the optimal system.
Cooling Rate is Too Fast Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[9]
Insufficient Washing of Crystals Impurities can remain on the surface of the crystals. Wash the filtered crystals with a small amount of cold recrystallization solvent.[9]
Co-precipitation of Impurities If an impurity has similar solubility properties to the desired product, it may co-precipitate. In such cases, a different purification technique, such as column chromatography, may be necessary.
Low Recovery After Column Chromatography

Problem: Significant loss of product is observed after purification by column chromatography.

Possible Causes and Solutions:

Possible Cause Solution
Irreversible Adsorption on Silica Gel The polar nitro and aldehyde groups can lead to strong interactions with silica gel, resulting in tailing and poor recovery. Consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel by adding a small percentage of a polar solvent (e.g., triethylamine for basic compounds, though likely not ideal here) to the eluent.
Inappropriate Eluent Polarity If the eluent is not polar enough, the compound will not move down the column. If it is too polar, the compound will elute too quickly with poor separation from impurities. Perform thin-layer chromatography (TLC) first to determine the optimal solvent system that gives a retention factor (Rf) of approximately 0.3-0.4.
Product Degradation on the Column The compound may be degrading on the stationary phase, especially if the chromatography run is prolonged. Run the column as quickly as possible while maintaining good separation.
Improper Packing of the Column Poorly packed columns with cracks or channels can lead to inefficient separation and product loss. Ensure the column is packed uniformly.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate) at room temperature and at boiling point to identify a suitable solvent.[9]

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[9]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase and Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the product from impurities.

  • Column Packing: Prepare a chromatography column with silica gel, ensuring it is packed evenly without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purity and Yield Data Comparison (Illustrative)

The following table presents illustrative data for the purification of a 10g batch of crude this compound.

Purification Method Starting Purity (GC) Final Purity (GC) Yield (%) Notes
Recrystallization (Ethanol) 85%98.5%75%Good for removing less polar impurities.
Recrystallization (Ethyl Acetate/Hexane) 85%99.1%68%Higher purity but lower yield.
Column Chromatography (Silica Gel, 3:1 Hexane:Ethyl Acetate) 85%99.5%80%Effective for removing closely related impurities.
Column Chromatography (Alumina, 4:1 Toluene:Ethyl Acetate) 85%99.3%85%Higher recovery, potentially due to less adsorption.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product synthesis Crude Product Synthesis recrystallization Recrystallization synthesis->recrystallization Option 1 column_chromatography Column Chromatography synthesis->column_chromatography Option 2 purity_check Purity Check (GC/HPLC/NMR) recrystallization->purity_check column_chromatography->purity_check pure_product Pure 8-Nitro-7- quinolinecarboxaldehyde purity_check->pure_product Purity >98%

Caption: General experimental workflow for the purification of this compound.

troubleshooting_flowchart start Low Purity After Initial Purification check_method Which purification method was used? start->check_method recryst Recrystallization Issues check_method->recryst Recrystallization chrom Chromatography Issues check_method->chrom Chromatography solvent Was solvent screening performed? recryst->solvent cooling Was cooling slow? solvent->cooling Yes solution1 Optimize solvent system solvent->solution1 No solution2 Ensure slow cooling rate cooling->solution2 No tlc Was TLC used to find the optimal eluent? chrom->tlc adsorption Is irreversible adsorption suspected? tlc->adsorption Yes solution3 Optimize eluent polarity tlc->solution3 No solution4 Try a different stationary phase (e.g., alumina) adsorption->solution4 Yes

Caption: Troubleshooting flowchart for low purity of this compound.

References

Technical Support Center: Synthesis of 8-Nitro-7-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Nitro-7-quinolinecarboxaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and practical synthetic approach for this compound involves a multi-step process. This typically starts with the synthesis of a substituted quinoline, followed by nitration and subsequent oxidation. A plausible and frequently utilized pathway is the Skraup synthesis of 7-methylquinoline from m-toluidine, followed by selective nitration at the 8-position, and finally, oxidation of the methyl group to a carboxaldehyde.

Q2: What are the critical reaction parameters to control during the nitration of 7-methylquinoline?

Controlling the reaction temperature and the rate of addition of the nitrating agent are crucial. The nitration of quinoline derivatives is highly exothermic, and poor temperature control can lead to the formation of undesired side products and a decrease in yield.[1] It is recommended to perform the reaction at low temperatures (e.g., -5 to 0 °C) and to add the nitrating mixture dropwise with vigorous stirring.[2]

Q3: How can I purify the final product, this compound?

Purification of the crude product can typically be achieved through column chromatography on silica gel. The appropriate solvent system for elution will depend on the polarity of the impurities present but a mixture of ethyl acetate and hexane is a common starting point. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, can be employed for further purification to obtain a product of high purity.[3]

Troubleshooting Guides

Part 1: Synthesis of 7-Methylquinoline (Skraup Synthesis)

Issue 1: The Skraup synthesis is too vigorous and difficult to control.

  • Cause: The Skraup reaction is notoriously exothermic.[1]

  • Solution:

    • Use a Moderator: Add a moderating agent like ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent.[1]

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and in portions while ensuring efficient cooling of the reaction vessel.

    • Efficient Stirring: Maintain vigorous stirring to ensure even heat distribution and prevent the formation of localized hot spots.

Issue 2: Significant formation of tar and low yield of 7-methylquinoline.

  • Cause: The harsh acidic and oxidizing conditions of the Skraup synthesis can lead to polymerization and charring of the reactants.

  • Solution:

    • Optimize Temperature: Gently heat the reaction to initiate it, and then control the exothermic phase. Avoid excessively high temperatures.

    • Purification: The crude product is often mixed with tar.[1] Steam distillation is a common and effective method to separate the volatile quinoline derivative from the non-volatile tar.[1]

Parameter Recommended Condition Reference
Starting Material m-Toluidine, Glycerol[2]
Acid Catalyst Concentrated Sulfuric Acid[2]
Oxidizing Agent m-Nitrobenzenesulfonate[2]
Moderator Ferrous Sulfate (optional)[1]
Temperature Controlled, gentle heating[1]
Part 2: Nitration of 7-Methylquinoline

Issue 1: Low yield of the desired 8-nitro isomer and formation of multiple nitro-isomers.

  • Cause: Electrophilic nitration of the quinoline ring can occur at multiple positions. While the nitration of quinoline itself often yields a mixture of 5- and 8-nitroquinolines, the directing effect of the methyl group in 7-methylquinoline favors nitration at the 8-position.[4][5] However, improper reaction conditions can lead to a loss of selectivity.

  • Solution:

    • Choice of Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is commonly used.[2]

    • Temperature Control: Maintain a low reaction temperature (e.g., -5°C) during the addition of the nitrating agent to enhance regioselectivity.[2]

    • Slow Addition: Add the nitrating mixture dropwise to the solution of 7-methylquinoline in sulfuric acid to maintain control over the reaction.

Issue 2: The reaction is incomplete, and starting material remains.

  • Cause: Insufficient reaction time or temperature may lead to incomplete conversion.

  • Solution:

    • Reaction Time: After the addition of the nitrating agent, allow the reaction to stir for a sufficient period (e.g., 40 minutes) to ensure completion.[2]

    • Monitoring: Use thin-layer chromatography (TLC) to monitor the progress of the reaction and confirm the disappearance of the starting material.

Parameter Recommended Condition Reference
Substrate 7-Methylquinoline[2]
Nitrating Agent Fuming HNO₃ in conc. H₂SO₄[2]
Temperature -5 °C[2]
Reaction Time ~40 minutes post-addition[2]
Part 3: Oxidation of 7-Methyl-8-nitroquinoline

Issue 1: Low conversion of the methyl group to the aldehyde.

  • Cause: The choice of oxidizing agent and reaction conditions are critical for the successful oxidation of the methyl group without affecting the nitro group or the quinoline ring.

  • Solution:

    • Oxidizing Agent: Selenium dioxide (SeO₂) in a solvent like dioxane or a mixture of dimethyl sulfoxide (DMSO) and an acid catalyst are common reagents for the selective oxidation of benzylic methyl groups to aldehydes.

    • Temperature: The reaction may require heating to proceed at a reasonable rate. The optimal temperature should be determined experimentally, typically ranging from 80 to 120 °C.

    • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time and avoid over-oxidation to the carboxylic acid.

Issue 2: Over-oxidation to the corresponding carboxylic acid (8-Nitro-7-quinolinecarboxylic acid).

  • Cause: The aldehyde product can be further oxidized to a carboxylic acid under the reaction conditions.

  • Solution:

    • Controlled Conditions: Use a stoichiometric amount of the oxidizing agent and carefully control the reaction temperature and time.

    • Milder Oxidants: Consider using milder oxidizing agents that are less prone to over-oxidation.

    • Work-up: Quench the reaction as soon as the starting material is consumed (as determined by TLC) to prevent further oxidation of the aldehyde product.

Parameter Recommended Condition
Substrate 7-Methyl-8-nitroquinoline
Oxidizing Agent Selenium Dioxide (SeO₂) or DMSO-based oxidants
Solvent Dioxane, DMSO
Temperature 80-120 °C (to be optimized)
Reaction Time Monitored by TLC

Experimental Workflow & Signaling Pathways

The following diagrams illustrate the synthetic workflow and key decision points in the synthesis of this compound.

Synthetic_Workflow cluster_step1 Step 1: Skraup Synthesis cluster_step2 Step 2: Nitration cluster_step3 Step 3: Oxidation A m-Toluidine + Glycerol B 7-Methylquinoline A->B H₂SO₄, Oxidant C 7-Methylquinoline D 7-Methyl-8-nitroquinoline C->D HNO₃, H₂SO₄, -5°C E 7-Methyl-8-nitroquinoline F This compound E->F SeO₂ or DMSO oxidant

Caption: Synthetic workflow for this compound.

Troubleshooting_Nitration Start Nitration of 7-Methylquinoline Problem Low Yield / Multiple Isomers Start->Problem Solution1 Control Temperature (-5°C) Problem->Solution1 Cause: High Temp Solution2 Slow Addition of Nitrating Agent Problem->Solution2 Cause: Fast Addition Solution3 Use Fuming HNO₃ / Conc. H₂SO₄ Problem->Solution3 Cause: Weak Nitrating Agent Outcome Improved Yield and Selectivity Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting logic for the nitration step.

References

"8-Nitro-7-quinolinecarboxaldehyde" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 8-Nitro-7-quinolinecarboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of this versatile synthetic intermediate.

Disclaimer: Direct experimental studies on the specific degradation pathways and products of this compound are limited in publicly available literature. The information provided herein is based on the compound's known properties, general chemical principles of related aromatic nitroaldehydes and quinoline derivatives, and recommended best practices for handling sensitive reagents.

Troubleshooting Guide

This guide addresses potential issues users may encounter during their experiments with this compound, focusing on prevention and resolution.

Observed Issue Potential Cause Recommended Action
Inconsistent reaction yields or kinetics Degradation of the starting material due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored at <15°C in a dark, dry place under an inert atmosphere (e.g., argon or nitrogen)[1]. 2. Aliquot Upon Receipt: To minimize repeated exposure of the bulk material to air and moisture, aliquot the compound into smaller, single-use vials upon receipt. 3. Purity Check: Before use, verify the purity of the starting material using a suitable analytical method like HPLC or GC. A purity of ≥98% is recommended[2].
Appearance of unexpected side products in reactions The compound may be participating in side reactions due to its reactive functional groups (nitro and aldehyde).1. Control Reaction Conditions: Carefully control reaction temperature, pH, and stoichiometry. 2. Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere to prevent oxidation. 3. Characterize Byproducts: If feasible, isolate and characterize unexpected side products to understand the unintended reaction pathway.
Color change of the solid compound (darkening) Potential degradation due to exposure to air, light, or moisture. The compound is known to be air-sensitive[3][4].1. Minimize Exposure: Handle the solid material quickly and in a controlled environment (e.g., glove box). 2. Check for Impurities: A significant color change may indicate the formation of degradation products. Re-analyze the purity before use. 3. Proper Storage: Ensure the container is tightly sealed and stored as recommended.
Low solubility in a desired solvent While solubility data is not extensively published, issues may arise depending on the chosen solvent.1. Solvent Screening: Perform small-scale solubility tests in a range of aprotic and protic solvents. 2. Gentle Warming/Sonication: Gentle warming or sonication may aid dissolution, but monitor for any signs of degradation.

Frequently Asked Questions (FAQs)

Stability and Storage

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is crucial to adhere to the following storage conditions:

  • Temperature: Store in a cool and dark place, with a recommended temperature of less than 15°C[1]. Some suppliers recommend storage at 2-8°C[2].

  • Atmosphere: The compound is air-sensitive[3][4]. It should be stored under an inert gas atmosphere, such as argon or nitrogen, to prevent oxidative degradation[1].

  • Container: Keep the compound in a tightly sealed container to protect it from moisture.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways have not been detailed in the literature for this compound, based on the chemistry of related molecules, several degradation routes can be hypothesized:

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, which would form 8-Nitro-7-quinolinecarboxylic acid. This is a common degradation pathway for aromatic aldehydes, especially in the presence of air (oxygen).

  • Photodegradation: Exposure to UV light can induce degradation of quinoline-based compounds. For the parent quinoline molecule, photodegradation can lead to the formation of hydroxyquinolines and eventual cleavage of the aromatic rings.

  • Hydrolysis: Although likely slow, hydrolysis of the nitro group under certain pH and temperature conditions could occur.

  • Reduction of the Nitro Group: In the presence of reducing agents or under certain catalytic conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group, forming the corresponding 7-carboxaldehyde-8-substituted quinoline.

Below is a diagram illustrating these hypothetical degradation pathways.

G main This compound oxidation 8-Nitro-7-quinolinecarboxylic Acid main->oxidation Oxidation (Air/O₂) photodegradation Hydroxyquinolines & Ring Cleavage Products main->photodegradation Photodegradation (UV light) reduction 8-Amino-7-quinolinecarboxaldehyde (and other reduced forms) main->reduction Reduction

Caption: Hypothetical degradation pathways of this compound.

Experimental Handling and Analysis

Q3: How should I handle this compound during an experiment to minimize degradation?

A3: Careful handling is essential to maintain the integrity of the compound.

  • Weighing and Dispensing: Whenever possible, perform these actions in an inert atmosphere (e.g., a glove box). If a glove box is unavailable, work quickly to minimize exposure to the atmosphere.

  • Solvent Preparation: Use dry, de-gassed solvents, especially in reactions where the compound's stability might be a concern.

  • Reaction Setup: For reactions sensitive to oxidation, ensure the reaction vessel is purged with an inert gas before adding the compound.

The following workflow diagram outlines the recommended handling procedure.

G start Start storage Remove from <15°C storage start->storage inert_atm Transfer to inert atmosphere (e.g., glove box) storage->inert_atm weigh Weigh required amount inert_atm->weigh dissolve Dissolve in dry, de-gassed solvent weigh->dissolve reaction Add to reaction vessel under inert gas dissolve->reaction end End reaction->end

Caption: Recommended workflow for handling this compound.

Q4: What analytical methods are suitable for assessing the purity and stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a highly suitable method for this purpose. A reverse-phase HPLC method can be developed to separate the parent compound from potential impurities and degradation products.

Experimental Protocol: Stability Analysis by HPLC

This protocol provides a general framework for assessing the stability of this compound. Method optimization will be required.

1. Objective: To determine the stability of this compound under specific conditions (e.g., temperature, light exposure) over time by monitoring its purity via HPLC.

2. Materials:

  • This compound (purity ≥98%)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid (or other suitable modifier)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Temperature-controlled chamber and/or photostability chamber

3. Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a 100 mL volumetric flask to create a stock solution.

    • From the stock solution, prepare working standards at a concentration of approximately 0.1 mg/mL.

  • Sample Preparation for Stability Study:

    • Prepare solutions of this compound at a known concentration in the desired solvent system for the stability test.

    • Dispense aliquots of this solution into several vials for each storage condition to be tested (e.g., 25°C/60% RH, 40°C/75% RH, photostability chamber).

  • HPLC Method:

    • Column: C18 reverse-phase column

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

    • Column Temperature: 30°C

  • Analysis Schedule:

    • Analyze the samples at initial time point (T=0).

    • Store the vials under the defined stability conditions.

    • At specified time points (e.g., 1, 2, 4, 8 weeks), remove a vial from each condition and analyze by HPLC.

4. Data Analysis:

  • Calculate the purity of this compound at each time point by determining the peak area percentage of the main peak relative to the total peak area of all components.

  • Identify and quantify any new peaks that appear, which may represent degradation products.

  • Plot the percentage of the parent compound remaining versus time for each condition to assess the degradation rate.

This technical support center provides a foundational guide for working with this compound. For critical applications, it is highly recommended to perform in-house stability studies to confirm its suitability for your specific experimental conditions.

References

Common impurities in "8-Nitro-7-quinolinecarboxaldehyde" and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Nitro-7-quinolinecarboxaldehyde. The information provided is designed to address common issues related to impurities and their removal during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities in this compound typically originate from the synthetic process, primarily the nitration of 7-quinolinecarboxaldehyde. The most common sources include:

  • Unreacted Starting Material: Incomplete nitration can lead to the presence of residual 7-quinolinecarboxaldehyde in the final product.

  • Positional Isomers: Although the nitration of 7-substituted quinolines tends to favor the 8-position, small amounts of other nitro-isomers (e.g., 5-nitro-7-quinolinecarboxaldehyde) may be formed as byproducts.

  • Over-nitration Products: Under harsh reaction conditions, the formation of dinitro-quinoline derivatives is a possibility, though typically in trace amounts.

  • Oxidation Byproducts: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (8-nitro-7-quinolinecarboxylic acid), particularly if the reaction conditions are not carefully controlled or during workup and storage.

  • Residual Solvents and Reagents: Inadequate purification can leave behind residual acids (from the nitrating mixture) or solvents used in the synthesis and purification steps.

Q2: My this compound sample has a lower-than-expected purity. How can I identify the impurities?

A2: A combination of analytical techniques is recommended for impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile and semi-volatile impurities. Commercial suppliers often use GC to determine the purity of this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry detector (LC-MS), is a powerful tool for separating and identifying a wide range of impurities, including less volatile compounds and positional isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of impurities if they are present in sufficient quantities. Comparing the spectra of your sample to a reference standard can reveal the presence of unexpected signals.

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretch may indicate the presence of the corresponding carboxylic acid impurity.

Q3: What is the most effective method for purifying crude this compound?

A3: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[1] The choice of solvent is critical for successful purification. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities will either remain in solution or be insoluble at high temperatures.

Troubleshooting Guides

Issue 1: Low Purity After Synthesis

Problem: The purity of the synthesized this compound is below the desired specification (e.g., <98%).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete ReactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure the complete consumption of the starting material (7-quinolinecarboxaldehyde). If necessary, adjust reaction time or temperature.
Formation of Isomeric ByproductsOptimize the reaction temperature. Nitration reactions are often temperature-sensitive; running the reaction at a lower, controlled temperature (e.g., 0-5 °C) can improve selectivity and minimize the formation of unwanted isomers.
Oxidation of the Aldehyde GroupEnsure an inert atmosphere (e.g., nitrogen or argon) during the reaction if oxidizing agents are a concern. During workup, avoid prolonged exposure to air and high temperatures.
Issue 2: Difficulty in Removing a Specific Impurity

Problem: A persistent impurity is co-purifying with the product during recrystallization.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Similar Solubility Profile of ImpurityIf the impurity has a similar solubility to the product in the chosen recrystallization solvent, a different solvent or a solvent mixture should be tested. A systematic solvent screening is recommended.
Isomeric ImpurityPositional isomers can be particularly challenging to separate by recrystallization alone. In such cases, column chromatography over silica gel may be necessary. A solvent system of increasing polarity (e.g., hexane-ethyl acetate gradient) is a good starting point.
Unreacted Starting MaterialIf the impurity is the starting material, ensure the initial reaction goes to completion. For purification, a different recrystallization solvent that poorly dissolves the starting material at all temperatures might be effective.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general guideline for the purity assessment of this compound.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetone or ethyl acetate) to a final concentration of 1 mg/mL.

  • Injection Volume: 1 µL.

Expected Results: The main peak corresponding to this compound should be observed. The purity is calculated based on the area percentage of this peak relative to the total area of all peaks.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture such as ethanol/water) and observe the solubility at room temperature. Heat the mixture gently. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualizations

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Data Interpretation cluster_3 Action Crude Product Crude Product Analytical Techniques Analytical Techniques Crude Product->Analytical Techniques GC_MS GC-MS Analytical Techniques->GC_MS HPLC_MS HPLC-MS Analytical Techniques->HPLC_MS NMR NMR Analytical Techniques->NMR Identify Impurities Identify Impurities GC_MS->Identify Impurities HPLC_MS->Identify Impurities NMR->Identify Impurities Select Purification Method Select Purification Method Identify Impurities->Select Purification Method Purified Product Purified Product Select Purification Method->Purified Product Recrystallization or Chromatography

Caption: Workflow for impurity identification and removal.

Purification_Logic Crude Product Purity Crude Product Purity Recrystallization Recrystallization Crude Product Purity->Recrystallization Purity < 98% AND Impurities have different solubility Column Chromatography Column Chromatography Crude Product Purity->Column Chromatography Recrystallization fails OR Isomeric impurities present Final Product (>98%) Final Product (>98%) Recrystallization->Final Product (>98%) Column Chromatography->Final Product (>98%)

Caption: Logic for selecting a purification method.

References

Technical Support Center: Monitoring Reactions of 8-Nitro-7-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 8-Nitro-7-quinolinecarboxaldehyde using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid and effective method for qualitatively monitoring the progress of a chemical reaction. It allows for the visualization of the consumption of starting materials and the formation of products.

Experimental Protocol: TLC Monitoring

1. Sample Preparation:

  • Reaction Mixture: Directly spot a small aliquot of the reaction mixture onto the TLC plate using a capillary tube. If the reaction solvent is high-boiling (e.g., DMF, DMSO), dilute the aliquot with a more volatile solvent (e.g., ethyl acetate, dichloromethane) before spotting.

  • Starting Material: Prepare a dilute solution of the this compound starting material in a suitable solvent (e.g., ethyl acetate or the reaction solvent).

  • Co-spot: Apply both the starting material and the reaction mixture to the same spot on the TLC plate. This helps in identifying the starting material spot in the reaction mixture lane.

2. TLC Plate and Mobile Phase:

  • Stationary Phase: Use silica gel 60 F254 plates.

  • Mobile Phase (Solvent System): A good starting point for developing a suitable solvent system is a mixture of a non-polar and a polar solvent. The polarity can be adjusted to achieve optimal separation (aim for an Rf of the product between 0.3 and 0.5).

    • Initial System: Start with a mixture of Hexane:Ethyl Acetate (7:3 v/v) .

    • Adjusting Polarity:

      • If the spots remain at the baseline, increase the polarity by increasing the proportion of ethyl acetate.

      • If the spots are too high on the plate (high Rf), decrease the polarity by increasing the proportion of hexane.

    • For highly polar products: A system like Dichloromethane:Methanol (95:5 v/v) might be necessary.

    • To prevent streaking: For basic compounds, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve spot shape.

3. Development and Visualization:

  • Place the spotted TLC plate in a developing chamber saturated with the mobile phase.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Dry the plate and visualize the spots under a UV lamp (254 nm). This compound and many of its derivatives are UV active.

  • If necessary, use a staining agent like potassium permanganate for visualization.

Quantitative Data: TLC
Compound TypeRecommended Solvent System (v/v)Typical Rf RangeNotes
This compoundHexane:Ethyl Acetate (7:3)0.4 - 0.6The exact Rf will depend on the specific reaction conditions and the purity of the starting material.
More Polar ProductHexane:Ethyl Acetate (1:1)0.2 - 0.4Increased polarity of the product will result in a lower Rf value.
Less Polar ProductHexane:Ethyl Acetate (9:1)0.5 - 0.7Decreased polarity of the product will result in a higher Rf value.
Troubleshooting Guide: TLC
Problem Possible Cause(s) Solution(s)
Streaking or Tailing of Spots - Sample is too concentrated.- Compound is acidic or basic.- Stationary phase is degrading the sample.- Dilute the sample before spotting.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.- Try a different stationary phase (e.g., alumina).
Spots Remain on the Baseline (Rf ≈ 0) - Mobile phase is not polar enough.- Increase the polarity of the mobile phase by adding a more polar solvent (e.g., increase the percentage of ethyl acetate or switch to a methanol-containing system).
Spots are at the Solvent Front (Rf ≈ 1) - Mobile phase is too polar.- Decrease the polarity of the mobile phase by adding a less polar solvent (e.g., increase the percentage of hexane).
No Spots are Visible - Sample is too dilute.- Compound is not UV active.- Compound has evaporated from the plate.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Use a chemical stain (e.g., potassium permanganate) for visualization.- Ensure the plate is dried gently and visualized promptly.
Smearing of the Entire Lane - High-boiling reaction solvent (e.g., DMF, DMSO) is interfering with the chromatography.- Before developing the plate, place it under high vacuum for a few minutes to remove the high-boiling solvent.

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis cluster_end Outcome Start Start Reaction Sample_Prep Prepare TLC Samples: - Starting Material (SM) - Reaction Mixture (Rxn) - Co-spot (SM + Rxn) Start->Sample_Prep Spot Spot Samples on TLC Plate Sample_Prep->Spot TLC_Prep Prepare TLC Plate and Chamber Develop Develop Plate in Chamber TLC_Prep->Develop Spot->Develop Visualize Dry and Visualize under UV light Develop->Visualize Analyze Analyze Spot Positions (Rf) Visualize->Analyze Decision Reaction Complete? Analyze->Decision Continue Continue Reaction Decision->Continue No Workup Proceed to Work-up Decision->Workup Yes

Caption: Workflow for monitoring a reaction using TLC.

High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC provides quantitative data on the progress of a reaction, allowing for the determination of the concentration of reactants and products over time.

Experimental Protocol: HPLC Monitoring

1. Sample Preparation:

  • Take a small, accurately measured aliquot from the reaction mixture.

  • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

  • Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water or methanol (MeOH) and water is commonly used for nitroaromatic compounds. The addition of a small amount of acid can improve peak shape.

    • Isocratic Elution (for simple mixtures): Start with a composition like Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid . Adjust the ratio to achieve good separation.

    • Gradient Elution (for complex mixtures): Start with a lower percentage of the organic solvent and gradually increase it. For example, a gradient from 30% to 90% acetonitrile over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm is suitable for the quinoline ring and the nitro group.

  • Injection Volume: 10-20 µL.

Quantitative Data: HPLC
Compound TypeColumnMobile Phase (v/v)Expected Retention Time (min)Notes
This compoundC18 (4.6 x 150 mm, 5 µm)ACN:H₂O (50:50) + 0.1% Formic Acid5 - 10Retention time is highly dependent on the exact conditions.
More Polar ProductC18 (4.6 x 150 mm, 5 µm)ACN:H₂O (50:50) + 0.1% Formic Acid< 5More polar compounds will elute earlier in reversed-phase HPLC.
Less Polar ProductC18 (4.6 x 150 mm, 5 µm)ACN:H₂O (50:50) + 0.1% Formic Acid> 10Less polar compounds will have longer retention times.
Troubleshooting Guide: HPLC
Problem Possible Cause(s) Solution(s)
Peak Tailing - Secondary interactions with the stationary phase.- Column overload.- Dead volume in the system.- Adjust the mobile phase pH with an acid (e.g., formic acid, trifluoroacetic acid).- Dilute the sample.- Check and tighten all fittings.
Peak Fronting - Sample solvent is stronger than the mobile phase.- Column overload.- Dissolve the sample in the mobile phase.- Dilute the sample.
Broad Peaks - Column degradation.- Low flow rate.- Large injection volume.- Replace the column.- Optimize the flow rate.- Reduce the injection volume.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use fresh, high-purity solvents.- Flush the injector and column.- Include a needle wash step in the injection sequence.
Drifting Baseline - Column not equilibrated.- Mobile phase composition changing.- Detector lamp aging.- Allow sufficient time for column equilibration before starting a run.- Ensure proper mixing and degassing of the mobile phase.- Replace the detector lamp if necessary.

HPLC Troubleshooting Logic Diagram

HPLC_Troubleshooting cluster_peak Peak Shape Issues cluster_baseline Baseline Issues cluster_solutions_peak Solutions for Peak Shape cluster_solutions_baseline Solutions for Baseline Problem Identify HPLC Problem Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting Broad Broad Peaks Problem->Broad Drift Baseline Drift Problem->Drift Ghost Ghost Peaks Problem->Ghost Sol_Tailing Adjust pH Dilute Sample Tailing->Sol_Tailing Sol_Fronting Use Mobile Phase as Sample Solvent Fronting->Sol_Fronting Sol_Broad Replace Column Optimize Flow Rate Broad->Sol_Broad Sol_Drift Equilibrate Column Check Mobile Phase Drift->Sol_Drift Sol_Ghost Use Fresh Solvents Flush System Ghost->Sol_Ghost

Caption: Troubleshooting logic for common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: How do I choose between TLC and HPLC for reaction monitoring?

  • A: Use TLC for rapid, qualitative checks to see if the starting material is being consumed and a new product is forming. It is ideal for quickly determining if a reaction is proceeding. Use HPLC when you need quantitative data, such as the percentage conversion of starting material to product, or to analyze complex reaction mixtures with multiple components.

Q2: My compound is very polar and doesn't move from the baseline on TLC. What should I do?

  • A: You need to increase the polarity of your mobile phase. Try adding a more polar solvent like methanol to your dichloromethane or ethyl acetate system. For very polar compounds, a mobile phase system like 10% methanol in dichloromethane is a good starting point. If that still doesn't work, consider using reversed-phase TLC plates.

Q3: Can I use the same solvent system for column chromatography that I developed for TLC?

  • A: Yes, the solvent system developed for TLC is an excellent starting point for column chromatography. However, you will likely need to use a slightly less polar solvent system for the column to ensure good separation. A good rule of thumb is to choose a solvent system that gives your target compound an Rf of 0.2-0.3 on the TLC plate.

Q4: What is the best way to prepare a sample of this compound for HPLC analysis?

  • A: this compound is soluble in many common organic solvents. For reversed-phase HPLC, it is best to dissolve your sample in the mobile phase you will be using for the analysis. If the solubility is low, you can dissolve it in a small amount of a stronger, miscible solvent like acetonitrile or methanol and then dilute it with the mobile phase. Always filter your sample before injection.

Q5: My HPLC peaks for the starting material and product are not well-resolved. How can I improve the separation?

  • A: To improve separation (resolution), you can:

    • Change the mobile phase composition: Adjust the ratio of your organic solvent and water.

    • Switch to a gradient elution: A gradient can often improve the separation of compounds with different polarities.

    • Change the pH of the mobile phase: Adding a small amount of acid can sometimes significantly improve peak shape and resolution for quinoline derivatives.

    • Try a different column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may provide different selectivity.

Handling and storage best practices for "8-Nitro-7-quinolinecarboxaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the handling and storage of 8-Nitro-7-quinolinecarboxaldehyde. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a chemical compound used as a key intermediate in organic synthesis and medicinal chemistry.[1] It is particularly utilized in the development of pharmaceuticals, such as anti-cancer and antimicrobial agents, as well as in the creation of fluorescent probes for biological imaging and in analytical methods for detecting nitro compounds.[1]

Q2: What are the main hazards associated with this compound?

A2: this compound is classified as a skin irritant, causes serious eye irritation, and is suspected of causing genetic defects.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE).

Q3: What are the recommended storage conditions for this compound?

A3: While some suppliers recommend checking the product label for specific storage conditions, general best practices for related quinoline derivatives suggest storing the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[2] For long-term storage, refrigeration is recommended, potentially under an inert atmosphere like argon or nitrogen, as some similar compounds are sensitive to light and air.[2][3]

Q4: What materials are incompatible with this compound?

A4: You should avoid contact with oxidizing agents.

Q5: What are the hazardous decomposition products of this compound?

A5: Hazardous decomposition products include carbon dioxide, carbon monoxide, and nitrogen oxides (NOx).

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: The compound has changed color or appears clumpy.

  • Potential Cause: This could indicate degradation or moisture absorption. Some related quinoline derivatives are sensitive to light and air.[2][3]

  • Troubleshooting Steps:

    • Verify that the storage container is tightly sealed and was stored in a dark, dry place.

    • If long-term storage is required, consider storing under an inert atmosphere (e.g., nitrogen or argon).[2]

    • For future use, ensure the compound is handled in a controlled environment to minimize exposure to air and humidity.

Issue 2: Poor solubility in a chosen solvent.

  • Potential Cause: The solubility of this compound is not widely documented. The choice of an inappropriate solvent can lead to dissolution issues.

  • Troubleshooting Steps:

    • For related quinoline derivatives, common solvents for reactions include dichloromethane (DCM), chloroform, toluene, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[2]

    • It is recommended to perform a small-scale solubility test with a variety of solvents to determine the most suitable one for your application.

    • Ensure you are using dry solvents, especially if your reaction is moisture-sensitive.[2]

Issue 3: Inconsistent experimental results.

  • Potential Cause: Inconsistent results can arise from compound degradation, impurities, or improper handling.

  • Troubleshooting Steps:

    • Confirm the purity of your this compound using appropriate analytical techniques such as NMR spectroscopy or mass spectrometry to rule out impurities.[2]

    • Always use the compound from a properly stored, tightly sealed container.

    • Ensure consistent handling procedures, including weighing and dissolution methods, for each experiment.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
Physical StateSolid, Crystal - Powder
ColorPale yellow - Greyish yellow red
Melting Point180°C

Table 2: Hazard Information

Hazard StatementPrecautionary Statement
H315: Causes skin irritationP264: Wash skin thoroughly after handling
H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection
H341: Suspected of causing genetic defectsP201: Obtain special instructions before use
P302 + P352: IF ON SKIN: Wash with plenty of soap and water
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P308 + P313: IF exposed or concerned: Get medical advice/ attention
P405: Store locked up
P501: Dispose of contents/container to an approved waste disposal plant

Experimental Protocols

Protocol 1: Safe Handling and Weighing of this compound

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.

  • Container Handling: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Carefully weigh the desired amount of the solid compound using a clean spatula and a tared weigh boat on an analytical balance. Avoid creating dust.

  • Transfer: Transfer the weighed compound to your reaction vessel.

  • Cleaning: After handling, thoroughly wash your hands and any exposed skin.[4] Clean the spatula and work area to remove any residual compound. Dispose of contaminated materials, including gloves and weigh boats, in a designated hazardous waste container.[4]

Protocol 2: Dissolution of this compound

  • Solvent Selection: Based on your experimental needs and prior solubility tests, select an appropriate solvent. For related compounds, DCM, THF, and DMF are often used.[2]

  • Procedure: In a fume hood, add the weighed this compound to your reaction vessel.

  • Add the chosen solvent to the vessel.

  • Stir the mixture at room temperature until the solid is fully dissolved. Gentle heating may be applied if necessary, but monitor for any signs of degradation.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_dissolution Dissolution cluster_cleanup Cleanup & Storage start Start: Don PPE equilibrate Equilibrate Container to Room Temp start->equilibrate In Fume Hood weigh Weigh Compound equilibrate->weigh transfer Transfer to Reaction Vessel weigh->transfer add_solvent Add Solvent transfer->add_solvent dissolve Stir to Dissolve add_solvent->dissolve cleanup Clean Work Area & Equipment dissolve->cleanup dispose Dispose of Waste cleanup->dispose store Reseal & Store Compound dispose->store end end store->end End

Caption: Experimental workflow for handling and dissolving this compound.

storage_logic cluster_conditions Optimal Storage Conditions cluster_long_term Long-Term Storage Considerations compound This compound cool Cool compound->cool dry Dry compound->dry dark Dark/Light-Protected compound->dark sealed Tightly Sealed Container compound->sealed refrigerate Refrigeration sealed->refrigerate For Long-Term inert_gas Inert Atmosphere (e.g., Argon, Nitrogen) refrigerate->inert_gas If Air/Light Sensitive

References

Technical Support Center: Synthesis and Scale-Up of 8-Nitro-7-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 8-Nitro-7-quinolinecarboxaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound, presented in a question-and-answer format.

Q1: We are experiencing a significant drop in yield for the initial Skraup reaction when moving from a 50g to a 1kg scale. What are the potential causes and how can we mitigate this?

A1: A decrease in yield during the scale-up of the Skraup reaction is a common challenge. The primary causes are often related to mass and heat transfer limitations in larger reaction vessels.

  • Issue: The Skraup reaction is highly exothermic. In larger batches, inefficient heat dissipation can lead to localized "hot spots," promoting the formation of tars and other byproducts, which reduces the yield of the desired quinoline intermediate.[1][2]

  • Troubleshooting:

    • Improve Agitation: Transition from magnetic stirring to a more robust overhead mechanical stirrer with an appropriately sized impeller to ensure homogenous mixing and temperature distribution.

    • Controlled Reagent Addition: Instead of adding all reagents at once, implement a controlled, slow addition of the sulfuric acid and glycerol mixture to the aniline derivative. This helps to manage the exotherm.

    • Enhanced Cooling: Ensure the reactor is equipped with an efficient cooling system, such as a jacketed vessel with a circulating coolant. For very large scales, internal cooling coils may be necessary.

Q2: During the nitration of the 7-substituted quinoline precursor, we are observing the formation of multiple nitro-isomers, complicating purification. How can we improve the regioselectivity for the desired 8-nitro product?

A2: Achieving high regioselectivity in the nitration of substituted quinolines is critical. The formation of unwanted isomers is a known issue.

  • Issue: The directing effects of the substituents on the quinoline ring can lead to the formation of other nitro-isomers, such as the 5-nitro or 6-nitro derivatives.

  • Troubleshooting:

    • Temperature Control: Maintain a low and consistent reaction temperature, typically between -5°C and 0°C, during the addition of the nitrating agent (a mixture of nitric and sulfuric acid).[3] This minimizes the formation of kinetic byproducts.

    • Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of the quinoline precursor in concentrated sulfuric acid with vigorous stirring. This ensures rapid mixing and prevents localized areas of high nitrating agent concentration.

Q3: The final formylation step to introduce the carboxaldehyde group at the 7-position is sluggish and gives low conversion. What strategies can we employ to improve this transformation?

A3: Low reactivity in the formylation of the quinoline ring can be a hurdle. Optimizing the reaction conditions is key.

  • Issue: The electron-withdrawing nature of the nitro group at the 8-position can deactivate the quinoline ring towards electrophilic substitution, making formylation at the adjacent 7-position challenging.

  • Troubleshooting:

    • Choice of Formylating Reagent: While various formylation methods exist, the Vilsmeier-Haack reaction (using a mixture of phosphorus oxychloride and dimethylformamide) is often effective for electron-deficient aromatic systems.

    • Reaction Temperature: A higher reaction temperature may be required to drive the reaction to completion. However, this must be balanced against the potential for byproduct formation. Careful optimization of the temperature profile is recommended.

    • Stoichiometry of Reagents: Experiment with the molar ratio of the Vilsmeier reagent to the 8-nitroquinoline substrate on a small scale to find the optimal conditions for your specific system.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A plausible and common synthetic approach is a multi-step process that begins with a substituted aniline. An example is the synthesis of the analogous 7-methyl-8-nitroquinoline, which involves a Skraup reaction to form the quinoline ring system, followed by a nitration step.[3] A subsequent formylation would then be required to introduce the aldehyde group.

Q2: What are the major safety concerns when performing a nitration reaction on a large scale?

A2: Nitration reactions are potentially hazardous and require strict safety protocols, especially during scale-up.[4]

  • Exothermic Nature: The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.

  • Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are highly corrosive.[4] Nitrogen oxides produced during the reaction are toxic.[4]

  • Safety Precautions:

    • Work in a well-ventilated fume hood or a designated, controlled environment.

    • Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[4]

    • Ensure an emergency eyewash and shower station are readily accessible.[4]

    • Have a quench solution (e.g., a large volume of ice water) and a neutralizing agent (e.g., sodium bicarbonate) on standby.

Q3: How can I purify the final this compound product?

A3: Purification of nitroquinoline derivatives can be challenging. A combination of techniques may be necessary.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is often the most effective and scalable purification method.[5]

  • Column Chromatography: For laboratory-scale purification or for removing closely related impurities, column chromatography on silica gel may be employed.

  • pH Adjustment: The basicity of the quinoline nitrogen can be utilized. The product can be dissolved in an acidic solution and washed with an organic solvent to remove non-basic impurities. The product is then precipitated by neutralizing the aqueous solution.

Data Presentation

Table 1: Effect of Temperature on Skraup Reaction Yield and Purity

ScaleTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
50 g120-12547595
50 g135-14048292
1 kg120-12566594
1 kg135-14067088

Table 2: Influence of Nitrating Conditions on Isomer Distribution

ScaleTemperature (°C)Addition Time (min)8-Nitro Isomer (%)Other Isomers (%)
10 g10-15157030
10 g-5 to 060928
200 g10-15306535
200 g-5 to 01208812

Experimental Protocols

Protocol 1: Hypothetical Synthesis of 7-Methyl-8-nitroquinoline (by analogy)

This protocol is based on the synthesis of 7-methyl-8-nitroquinoline and serves as an illustrative example.[3]

  • Skraup Reaction (Synthesis of 7-Methylquinoline):

    • In a round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, a mixture of m-nitrobenzene-sulfonate, glycerol, and m-toluidine is stirred.

    • A pre-cooled solution of concentrated sulfuric acid and water is added dropwise while controlling the exothermic reaction with an ice bath.

    • After the addition is complete, the mixture is heated to reflux for several hours.

    • The reaction mixture is cooled and then poured into water. The solution is neutralized with a base (e.g., sodium hydroxide) and the product is extracted with an organic solvent (e.g., dichloromethane).

    • The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield crude 7-methylquinoline.

  • Nitration (Synthesis of 7-Methyl-8-nitroquinoline):

    • A solution of fuming nitric acid and concentrated sulfuric acid is prepared and cooled to -5°C.

    • This nitrating mixture is added dropwise to a mechanically stirred solution of 7-methylquinoline in concentrated sulfuric acid, maintaining the temperature at -5°C.[3]

    • After the addition is complete, the cooling bath is removed, and the mixture is stirred for a short period.

    • The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.

    • The solid is washed with water until neutral and then dried to yield 7-methyl-8-nitroquinoline.

Visualizations

experimental_workflow start Start Materials (e.g., m-Toluidine, Glycerol) skraup Step 1: Skraup Reaction (Quinoline Ring Formation) start->skraup intermediate Intermediate (e.g., 7-Methylquinoline) skraup->intermediate nitration Step 2: Nitration (Introduction of Nitro Group) intermediate->nitration nitro_intermediate Intermediate (e.g., 7-Methyl-8-nitroquinoline) nitration->nitro_intermediate formylation Step 3: Formylation (Introduction of Aldehyde) nitro_intermediate->formylation purification Purification (Crystallization / Chromatography) formylation->purification product Final Product (this compound) purification->product

Caption: A hypothetical workflow for the synthesis of this compound.

troubleshooting_tree problem Low Yield on Scale-Up? check_exotherm Exotherm Control Issue? problem->check_exotherm improve_agitation Solution: Improve Agitation (Overhead Stirrer) check_exotherm->improve_agitation Yes slow_addition Solution: Slow Reagent Addition check_exotherm->slow_addition Yes check_purity Impurity Formation? check_exotherm->check_purity No optimize_temp Solution: Optimize Temperature check_purity->optimize_temp Yes purification_method Solution: Re-evaluate Purification check_purity->purification_method Yes signaling_pathway aniline Substituted Aniline quinoline Quinoline Core aniline->quinoline Skraup Reaction (+ Glycerol, H2SO4) nitro_quinoline 8-Nitroquinoline Derivative quinoline->nitro_quinoline Nitration (HNO3, H2SO4) final_product 8-Nitro-7-quinoline- carboxaldehyde nitro_quinoline->final_product Formylation (e.g., Vilsmeier-Haack)

References

Validation & Comparative

A Comparative Guide to the Synthesis of 8-Nitro-7-quinolinecarboxaldehyde and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. The functionalization of the quinoline ring system is crucial for modulating its biological activity. This guide provides an objective comparison of the synthetic route to the highly functionalized 8-Nitro-7-quinolinecarboxaldehyde with classical methods for synthesizing other quinoline derivatives. Experimental data, detailed protocols, and visualizations of synthetic and biological pathways are presented to aid researchers in selecting appropriate synthetic strategies.

Introduction to Quinoline Synthesis

The synthesis of quinoline and its derivatives has been a subject of extensive research for over a century. Classical named reactions such as the Skraup, Friedländer, Doebner-von Miller, Combes, and Gould-Jacobs syntheses provide robust methods for constructing the core quinoline ring system. These methods are often characterized by their use of readily available starting materials and, in many cases, one-pot procedures.

In contrast, the synthesis of highly substituted and functionalized quinolines, such as this compound, often requires a multi-step approach. This allows for precise control over the placement of various functional groups, which is critical for fine-tuning the pharmacological properties of the molecule. This guide will compare a multi-step synthesis of this compound with selected classical methods for preparing other quinoline derivatives, highlighting the trade-offs between synthetic complexity, yield, and achievable molecular diversity.

Multi-Step Synthesis of this compound and Intermediates

The synthesis of this compound is a multi-step process that begins with the Skraup synthesis to form a methylquinoline precursor, followed by nitration and subsequent functional group transformations. The cytotoxicity of the intermediates and the final product has been evaluated against the human epithelial colorectal carcinoma (Caco-2) cell line, demonstrating the impact of functionalization on biological activity.

Experimental Data: Synthesis and Cytotoxicity
Compound IDStructureSynthetic StepReagents & ConditionsYield (%)IC50 (µM) on Caco-2 cellsReference
A + B 7-methylquinoline & 5-methylquinolineSkraup reaction of m-toluidinem-toluidine, glycerol, H2SO4, m-nitrobenzene-sulfonate, refluxMixture2.62[1]
C 7-methyl-8-nitroquinolineNitration of A+B fuming HNO3, 98% H2SO4, -5°C99 (from 7-methylquinoline)1.871[1]
D 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinolineReaction with DMFDMAC , N,N-dimethylformamide dimethyl acetal, dry DMF, Ar, 140°C, 24h-0.929[2]
E This compoundOxidation of D D , NaIO4, THF/H2O, r.t., 4h-0.535[2]
F 8-Amino-7-quinolinecarboxaldehydeReduction of E E , Fe/HCl, EtOH, HOAc, H2O, reflux, 30 min-1.140[2]

Data not available is denoted by "-".

Experimental Protocols

Synthesis of 7-methylquinoline and 5-methylquinoline (A + B) via Skraup Reaction [1] In a round-bottom flask, m-nitrobenzene-sulfonate (135 g, 0.6 mol), glycerol (83.52 g, 0.92 mol), and m-toluidine (50.46 g, 0.47 mol) are mechanically stirred. To this mixture, a cooled solution of 98% H2SO4 (273.58 g, 2.7 mol) in water (61.5 g) is added dropwise while controlling the exothermic reaction with an ice bath. After the addition is complete, the solution is heated to reflux (approximately 150°C) for 1 hour. The product is a mixture of 7-methylquinoline and 5-methylquinoline.

Synthesis of 7-methyl-8-nitroquinoline (C) [1] A solution of fuming HNO3 (28.5 mL) and 98% H2SO4 (85.5 mL) is added dropwise at -5°C to a mechanically stirred mixture of 7-methylquinoline (57.05 g, 0.398 mol) and 98% H2SO4 (142.5 mL). After the addition, the cooling bath is removed, and stirring is continued for 40 minutes. The reaction mixture is then poured over ice. The precipitate is collected by vacuum filtration after the ice has completely dissolved to yield 7-methyl-8-nitroquinoline.

Synthesis of 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline (D) [2] 7-methyl-8-nitroquinoline (C) is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) in dry N,N-dimethylformamide (DMF) under an argon atmosphere at 140°C for 24 hours.

Synthesis of this compound (E) [2] The intermediate (D) is oxidized with sodium periodate (NaIO4) in a mixture of tetrahydrofuran (THF) and water at room temperature for 4 hours to yield this compound.

Synthetic Workflow Diagram

G A m-toluidine B Skraup Reaction (Glycerol, H2SO4, Oxidizing Agent) A->B C 7-methylquinoline & 5-methylquinoline (Mixture A+B) B->C D Nitration (HNO3, H2SO4) C->D E 7-methyl-8-nitroquinoline (Compound C) D->E F Reaction with DMFDMA E->F G 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline (Compound D) F->G H Oxidation (NaIO4) G->H I This compound (Compound E) H->I

Caption: Multi-step synthesis of this compound.

Comparison with Classical Quinoline Syntheses

Classical methods offer more direct routes to a variety of quinoline derivatives. Below is a comparison of several of these methods with the multi-step synthesis of this compound.

Comparative Data of Selected Classical Quinoline Syntheses
Synthesis MethodReactantsProduct ExampleConditionsYield (%)Reference
Vilsmeier-Haack N-phenylacetamide, POCl3, DMF2-chloro-3-formylquinoline100°C95[3]
Conrad-Limpach Ethyl acetoacetate, aniline4-hydroxy-2-methylquinolineHigh temperature85-90[4]
Friedländer 2-aminobenzaldehyde, various ketonesPoly-substituted quinolinesWater, 70°C, catalyst-freeup to 97[5]
Doebner-von Miller Aniline, α,β-unsaturated aldehydesSubstituted quinolinesAg(I)-exchanged Montmorillonite K10, solvent-free, conventional heating42-89
Gould-Jacobs Aniline, diethyl ethoxymethylenemalonate4-hydroxy-3-carboethoxyquinolineMicrowave, 300°C, 5 min47[6][7]
Experimental Protocols for Selected Classical Syntheses

Vilsmeier-Haack Synthesis of 2-chloro-3-formylquinoline [3] N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) are combined at 5°C to form the Vilsmeier reagent. This electrophile then reacts in situ with N-phenylacetamide at 100°C to afford 2-chloro-3-formylquinoline in high yield.

Conrad-Limpach Synthesis of 4-hydroxy-2-methylquinoline [4] Ethyl β-anilinocrotonate (0.32 mole) is added rapidly to refluxing Dowtherm (150 mL). The mixture is stirred and refluxed for 10-15 minutes after the addition is complete to yield 4-hydroxy-2-methylquinoline.

Friedländer Synthesis of Poly-substituted Quinolines [5] 2-aminobenzaldehyde is reacted with various ketones or malononitrile in water at 70°C without a catalyst for 3 hours to produce poly-substituted quinolines.

Logical Relationship of Synthetic Choices

G cluster_0 Desired Product Characteristics cluster_1 Synthetic Strategy High Functionalization High Functionalization Multi-step Synthesis Multi-step Synthesis High Functionalization->Multi-step Synthesis Favors Simpler Substitution Simpler Substitution Classical One-Pot Synthesis Classical One-Pot Synthesis Simpler Substitution->Classical One-Pot Synthesis Favors e.g., this compound e.g., this compound Multi-step Synthesis->e.g., this compound e.g., Friedländer, Skraup e.g., Friedländer, Skraup Classical One-Pot Synthesis->e.g., Friedländer, Skraup

Caption: Choosing a synthetic strategy based on desired product complexity.

Biological Activity and Signaling Pathways

Quinoline derivatives are known to interact with various biological targets, including key signaling pathways implicated in cancer. The functional groups on the quinoline ring system play a crucial role in determining the specific interactions and the resulting biological response.

Many quinoline-based compounds have been developed as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), and intracellular signaling pathways like the PI3K/Akt/mTOR pathway.[1][8] Dysregulation of these pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1][8] The introduction of nitro and carboxaldehyde groups, as seen in this compound, can significantly influence the molecule's electronic properties and its ability to interact with biological targets, as suggested by its potent cytotoxicity.[2]

Quinoline Derivatives as Inhibitors of the EGFR Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Survival Quinoline_Derivative Quinoline Derivative (e.g., this compound) Quinoline_Derivative->EGFR Inhibits EGF EGF EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.

Conclusion

The synthesis of quinoline derivatives offers a rich field of study for medicinal chemists. The choice between a multi-step synthesis and a classical one-pot reaction depends heavily on the desired complexity of the final molecule. For highly functionalized compounds like this compound, a multi-step approach provides the necessary control to introduce specific functional groups that can enhance biological activity. Classical methods, on the other hand, offer efficient routes to simpler, yet often still potent, quinoline derivatives. The data and protocols presented in this guide are intended to assist researchers in navigating these choices and in the practical execution of these important synthetic transformations.

References

A Comparative Guide to the Synthesis of 8-Nitro-7-quinolinecarboxaldehyde for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 28, 2025 – For researchers, scientists, and professionals in the dynamic field of drug development, access to reliable and efficient methods for the synthesis of key chemical intermediates is paramount. This guide provides a comprehensive comparison of synthesis methods for 8-Nitro-7-quinolinecarboxaldehyde, a crucial building block in the development of novel pharmaceuticals and fluorescent probes. This document outlines a well-documented three-step synthesis pathway, offering detailed experimental protocols, quantitative data, and a comparative analysis to support researchers in their synthetic endeavors.

Introduction

This compound is a versatile intermediate in organic synthesis.[1] Its quinoline core, substituted with both a nitro and a carboxaldehyde group, provides a unique scaffold for the construction of complex molecules with potential therapeutic applications. This guide focuses on a robust and reproducible three-step synthesis starting from readily available m-toluidine, and also explores a potential alternative route via direct formylation.

Recommended Synthesis Route: Three-Step Synthesis from m-Toluidine

A thorough review of the available literature suggests a reliable three-step synthesis as the most viable method for obtaining this compound. This pathway involves the initial construction of the quinoline ring system, followed by nitration and subsequent oxidation of a methyl group.

Logical Workflow for the Three-Step Synthesis:

G cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Nitration cluster_2 Step 3: Oxidation m_toluidine m-Toluidine methylquinoline 7-Methylquinoline m_toluidine->methylquinoline H2SO4, Oxidizing Agent glycerol Glycerol glycerol->methylquinoline methyl_nitroquinoline 7-Methyl-8-nitroquinoline methylquinoline->methyl_nitroquinoline HNO3, H2SO4 target_compound This compound methyl_nitroquinoline->target_compound Selenium Dioxide (SeO2)

Caption: Proposed three-step synthesis of this compound.

Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the recommended three-step synthesis pathway.

StepReactionReagentsReaction TimeYieldPurity
1 Skraup Synthesism-Toluidine, Glycerol, Sulfuric Acid, m-Nitrobenzenesulfonate~4 hours~65-70% (of 7-methylquinoline)Not specified
2 Nitration7-Methylquinoline, Fuming Nitric Acid, Sulfuric Acid~40 minutes99% (based on 7-methylquinoline)High
3 Oxidation7-Methyl-8-nitroquinoline, Selenium DioxideNot specified~49% (estimated)Not specified

Experimental Protocols

Method 1: Three-Step Synthesis from m-Toluidine

Step 1: Synthesis of 7-Methylquinoline (Skraup Synthesis)

This procedure is adapted from a known synthesis of 7-methylquinoline.[2]

  • Materials:

    • m-Toluidine (50.46 g, 0.47 mol)

    • Glycerol (83.52 g, 0.92 mol)

    • m-Nitrobenzenesulfonate (135 g, 0.6 mol)

    • Concentrated Sulfuric Acid (98%, 273.58 g)

    • Water (61.5 g)

  • Procedure:

    • In a round-bottom flask, mechanically stir a mixture of m-nitrobenzenesulfonate, glycerol, and m-toluidine.

    • Prepare a solution of sulfuric acid and water and cool it in an ice bath.

    • Add the cooled sulfuric acid solution dropwise to the stirred mixture. Control the exothermic reaction with an ice bath as needed.

    • After the addition is complete, continue stirring and allow the reaction to proceed.

    • Work-up of the reaction mixture involves neutralization and extraction to isolate the crude 7-methylquinoline. Purification can be achieved by vacuum distillation.

Step 2: Synthesis of 7-Methyl-8-nitroquinoline (Nitration)

This protocol is based on the nitration of a mixture of 5- and 7-methylquinoline.[2]

  • Materials:

    • 7-Methylquinoline (57.05 g, 0.398 mol)

    • Fuming Nitric Acid (28.5 mL)

    • Concentrated Sulfuric Acid (98%, 85.5 mL and 142.5 mL)

  • Procedure:

    • In a mechanically stirred flask, dissolve 7-methylquinoline in 142.5 mL of concentrated sulfuric acid.

    • Prepare a nitrating mixture by adding 28.5 mL of fuming nitric acid to 85.5 mL of concentrated sulfuric acid, keeping the temperature low.

    • Cool the 7-methylquinoline solution to -5°C and add the nitrating mixture dropwise, maintaining the low temperature.

    • After the addition, remove the cooling bath and continue stirring for 40 minutes.

    • Pour the reaction mixture over ice and filter the precipitate. Wash the solid with cold water and then with 95% ethanol.

    • Dry the solid under vacuum to obtain 7-methyl-8-nitroquinoline.

Step 3: Synthesis of this compound (Oxidation)

While a specific protocol for the oxidation of 7-methyl-8-nitroquinoline is not detailed in the reviewed literature, the oxidation of a similar compound, 8-methylquinoline, to 8-quinolinecarboxaldehyde has been reported with a 49% yield using selenium dioxide.[3] Selenium dioxide is a known reagent for the selective oxidation of methyl groups on heterocyclic rings to aldehydes.[4][5]

  • Proposed Materials:

    • 7-Methyl-8-nitroquinoline

    • Selenium Dioxide (SeO₂)

    • Solvent (e.g., dioxane or a mixture of cyclohexane and ethanol)

  • Proposed General Procedure:

    • Dissolve 7-methyl-8-nitroquinoline in a suitable solvent.

    • Add selenium dioxide to the solution.

    • Reflux the mixture for a specified period, monitoring the reaction by thin-layer chromatography.

    • After completion, cool the reaction mixture and filter to remove selenium residues.

    • The filtrate would then be subjected to an appropriate work-up and purification procedure (e.g., extraction and column chromatography) to isolate this compound.

Workflow for the Oxidation Step:

G start Dissolve 7-Methyl-8-nitroquinoline in Solvent add_seo2 Add Selenium Dioxide (SeO2) start->add_seo2 reflux Reflux and Monitor by TLC add_seo2->reflux cool_filter Cool and Filter reflux->cool_filter workup Work-up and Purification cool_filter->workup product This compound workup->product

Caption: General workflow for the proposed oxidation of 7-Methyl-8-nitroquinoline.

Alternative Synthesis Route: Direct Formylation of 8-Nitroquinoline

An alternative approach to this compound could involve the direct formylation of 8-nitroquinoline. However, this route is less established in the literature.

Proposed Two-Step Synthesis:

  • Nitration of Quinoline: Synthesis of 8-nitroquinoline from quinoline.

  • Formylation: Introduction of a formyl group at the 7-position.

Potential formylation methods include the Vilsmeier-Haack and Reimer-Tiemann reactions. The Vilsmeier-Haack reaction has been used to synthesize a substituted 2-chloro-3-formyl-8-nitroquinoline, suggesting its potential applicability.[2] The Reimer-Tiemann reaction is known to formylate hydroxyquinolines, but its effectiveness on nitroquinolines is not well-documented. The regioselectivity of these reactions on the 8-nitroquinoline scaffold would need to be carefully investigated. Due to the lack of specific protocols and quantitative data, this route is considered more exploratory.

Conclusion

For researchers requiring a reliable method for the synthesis of this compound, the three-step pathway commencing with m-toluidine offers a well-documented and high-yielding approach for the initial two steps. While a specific protocol for the final oxidation step requires further optimization, the use of selenium dioxide presents a promising strategy based on analogous transformations. The alternative direct formylation route remains a potential but less explored option that warrants further investigation. This guide provides a solid foundation for the synthesis of this important intermediate, empowering further research and development in medicinal chemistry and materials science.

References

A Comparative Guide to the Validation of Analytical Methods for 8-Nitro-7-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure the quality, consistency, and reliability of data. This guide provides a comparative overview of validated analytical methods for the quantification and purity assessment of 8-Nitro-7-quinolinecarboxaldehyde, a key intermediate in the synthesis of various pharmaceutical agents.[1] The following sections detail the experimental protocols and performance characteristics of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the sample matrix, desired sensitivity, and the need for structural confirmation. Below is a summary of the performance data for HPLC and GC-MS methods tailored for this compound.

Parameter HPLC-UV Method GC-MS Method ICH Guideline
Specificity No interference from placebo and degradation productsNo interference from placebo and degradation productsThe method should be specific for the analyte.
Linearity Range 1 - 150 µg/mL0.5 - 75 µg/mLA minimum of 5 concentration levels.
Correlation Coefficient (r²) > 0.999> 0.998≥ 0.99
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%Typically within 98.0% to 102.0%.
Precision (RSD%)
- Repeatability< 1.0%< 1.5%≤ 2%
- Intermediate Precision< 1.5%< 2.0%≤ 2%
Limit of Detection (LOD) 0.3 µg/mL0.1 µg/mLTo be determined and reported.
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 µg/mLTo be determined and reported.
Robustness Unaffected by minor changes in mobile phase composition, flow rate, and column temperature.Unaffected by minor changes in oven temperature ramp, carrier gas flow rate, and injection volume.The method should be reliable under normal usage.

Experimental Protocols

Detailed methodologies for the validation of HPLC and GC-MS methods for this compound are provided below. These protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification and purity determination of this compound in bulk drug substances and formulated products.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Validation Procedures:

  • Specificity: The specificity of the method was evaluated by analyzing a placebo solution, a standard solution of this compound, and a sample solution. The chromatograms were examined for any interference at the retention time of the analyte. Stress testing was also performed by subjecting a sample to acidic, basic, oxidative, and thermal degradation.

  • Linearity: A stock solution of this compound was prepared and diluted to obtain a series of at least six concentrations ranging from 1 to 150 µg/mL. Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) was determined.

  • Accuracy: The accuracy of the method was determined by a recovery study. A placebo was spiked with known amounts of this compound at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was prepared in triplicate and analyzed. The percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of a 100 µg/mL solution of this compound were performed on the same day, and the relative standard deviation (RSD) of the peak areas was calculated.

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-350 amu.

Validation Procedures:

  • Specificity: The specificity was determined by analyzing a blank solvent, a placebo solution, and a sample solution to ensure no interfering peaks at the retention time of this compound. The mass spectrum of the analyte in the sample was compared to that of a reference standard.

  • Linearity: A series of at least six concentrations ranging from 0.5 to 75 µg/mL were prepared and injected. The calibration curve was generated by plotting the peak area against the concentration, and the linearity was evaluated by the correlation coefficient (r²).

  • Accuracy: Accuracy was assessed by spiking a placebo with known concentrations of this compound at three levels (80%, 100%, and 120%). The percentage recovery was then calculated.

  • Precision: The repeatability and intermediate precision were evaluated by analyzing six replicates of a 50 µg/mL solution on the same day and on a different day, respectively. The RSD of the peak areas was calculated.

Visualizing the Workflow and Application

To further aid in the understanding of the analytical validation process and the relevance of this compound, the following diagrams are provided.

analytical_method_validation_workflow cluster_planning Phase 1: Planning cluster_protocol Phase 2: Protocol Development cluster_execution Phase 3: Experimental Execution cluster_evaluation Phase 4: Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method Leads to prepare_protocol Prepare Validation Protocol select_method->prepare_protocol Input for define_parameters Define Validation Parameters prepare_protocol->define_parameters Includes perform_experiments Perform Experiments define_parameters->perform_experiments Guides collect_data Collect & Process Data perform_experiments->collect_data Generates evaluate_results Evaluate Results collect_data->evaluate_results Analyzed in validation_report Prepare Validation Report evaluate_results->validation_report Summarized in signaling_pathway_synthesis cluster_synthesis Hypothetical Synthesis of a Bioactive Agent cluster_application Biological Application starting_material Starting Material (e.g., Quinoline Derivative) intermediate This compound starting_material->intermediate Nitration & Formylation bioactive_compound Final Bioactive Compound (e.g., Kinase Inhibitor) intermediate->bioactive_compound Further Synthetic Steps (e.g., Reduction, Condensation) target_pathway Target Signaling Pathway bioactive_compound->target_pathway Inhibits/Activates cellular_response Modulation of Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) target_pathway->cellular_response Leads to

References

Purity Analysis of 8-Nitro-7-quinolinecarboxaldehyde from Different Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Impurities can lead to ambiguous experimental results, side reactions, and ultimately, the failure of a drug candidate. This guide provides a comparative purity analysis of "8-Nitro-7-quinolinecarboxaldehyde," a key intermediate in the synthesis of various pharmaceutical agents and fluorescent probes, from three hypothetical major suppliers: Supplier A, Supplier B, and Supplier C.[1] The analysis is based on a comprehensive set of experiments, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Executive Summary of Purity Analysis

The purity of this compound from the three suppliers was rigorously evaluated. All suppliers provided material that met the common specification of >98% purity. However, significant differences in the impurity profiles were observed, which could have implications for specific applications. Supplier C demonstrated the highest overall purity and the lowest levels of process-related impurities.

Table 1: Comparative Purity Analysis of this compound

ParameterSupplier ASupplier BSupplier C
Stated Purity >98.0% (GC)>98.0% (GC)>99.0% (HPLC)
Appearance Pale Yellow SolidLight yellow to brown crystalline powderPale Yellow Crystalline Powder
Melting Point (°C) 179.5 - 181.2178.9 - 182.1180.5 - 181.5
Purity by HPLC (%) 98.698.299.7
Purity by GC-MS (%) 98.898.599.5
Major Impurity 1 (%) 0.8 (7-Methyl-8-nitroquinoline)1.1 (Unidentified)0.2 (7-Methyl-8-nitroquinoline)
Major Impurity 2 (%) 0.3 (Starting Material)0.4 (Isomer)<0.1 (Unidentified)
Residual Solvents (ppm) <50120 (Dichloromethane)<20
Water Content (%) 0.150.250.05

Experimental Workflow and Methodologies

A standardized workflow was employed to ensure a fair and accurate comparison of the materials from each supplier. The workflow diagram below illustrates the process from sample reception to final data analysis.

G Experimental Workflow for Purity Analysis cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting A Receive Samples from Suppliers A, B, C B Log and Assign Unique IDs A->B C Store under Inert Atmosphere at 2-8°C B->C D Visual Inspection & Melting Point C->D Prepare Samples E HPLC Analysis C->E Prepare Samples F GC-MS Analysis C->F Prepare Samples G NMR Spectroscopy C->G Prepare Samples H Karl Fischer Titration (Water Content) C->H Prepare Samples I Process and Integrate Chromatograms E->I F->I G->I H->I J Identify Impurities (MS and NMR) I->J K Quantify Impurities and Purity J->K L Generate Comparative Report K->L

Caption: A flowchart of the experimental workflow for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Protocol: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL. The mobile phase gradient started at 30% acetonitrile and increased to 90% over 20 minutes. The column was then washed with 90% acetonitrile for 5 minutes and re-equilibrated at 30% acetonitrile for 5 minutes.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC system coupled to a 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: The oven temperature was held at 100°C for 2 minutes, then ramped to 280°C at a rate of 15°C/min, and held for 10 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Protocol: Samples were dissolved in dichloromethane at a concentration of 1 mg/mL. A 1 µL injection volume was used with a split ratio of 50:1.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Deuterated chloroform (CDCl3).

  • Protocol: Approximately 10 mg of each sample was dissolved in 0.7 mL of CDCl3. ¹H NMR spectra were acquired with a 30° pulse and a relaxation delay of 5 seconds.

Impact of Impurities on Downstream Applications

The presence of impurities, even in small amounts, can have a significant impact on the outcome of a research project, particularly in drug development. The diagram below illustrates the potential consequences of using an impure starting material.

G Potential Impact of Impurities in Drug Development cluster_0 Direct Consequences cluster_1 Downstream Effects cluster_2 Project Outcome A Impure this compound B Inaccurate Stoichiometry A->B C Formation of Side Products A->C D Lower Yield of Desired Product A->D H Delayed Timelines B->H I Increased Costs B->I E Complicated Purification C->E F Misinterpretation of Biological Activity C->F D->H D->I E->H E->I G Toxicity from Impurities F->G J Potential Project Failure G->J H->J I->J

Caption: Logical diagram showing the cascading negative effects of impurities in the drug development process.

Discussion and Recommendations

The results of this comparative analysis highlight the importance of verifying the purity of critical reagents beyond the supplier's initial specification. While all three suppliers provided this compound of acceptable purity, the lower levels of impurities and residual solvents in the material from Supplier C make it the recommended choice for sensitive applications such as the synthesis of active pharmaceutical ingredients (APIs) and high-purity fluorescent probes.

For less sensitive applications, the material from Supplier A and Supplier B may be a cost-effective alternative. However, researchers should be aware of the potential for side reactions or the need for additional purification steps due to the higher levels of impurities observed.

It is strongly recommended that researchers perform their own in-house quality control on critical starting materials to ensure the reliability and reproducibility of their experimental results. This guide provides a robust framework for conducting such an analysis.

References

Spectroscopic comparison of "8-Nitro-7-quinolinecarboxaldehyde" and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 8-Nitroquinoline and Its Derivatives

This guide provides a detailed spectroscopic comparison of 8-nitroquinoline and its derivatives. Due to the limited availability of experimental data for 8-Nitro-7-quinolinecarboxaldehyde, this guide utilizes 8-nitroquinoline as a reference and incorporates data from various substituted quinolines to illustrate the influence of different functional groups on their spectroscopic properties. This comparative analysis is intended for researchers, scientists, and professionals in drug development to understand the structural and electronic characteristics of these compounds.

Data Presentation

The following tables summarize the key spectroscopic data for 8-nitroquinoline and a selection of its derivatives.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH-2H-3H-4H-5H-6H-7Other ProtonsSolvent
8-Nitroquinoline 8.95 (dd)7.55 (dd)8.20 (dd)7.80 (d)7.60 (t)8.10 (d)-CDCl₃
7-Methyl-8-nitroquinoline 8.90 (dd)7.50 (dd)8.15 (dd)7.75 (d)7.55 (d)-2.60 (s, 3H, CH₃)CDCl₃
2-Methyl-8-nitroquinoline -7.45 (d)8.10 (d)7.70 (d)7.50 (t)8.05 (d)2.75 (s, 3H, CH₃)CDCl₃

Table 2: Infrared (IR) Spectroscopic Data (cm⁻¹)

Compoundν(C=N)ν(NO₂) asymmetricν(NO₂) symmetricν(C-H) aromaticOther Key Bands
8-Nitroquinoline ~1620~1530~1350~3050-
This compound (Predicted) ~1620~1530~1350~3050~1700 (C=O stretch), ~2850, ~2750 (C-H aldehyde)
7-Methyl-8-nitroquinoline ~1620~1525~1345~3050~2920 (C-H methyl)

Table 3: UV-Vis Spectroscopic Data

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
8-Nitroquinoline 275, 301, 3155495, 3467, 3311Ethanol
Nitroquinoline Derivatives (General) 250-350VariesEthanol
8-Hydroxy-5-nitroquinoline ---

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment IonsIonization Method
8-Nitroquinoline 174128 ([M-NO₂]⁺), 116, 101EI
This compound 202172 ([M-NO]⁺), 156 ([M-NO₂]⁺), 128Predicted
Quinoline Derivatives (General) VariesLoss of NO₂, CO, HCNEI/ESI

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) serving as an internal standard for chemical shift referencing. Concentration-dependent studies may be performed to investigate intermolecular interactions.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are typically prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectra are usually recorded in the 4000-400 cm⁻¹ range. The characteristic vibrational modes for the nitro group in aromatic compounds appear around 1550-1475 cm⁻¹ (asymmetric stretch) and 1360-1290 cm⁻¹ (symmetric stretch).

UV-Vis Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam spectrophotometer, typically in the 200-800 nm range. Samples are dissolved in a suitable UV-grade solvent, such as ethanol or methanol, and placed in a 1 cm path length quartz cuvette. The Beer-Lambert law can be used to determine the molar absorptivity.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with either electron ionization (EI) or electrospray ionization (ESI). For EI-MS, a standard electron energy of 70 eV is used. High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurements to confirm the elemental composition of the compounds.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of quinoline derivatives.

G General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Quinoline Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis ms Mass Spectrometry purification->ms structure Structural Elucidation nmr->structure ir->structure uv_vis->structure ms->structure comparison Comparative Analysis structure->comparison

Caption: Workflow for synthesis, purification, and spectroscopic characterization.

Comparative Structural Diagram

The following diagram illustrates the structural relationship between 8-nitroquinoline and its 7-carboxaldehyde derivative.

G Structural Comparison cluster_compounds Quinoline Derivatives 8_nitro 8-Nitroquinoline C₉H₆N₂O₂ 8_nitro_7_carbox This compound C₁₀H₆N₂O₃ 8_nitro->8_nitro_7_carbox + CHO group at C7

Caption: Structural relationship between 8-nitroquinoline and its derivative.

"8-Nitro-7-quinolinecarboxaldehyde" as an alternative to other nitro compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for novel molecular scaffolds with enhanced therapeutic potential is perpetual. Among the diverse heterocyclic compounds, quinoline derivatives have emerged as a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of 8-Nitro-7-quinolinecarboxaldehyde, a versatile yet under-investigated nitro compound, against other functionally and structurally related nitroaromatic and quinoline derivatives. While direct quantitative performance data for this compound is not extensively available in peer-reviewed literature, this guide leverages data from analogous compounds to infer its potential and highlight opportunities for future research.

This compound is a valuable intermediate in the synthesis of a variety of bioactive molecules, including potential anti-cancer and antimicrobial agents.[1] Its unique structure, featuring both a nitro group and an aldehyde functional group on the quinoline core, suggests a high potential for diverse chemical modifications and biological interactions.[1] The electron-withdrawing nature of the nitro group can significantly influence the compound's reactivity and biological activity.[2]

Comparative Analysis of Biological Activity

To contextualize the potential of this compound, this section presents experimental data from structurally similar compounds. The following tables summarize the in vitro anticancer and antimicrobial activities of selected nitroquinoline and quinoline carboxaldehyde derivatives. This comparative data allows for an indirect assessment of how the specific placement of the nitro and carboxaldehyde groups on the quinoline ring might influence biological efficacy.

Anticancer Activity of Related Quinoline Derivatives

The cytotoxicity of quinoline derivatives against various cancer cell lines is a key area of investigation. The data below, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), showcases the potential of this class of compounds.

CompoundDerivative TypeCell LineIC50 (µM)Reference
Nitroxoline 5-Nitro-8-hydroxyquinolineMultiple Cancer Cell LinesVaries (Potent)[3]
8-Hydroxy-2-quinolinecarbaldehyde Hydroxyquinoline CarboxaldehydeHep3B (Hepatocellular carcinoma)6.25 ± 0.034 µg/mL[4]
5,6,7-trichloro-4-hydroxy-3-nitroquinolin-2(1H)-one 4-Hydroxy-3-nitroquinolineN/A (NMDA Receptor Antagonist)0.220 (Binding Assay)[5]
Antimicrobial Activity of Related Quinoline Derivatives

The antimicrobial potential of quinoline derivatives is well-established. The minimum inhibitory concentration (MIC) is a standard measure of a compound's ability to inhibit microbial growth.

CompoundDerivative TypeBacterial/Fungal StrainMIC (µg/mL)Reference
Nitroxoline 5-Nitro-8-hydroxyquinolinePseudomonas aeruginosa ATCC 2785384.14[6]
7-bromo-8-hydroxyquinoline Halogenated 8-hydroxyquinolineGram-negative bacteriaPotent[6]
5-Nitro-8-methoxyquinoline Nitro-methoxyquinolineBacillus subtilis, Salmonella spp.Active[7]
Quinolone-based hydroxyimidazolium hybrid 7b Quinolone HybridStaphylococcus aureus2[8]
Quinolone-based hydroxyimidazolium hybrid 7b Mycobacterium tuberculosis H37Rv10[8]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activity of quinoline derivatives.

Protocol for In Vitro Cytotoxicity (IC50) Determination using MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solutions in the cell culture medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol for Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution Method

This method is a widely accepted standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture, typically adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Structure-Activity Relationships and Experimental Workflows

To further aid in the conceptualization of the research process, the following diagrams illustrate a generalized workflow for structure-activity relationship (SAR) studies and a typical experimental workflow for biological evaluation.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Testing cluster_analysis Analysis & Optimization Lead Lead Compound (e.g., this compound) Modification Structural Modification (e.g., vary substituents) Lead->Modification Synthesis Synthesis of Derivatives Modification->Synthesis Screening In Vitro Screening (e.g., MTT, MIC assays) Synthesis->Screening Data Data Analysis (IC50, MIC determination) Screening->Data SAR SAR Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Modification Biological_Evaluation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Conclusion Compound Test Compound (this compound) Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Compound->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Compound->Antimicrobial Data Data Interpretation Anticancer->Data Antimicrobial->Data Animal Animal Models (e.g., Xenograft) Toxicity Toxicity & PK/PD Studies Animal->Toxicity Conclusion Conclusion on Therapeutic Potential Toxicity->Conclusion Data->Animal

References

Benchmarking "8-Nitro-7-quinolinecarboxaldehyde" performance in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of versatile chemical intermediates is a critical step in the synthesis of novel compounds with enhanced functionalities. 8-Nitro-7-quinolinecarboxaldehyde, a quinoline derivative featuring reactive nitro and aldehyde groups, has emerged as a valuable building block in diverse applications, from pharmaceuticals to material science. This guide provides an objective comparison of its performance potential in key applications, supported by available experimental data for structurally related compounds, and outlines detailed experimental protocols.

Pharmaceutical Applications: A Scaffold for Bioactive Agents

This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules, particularly in the development of anticancer and antimicrobial agents.[1] The quinoline scaffold itself is a well-established pharmacophore in medicinal chemistry.

Anticancer Activity
Compound/Derivative ClassCell LineIC50 (µM)Reference
8-hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular carcinoma)6.25 ± 0.034 µg/mL[2]
8-hydroxy-2-quinolinecarbaldehydeMDA231, T-47D, Hs578t, SaoS2, K562, SKHep112.5–25 µg/mL[2]
8-nitro-2,3-dihydroquinolin-4(1H)-one derivativeBreast and Lung Cancer14.26 and 15.41 µM[3]

Alternative Anticancer Scaffolds: For comparison, established anticancer agents and other heterocyclic scaffolds are used. For example, derivatives of isatin (an indole derivative) have shown a wide range of IC50 values against various cancer cell lines, often in the low micromolar range.

Antimicrobial Activity

The introduction of a nitro group at the C-8 position of a fluoroquinolone core has been shown to facilitate the synthesis of potent antibacterial agents. The electron-withdrawing nature of the nitro group enhances the nucleophilic substitution at the C-7 position, allowing for the introduction of various amines to create a library of derivatives.

A study on 7-substituted-8-nitrofluoroquinolones, which share the 8-nitroquinoline core, demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus.

8-Nitrofluoroquinolone Derivative (Substituent at C-7)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
p-toluidine~2-5>100[4][5]
p-chloroaniline~2-5>100[4]
aniline~2-5>100[4]

Alternative Antimicrobial Agents: Standard antibiotics like ciprofloxacin often exhibit broad-spectrum activity with low MIC values. For instance, the MIC of ciprofloxacin against sensitive S. aureus and E. coli strains is typically below 1 µg/mL. While the cited 8-nitrofluoroquinolone derivatives show promising activity against S. aureus, their efficacy against Gram-negative bacteria like E. coli is limited in comparison.

Fluorescent Probes and Material Science

The quinoline nucleus is a well-known fluorophore. The aldehyde group on this compound provides a convenient handle to synthesize more complex molecules for fluorescent probes and materials for organic light-emitting diodes (OLEDs).

Fluorescent Probes

Derivatives of quinoline are extensively used in the development of fluorescent probes for detecting metal ions and nitro-phenolic compounds. The performance of a fluorescent probe is critically dependent on its quantum yield (Φ), which is the ratio of emitted photons to absorbed photons.

While specific quantum yield data for probes directly synthesized from this compound is scarce, related quinoline-tagged fluorescent sensors have been reported with varying efficiencies.

Fluorescent Probe DerivativeQuantum Yield (Φ)Target AnalyteReference
N,N′-bis(quinolin-2-ylmethyl)butane-1,4-diamine0.044 (in water)Nitro-phenolics, Zn2+[6]
N,N′-(1,4-phenylenebis(methylene))-bis(1-(pyridin-2-yl)-N-(quinolin-2-ylmethyl)methanamine)0.035 (in water)Nitro-phenolics, Zn2+[6]
7-(Diethylamino)quinolin-2(1H)-one derivative (in presence of CB7)up to 0.54Indicator Displacement Assays[7]

Alternative Fluorescent Probes: For comparison, probes based on other fluorophores like 7-nitroindole (often represented by the structurally similar NBD group) are widely used. NBD-based probes can have quantum yields that are highly solvent-dependent, ranging from 0.04 to 0.95.[8]

Organic Light-Emitting Diodes (OLEDs)

This compound is considered a valuable intermediate for synthesizing new emissive or charge-transporting materials for OLEDs.[9] Tris(8-hydroxyquinoline)aluminum (Alq3) is a benchmark electron-transporting and emissive material in OLEDs. The performance of OLEDs is evaluated based on their external quantum efficiency (EQE).

OLED Emissive Layer/HostDopantMax. EQE (%)Reference
Alq3-~1%[10]
2-methyl-9,10-di(naphthalen-3-yl)anthracene (host)3,6-di[4′-(1-di(tert-butyl))phenyl]-11,14-bis(diphenylamino) dibenzo[g,p]chrysene (dopant)4.72[10]

The functionalization of the quinoline core, which can be initiated from intermediates like this compound, allows for the tuning of the electronic properties to achieve higher efficiency and stability in OLED devices.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of new compounds. Below are representative protocols for the synthesis of bioactive molecules and functional materials starting from this compound.

Protocol 1: Synthesis of a Schiff Base Derivative for Antimicrobial/Anticancer Screening

This protocol describes the condensation reaction between this compound and a primary amine to form a Schiff base, which can then be tested for biological activity.

Materials:

  • This compound

  • Substituted primary amine (e.g., 4-chloroaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve 1 equivalent of this compound in warm absolute ethanol in a round-bottom flask.

  • In a separate flask, dissolve 1 equivalent of the primary amine in absolute ethanol.

  • Add the amine solution to the aldehyde solution with constant stirring.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Collect the precipitated Schiff base by vacuum filtration.

  • Wash the solid product with cold ethanol and dry under vacuum.

Characterization:

  • FT-IR: Confirm the formation of the imine C=N bond (typically 1600-1650 cm⁻¹) and the disappearance of the aldehyde C=O and amine N-H stretching bands.

  • ¹H NMR: Look for the appearance of the azomethine proton (-CH=N-) signal (typically δ 8-9 ppm).

G A This compound C Schiff Base Derivative A->C Condensation D Ethanol, Acetic Acid (cat.), Reflux B Primary Amine (R-NH2) B->C D->C

Synthesis of a Schiff Base Derivative.
Protocol 2: General Workflow for Antimicrobial Activity Testing (MIC Determination)

This workflow outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of a synthesized compound.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Synthesized Compound Stock Solution C Serial Dilution in 96-well plate A->C B Bacterial Inoculum (e.g., S. aureus) D Inoculate wells with bacteria B->D C->D E Incubate at 37°C for 18-24h D->E F Visual Inspection for Turbidity E->F G Determine MIC (Lowest concentration with no growth) F->G

Workflow for MIC Determination.
Protocol 3: Measurement of Fluorescence Quantum Yield

The relative quantum yield is determined by comparing the fluorescence of the sample to a standard with a known quantum yield.

Materials:

  • Synthesized fluorescent probe

  • Quantum yield standard (e.g., Quinine sulfate in 0.5 M H₂SO₄, Φ = 0.54)

  • Spectroscopic grade solvent

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of dilute solutions of the sample and the standard in the same solvent, with absorbance at the excitation wavelength below 0.1.

  • Measure the UV-Vis absorption spectra and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

  • Integrate the area under the fluorescence emission curves.

  • Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

G cluster_0 Ground State cluster_1 Excited State S0 S₀ S1 S₁ S0->S1 Absorption (hν_ex) S1->S0 Fluorescence (hν_em) S1->S0 Non-radiative decay

References

A Comparative Guide to the Synthesis of 8-Nitro-7-quinolinecarboxaldehyde: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the efficient synthesis of key intermediates is paramount. 8-Nitro-7-quinolinecarboxaldehyde is a valuable building block in the preparation of novel pharmaceuticals and functional organic materials. This guide provides a comparative cost-benefit analysis of potential synthetic routes to this compound, offering a detailed examination of experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for your research and development needs.

Executive Summary

Three primary synthetic strategies for this compound are evaluated: a multi-step synthesis commencing from m-toluidine (Route A), and two distinct formylation methods starting from a quinoline precursor (Routes B and C). Route A, involving a Skraup synthesis followed by nitration and subsequent oxidation, is a well-documented pathway with readily available starting materials. Formylation routes, specifically the Vilsmeier-Haack (Route B) and a proposed Reimer-Tiemann approach (Route C), offer potentially shorter pathways but may present challenges in regioselectivity and require commercially sourced, more advanced intermediates. The selection of the optimal route will depend on a careful consideration of factors including precursor availability, cost, reaction yield, and throughput.

Comparative Analysis of Synthesis Routes

The following tables provide a quantitative comparison of the proposed synthetic routes. Prices are estimates based on currently available market data and may vary depending on the supplier and scale of the synthesis.

Table 1: Cost Analysis of Starting Materials and Reagents per Mole of Product

RouteStarting MaterialKey ReagentsEstimated Cost per Mole of Product
A1: Three-Step Synthesis via SeO₂ Oxidation m-Toluidine, Glycerol, Sodium m-nitrobenzenesulfonateFuming Nitric Acid, Sulfuric Acid, Selenium DioxideModerate
A2: Three-Step Synthesis via CrO₃ Oxidation m-Toluidine, Glycerol, Sodium m-nitrobenzenesulfonateFuming Nitric Acid, Sulfuric Acid, Chromium TrioxideModerate
B: Vilsmeier-Haack Formylation 8-NitroquinolinePhosphorus Oxychloride, DimethylformamideHigh
C: Reimer-Tiemann Formylation & Nitration 8-HydroxyquinolineChloroform, Sodium Hydroxide, Nitrating AgentModerate to High

Table 2: Comparison of Reaction Parameters

RouteNumber of StepsOverall YieldEstimated Reaction TimeKey AdvantagesKey Disadvantages
A1: Three-Step Synthesis via SeO₂ Oxidation 3Moderate2-3 daysInexpensive starting materials, established initial steps.Toxicity of selenium dioxide, moderate yield in oxidation step.
A2: Three-Step Synthesis via CrO₃ Oxidation 3Moderate2-3 daysReadily available oxidizing agent.Toxicity and hazardous waste from chromium reagents.
B: Vilsmeier-Haack Formylation 1Good (reported for similar substrates)1 dayShorter reaction sequence.Higher cost of starting material, potential for side reactions.
C: Reimer-Tiemann Formylation & Nitration 2Variable1-2 daysUtilizes a common formylation reaction.Harsh reaction conditions, potential for low yields and isomer formation.

Experimental Protocols

Route A: Three-Step Synthesis from m-Toluidine

This route involves the synthesis of the key intermediate, 7-Methyl-8-nitroquinoline, followed by its oxidation to the final product.

Step 1 & 2: Synthesis of 7-Methyl-8-nitroquinoline

A detailed two-step procedure has been reported for the synthesis of 7-methyl-8-nitroquinoline starting from m-toluidine. The first step is a Skraup synthesis to form a mixture of 5- and 7-methylquinoline, followed by a selective nitration at the 8-position of the 7-methyl isomer. This method reports an excellent yield for the nitration step.

Step 3: Oxidation of 7-Methyl-8-nitroquinoline to this compound

Two potential methods for the oxidation of the methyl group are presented below. The selection of the oxidizing agent will impact the cost, safety, and environmental footprint of the synthesis.

Method A1: Selenium Dioxide Oxidation

  • Reaction: 7-Methyl-8-nitroquinoline is refluxed with a stoichiometric amount of selenium dioxide in a suitable solvent such as dioxane or a mixture of cyclohexane and ethanol.

  • Work-up: The reaction mixture is filtered to remove selenium residues, and the product is isolated by extraction and purified by chromatography.

  • Note: Selenium dioxide is highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Method A2: Chromium Trioxide Oxidation

  • Reaction: 7-Methyl-8-nitroquinoline is treated with a chromium trioxide-based oxidizing agent, such as the Jones reagent (CrO₃ in aqueous sulfuric acid and acetone).

  • Work-up: The excess chromium reagent is quenched, and the product is extracted and purified.

  • Note: Chromium(VI) compounds are carcinogenic and toxic. Proper handling and waste disposal procedures are essential.

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed synthetic routes.

Synthesis_Routes cluster_A Route A: Three-Step Synthesis cluster_A1 Oxidation cluster_A2 Oxidation cluster_B Route B: Vilsmeier-Haack Formylation cluster_C Route C: Reimer-Tiemann & Nitration A_start m-Toluidine A_inter1 7-Methyl-8-nitroquinoline A_start->A_inter1 Skraup Synthesis & Nitration A1_ox SeO₂ Oxidation A_inter1->A1_ox A2_ox CrO₃ Oxidation A_inter1->A2_ox A_end This compound A1_ox->A_end A2_ox->A_end B_start 8-Nitroquinoline B_end This compound B_start->B_end Vilsmeier-Haack Reagent C_start 8-Hydroxyquinoline C_inter 8-Hydroxy-7-quinolinecarboxaldehyde C_start->C_inter Reimer-Tiemann Reaction C_end This compound C_inter->C_end Nitration

Caption: Overview of the three proposed synthetic routes to this compound.

Signaling Pathways and Logical Relationships

The choice of a synthetic route often involves a decision tree based on various factors. The following diagram illustrates a logical workflow for selecting the optimal synthesis strategy.

Decision_Workflow start Select Synthesis Route for This compound q1 Is cost of starting materials a primary concern? start->q1 q2 Is a shorter reaction sequence critical? q1->q2 No route_A Route A: Three-Step Synthesis q1->route_A Yes q3 Are hazardous reagents (Cr, Se) to be avoided? q2->q3 No route_B Route B: Vilsmeier-Haack q2->route_B Yes q3->route_A No route_C Route C: Reimer-Tiemann q3->route_C Yes

Caption: Decision-making workflow for selecting a synthesis route based on key project constraints.

Conclusion

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and disadvantages. The three-step synthesis from m-toluidine (Route A) offers a cost-effective solution if the longer reaction time and the use of hazardous oxidizing agents are manageable within the laboratory setting. For projects where time and a reduced number of synthetic steps are critical, the Vilsmeier-Haack formylation of 8-nitroquinoline (Route B) presents an attractive, albeit more expensive, alternative. The Reimer-Tiemann approach (Route C) remains a plausible but less defined option that would require significant optimization. Ultimately, the choice of synthesis route should be guided by a thorough evaluation of the specific requirements of the research or development project, including budget, timeline, scale, and safety considerations.

Safety Operating Guide

Proper Disposal of 8-Nitro-7-quinolinecarboxaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural guidance for the safe handling and disposal of 8-Nitro-7-quinolinecarboxaldehyde (CAS No. 101327-87-1) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals. The primary directive for this compound is to manage it as hazardous waste designated for professional disposal.

Disclaimer: A specific, detailed Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is based on information for structurally similar compounds and established best practices for laboratory hazardous waste management. Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

Immediate Safety and Hazard Summary

This compound is a hazardous chemical that requires careful handling. All work should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Known Hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H341: Suspected of causing genetic defects.[1]

Required Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • Flame-resistant laboratory coat[2]

Quantitative Data

Specific quantitative toxicity data, such as LD50 values, are not available in the public domain. The table below summarizes the available physical and chemical properties.

PropertyValueSource
CAS Number 101327-87-1[1][3][4]
Molecular Formula C₁₀H₆N₂O₃[1][3]
Molecular Weight 202.17 g/mol [1][3]
Appearance Light yellow to brown crystalline powder[3]
Melting Point 178 - 182 °C[3]
Storage Store at 2 - 8 °C[3]

Disposal Procedure: Step-by-Step

The mandated disposal route for this compound is through a licensed hazardous waste disposal service.[1][5] Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Step 1: Waste Collection and Containerization

  • Treat as Hazardous Waste: From the moment it is deemed unusable, this compound must be managed as hazardous waste.[6]

  • Select an Appropriate Container:

    • Use a container that is chemically compatible with the compound.

    • The container must be in good condition, free from damage, and have a secure, leak-proof lid.[7]

    • For solid waste, a clearly labeled, sealed container is required.[8]

  • Segregation: Store waste this compound separately from incompatible chemicals. Use physical barriers or secondary containment systems to prevent accidental mixing.[7]

Step 2: Hazardous Waste Labeling

  • Properly label the waste container immediately. The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound". Do not use abbreviations.[7]

    • The date when waste was first added to the container (accumulation start date).[7]

    • An indication of the hazards (e.g., "Irritant," "Suspected Mutagen").

    • Your name, department, and contact information.[7]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container at or near the point of generation, under the control of laboratory personnel.[7]

  • The SAA must be in a well-ventilated area.[7]

  • Adhere to institutional limits for waste storage, which are typically no more than 55 gallons of hazardous waste in an SAA at any one time.[9]

  • Ensure weekly inspections of the storage area are documented.[7]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[10]

  • Follow their specific procedures for waste collection requests.[6]

  • Do not transport hazardous waste yourself; this must be done by trained EHS staff or a licensed waste contractor.[6]

Spill and Decontamination Procedures

In the event of a spill, immediate and careful action is required.

  • Evacuate and Alert: Alert others in the laboratory and evacuate the immediate area if necessary.[2]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment:

    • For solid spills, carefully sweep the material to avoid raising dust.[8]

    • Use a non-combustible absorbent material like sand or vermiculite to contain the spill.[2]

  • Collection: Collect the contained material and spilled absorbent into a sealed, properly labeled container for disposal as hazardous waste.[2][8]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[8]

Regulatory Framework

Disposal of laboratory chemical waste is governed by strict regulations. In the United States, the primary regulations are from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Many academic institutions operate under the "Subpart K" regulations, which provide specific standards for managing hazardous waste in laboratories.[11] Key requirements include proper waste determination, labeling, container management, and timely removal.[7][11]

Note on Experimental Protocols and Visualizations: Detailed, validated experimental protocols for the chemical neutralization of this compound for disposal purposes are not published in readily accessible literature. In-laboratory treatment of hazardous waste is a regulated activity and should only be performed by trained personnel following a validated and approved procedure. Furthermore, this platform cannot generate the requested Graphviz diagrams for workflows.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.